Ethanol-1,1-d2
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1,1-dideuterioethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6O/c1-2-3/h3H,2H2,1H3/i2D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFQSCWFLJHTTHZ-CBTSVUPCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80171808 | |
| Record name | Ethanol-1,1-d2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80171808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
48.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1859-09-2 | |
| Record name | Ethan-1,1-d2-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1859-09-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethanol-1,1-d2 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001859092 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethanol-1,1-d2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80171808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1859-09-2 | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Ethanol-1,1-d2 physical properties
An In-depth Technical Guide to the Physical Properties of Ethanol-1,1-d2 (CH₃CD₂OH)
Introduction
Ethanol-1,1-d₂, with the chemical formula CH₃CD₂OH and CAS number 1859-09-2, is a stable, isotopically labeled form of ethanol.[1][2][3] In this molecule, the two hydrogen atoms on the carbon adjacent to the hydroxyl group are replaced with deuterium, a heavy isotope of hydrogen. This specific labeling makes Ethanol-1,1-d₂ an invaluable tool for researchers in various scientific disciplines, particularly in drug development, mechanistic studies, and advanced analytical applications.
The substitution of protium with deuterium imparts a subtle but significant change in the molecule's mass and vibrational energy, leading to the kinetic isotope effect (KIE). This effect can be exploited to study reaction mechanisms, metabolic pathways, and the behavior of active pharmaceutical ingredients (APIs). Furthermore, its unique spectroscopic signature makes it an excellent internal standard or tracer in mass spectrometry and NMR spectroscopy.[2] This guide provides a comprehensive overview of the core physical, spectroscopic, and chemical properties of Ethanol-1,1-d₂, offering a foundational resource for its effective application in research and development.
Core Physical and Chemical Properties
The physical properties of Ethanol-1,1-d₂ are largely similar to those of its non-deuterated counterpart, with minor deviations attributable to the increased molecular weight. These properties are critical for its handling, purification, and application in experimental setups.
| Property | Value | Source |
| Molecular Formula | C₂H₄D₂O | [1][2] |
| Molecular Weight | 48.08 g/mol | [1][2][3] |
| CAS Number | 1859-09-2 | [1][2][3] |
| Appearance | Colorless liquid | [4] |
| Boiling Point | 78 °C (351.15 K) | |
| Melting Point | -114 °C (159.15 K) | |
| Density | 0.823 g/mL at 25 °C | |
| Refractive Index | n20/D 1.36 | |
| Flash Point | 13 °C (55.4 °F) - closed cup |
Isotopic and Chemical Purity
For applications involving isotopic labeling, purity is a parameter of paramount importance. It is defined on two levels: isotopic purity and chemical purity.
-
Isotopic Purity : This refers to the percentage of molecules in which the intended atoms have been replaced by the desired isotope. For Ethanol-1,1-d₂, commercial grades typically offer an isotopic purity of 98 atom % D .[3] This signifies that in 98% of the molecules, both hydrogen atoms on the C1 carbon are deuterium. Higher enrichment levels can often be sourced for more sensitive applications.
-
Chemical Purity : This refers to the absence of other chemical compounds. Standard commercial grades usually have a chemical purity of 99% or higher. Verification of both isotopic and chemical purity is essential before use and is typically achieved through a combination of NMR spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS).
Spectroscopic Characterization
Spectroscopic analysis is the cornerstone of verifying the identity and purity of Ethanol-1,1-d₂. The deuterium labeling at the C1 position gives rise to a distinct spectroscopic fingerprint compared to unlabeled ethanol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most definitive method for confirming the specific site of deuteration.
-
¹H NMR Spectrum : The most telling feature is the absence of the characteristic quartet signal typically seen for the methylene (-CH₂-) protons in standard ethanol. Instead, the spectrum is simplified:
-
A triplet corresponding to the methyl (-CH₃) protons. The splitting is caused by the adjacent deuterated methylene group, though the coupling constant (J-coupling) to deuterium is smaller than to hydrogen.
-
A singlet or triplet for the hydroxyl (-OH) proton. The multiplicity of this peak is dependent on the solvent and the rate of proton exchange.[5] In many common NMR solvents like CDCl₃, rapid exchange often results in a broad singlet.
-
-
¹³C NMR Spectrum : In the carbon spectrum, the signal for the C1 carbon (the one bonded to the deuterium atoms) will appear as a triplet . This splitting pattern is due to the one-bond coupling with the two deuterium nuclei (Deuterium has a nuclear spin I=1).
Caption: Expected ¹H NMR signals for Ethanol-1,1-d₂.
Experimental Protocol: NMR Sample Preparation and Analysis
-
Sample Preparation : In a clean, dry NMR tube, dissolve approximately 10-20 mg of Ethanol-1,1-d₂ in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Internal Standard : Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).
-
Deuterium Exchange Test (Optional) : To definitively identify the -OH peak, acquire an initial ¹H NMR spectrum. Then, add one drop of deuterium oxide (D₂O) to the NMR tube, shake gently, and re-acquire the spectrum. The -OH proton will exchange with deuterium from the D₂O, causing its signal to disappear or significantly diminish, thus confirming its identity.[6]
-
Data Acquisition : Acquire ¹H and ¹³C{¹H} NMR spectra on a calibrated spectrometer. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Analysis : Integrate the signals in the ¹H spectrum to confirm the proton ratios. Analyze the splitting patterns and chemical shifts to verify the structure and assess purity.
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in the molecule. The key diagnostic feature for Ethanol-1,1-d₂ is the presence of C-D stretching vibrations.
-
Key Absorption Bands :
-
O-H Stretch : A strong, broad band in the region of 3200-3600 cm⁻¹. This is characteristic of hydrogen-bonded hydroxyl groups.[6]
-
C-H Stretch : A sharp band appearing around 2900-3000 cm⁻¹ from the methyl group.
-
C-D Stretch : The most critical absorption for identification. The C-D bond is weaker and involves a heavier atom than the C-H bond, so its stretching frequency occurs at a lower wavenumber, typically in the 2100-2250 cm⁻¹ region. This peak is often sharp and of medium intensity.
-
C-O Stretch : A strong band in the fingerprint region, typically around 1050-1150 cm⁻¹.[6]
-
Caption: Key functional group regions in the IR spectrum of Ethanol-1,1-d₂.
Thermodynamic Properties
Thermodynamic data are essential for modeling chemical processes, designing separation techniques, and understanding the energetic profile of the molecule. The following values have been calculated for Ethanol-1,1-d₂.
| Property | Value | Unit | Source |
| Enthalpy of Vaporization (ΔvapH°) | 36.73 | kJ/mol | [1] |
| Enthalpy of Fusion (ΔfusH°) | 5.02 | kJ/mol | [1] |
| Standard Gibbs Free Energy of Formation (ΔfG°) | -170.86 | kJ/mol | [1] |
| Enthalpy of Formation (Gas, ΔfH°gas) | -236.84 | kJ/mol | [1] |
Synthesis and Purification Overview
Understanding the synthetic origin of Ethanol-1,1-d₂ is crucial for anticipating potential impurities. A common and efficient laboratory-scale synthesis involves the reduction of an acetyl-containing precursor with a powerful deuterated reducing agent.
General Synthetic Approach
A reliable method is the reduction of acetyl chloride using lithium aluminum deuteride (LiAlD₄). This reaction provides the two deuterium atoms specifically to the C1 position.
Reaction : 2 CH₃COCl + LiAlD₄ → (CH₃CD₂O)₂AlCl₂Li → (hydrolysis) → 2 CH₃CD₂OH
Caption: General workflow for the synthesis of Ethanol-1,1-d₂.
Purification Protocol: Fractional Distillation
Fractional distillation is the method of choice for purifying the final product from the reaction mixture and any residual solvent.
-
Apparatus Setup : Assemble a fractional distillation apparatus with a fractionating column (e.g., Vigreux or packed column), a distillation head, a condenser, and a receiving flask. Ensure all glassware is thoroughly dried to prevent contamination.
-
Charging the Flask : Transfer the crude Ethanol-1,1-d₂ mixture to the distillation flask. Add boiling chips to ensure smooth boiling.
-
Heating : Gently heat the distillation flask using a heating mantle.
-
Fraction Collection : Monitor the temperature at the distillation head. Discard the initial fraction (forerun), which may contain lower-boiling impurities.
-
Product Collection : Collect the fraction that distills at a constant temperature corresponding to the boiling point of Ethanol-1,1-d₂ (~78 °C).
-
Completion : Stop the distillation before the flask runs dry to prevent the formation of potentially explosive peroxides and the concentration of high-boiling impurities.
-
Verification : Verify the purity of the collected fraction using GC-MS or NMR spectroscopy.
Safety, Handling, and Storage
Ethanol-1,1-d₂ shares the same primary hazards as standard ethanol and must be handled with appropriate care.
Hazard Identification
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
| Flammable Liquid | 🔥 | Danger | H225: Highly flammable liquid and vapour |
| Eye Irritation | ❗ | Danger | H319: Causes serious eye irritation |
Sources:[2]
Handling Protocols
As a highly flammable liquid, strict precautions must be taken to prevent ignition.[7]
-
Ventilation : Always handle Ethanol-1,1-d₂ in a well-ventilated area or a chemical fume hood.
-
Ignition Sources : Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[2]
-
Grounding : Ground and bond containers and receiving equipment during transfer to prevent the buildup of static electricity.[2]
-
Tools : Use non-sparking tools when opening or handling containers.[2]
-
Personal Protective Equipment (PPE) : Wear appropriate PPE, including safety glasses or goggles, flame-retardant lab coat, and chemical-resistant gloves.
Storage and Stability
Proper storage is essential to maintain the integrity and purity of the compound.
-
Storage Conditions : Store in a tightly closed container in a cool, dry, and well-ventilated place.[2][3] The recommended storage is at room temperature.[3]
-
Stability : The compound is stable if stored under the recommended conditions. However, it is good practice to re-analyze the material for chemical purity after extended periods (e.g., three years) before use.[3]
References
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Wikipedia. Heavy water. [Link]
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Cheméo. Chemical Properties of this compound (CAS 1859-09-2). [Link]
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Chemeurope.com. Ethanol (data page). [Link]
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A Comprehensive Technical Guide to the Synthesis of Ethanol-1,1-d2
Abstract
Ethanol-1,1-d2 (CH₃CD₂OH) is a crucial isotopically labeled compound with significant applications in mechanistic studies, metabolic tracing, and as an internal standard in analytical chemistry. This guide provides a detailed exploration of the prevalent synthetic methodologies for its preparation, focusing on the reduction of acetyl derivatives. We offer in-depth, step-by-step protocols, mechanistic insights, and comparative analysis to equip researchers, scientists, and drug development professionals with the knowledge to select and execute the optimal synthetic strategy. Emphasis is placed on experimental causality, safety, and robust analytical validation of the final product.
Introduction: The Significance of Deuterated Ethanol
Isotopically labeled molecules, particularly those substituted with deuterium (²H or D), are indispensable tools in modern chemical and pharmaceutical research. The substitution of protium (¹H) with deuterium can subtly but significantly alter a molecule's physicochemical properties. This "isotope effect" can influence reaction rates and metabolic pathways, providing invaluable insights into complex biological and chemical systems.
This compound, specifically labeled at the C1 position, is of particular interest. This specific labeling allows researchers to track the fate of the hydroxymethyl group in various reactions and metabolic processes without the isotopic label being readily exchangeable, as is the case for hydroxyl deuterons (-OD). Its applications include, but are not limited to:
-
Mechanistic Elucidation: Tracking the movement and transformation of the ethanol backbone in chemical reactions.
-
Metabolic Studies: Following the metabolic fate of ethanol in biological systems, aiding in toxicology and drug interaction studies.
-
Analytical Standards: Serving as a reliable internal standard for mass spectrometry-based quantification of ethanol, improving analytical accuracy.
This guide will focus on the most practical and widely adopted methods for the synthesis of this compound, providing the necessary detail for successful laboratory implementation.
Synthetic Strategies: An Overview
The preparation of this compound is most commonly achieved through the reduction of a suitable two-carbon precursor containing a carbonyl group. The choice of starting material and reducing agent is paramount and dictates the overall efficiency, cost, and isotopic purity of the synthesis.
The primary strategy involves the reduction of an acetyl group (CH₃CO-) using a deuterium-donating reducing agent. This ensures the selective introduction of two deuterium atoms onto the carbonyl carbon.
| Method | Precursor | Reducing Agent | Pros | Cons |
| Method A | Acetic Acid | Lithium Aluminum Deuteride (LiAlD₄) | High yield, high isotopic purity, powerful reducing agent.[1][2] | Highly reactive with water, requires stringent anhydrous conditions, expensive.[3][4] |
| Method B | Ethyl Acetate | Lithium Aluminum Deuteride (LiAlD₄) | Less acidic precursor than acetic acid, high yield. | Still requires LiAlD₄ with its associated hazards and costs. |
| Method C | Methyl Acetate | Catalytic Deuteration (D₂) | Uses less hazardous deuterium gas, potential for scalability. | Requires specialized high-pressure equipment (autoclave), catalyst optimization may be needed.[5] |
This guide will provide a detailed protocol for Method A , the reduction of acetic acid with Lithium Aluminum Deuteride (LiAlD₄), as it is a robust and well-established method for achieving high isotopic enrichment on a laboratory scale.
Detailed Protocol: Reduction of Acetic Acid with LiAlD₄
This protocol describes the synthesis of this compound from acetic acid using the powerful deuterating agent, Lithium Aluminum Deuteride (LiAlD₄).
Mechanistic Rationale
Lithium aluminum deuteride is a potent source of deuteride ions (D⁻). The reaction proceeds via nucleophilic attack of the deuteride ion on the electrophilic carbonyl carbon of acetic acid. The initial reaction is an acid-base reaction where the acidic proton of the carboxylic acid reacts with a deuteride to form D₂ gas and a lithium carboxylate salt. Subsequent deuteride additions reduce the carboxylate to the corresponding alcohol. Because LiAlD₄ is a strong reducing agent, it can fully reduce the carboxylic acid to the primary alcohol, making it impossible to isolate the intermediate aldehyde.[2][6]
Workflow and Mechanism Diagrams
The overall experimental workflow is depicted below, followed by the chemical reaction mechanism.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Simplified reaction scheme for this compound synthesis.
Reagents and Equipment
| Reagent | Formula | CAS No. | Key Properties |
| Lithium Aluminum Deuteride | LiAlD₄ | 14128-54-2 | MW: 42.00 g/mol , highly reactive with water.[7] |
| Acetic Acid (Anhydrous) | CH₃COOH | 64-19-7 | MW: 60.05 g/mol , corrosive. |
| Diethyl Ether (Anhydrous) | (C₂H₅)₂O | 60-29-7 | Highly flammable, peroxide former. |
| Sulfuric Acid (dilute) | H₂SO₄ | 7664-93-9 | Corrosive. |
| Sodium Sulfate (Anhydrous) | Na₂SO₄ | 7757-82-6 | Drying agent. |
Equipment:
-
Round-bottom flasks (oven-dried)
-
Reflux condenser (with drying tube)
-
Dropping funnel
-
Magnetic stirrer and hotplate
-
Inert gas supply (Nitrogen or Argon)
-
Ice bath
-
Distillation apparatus
-
Standard personal protective equipment (PPE): safety goggles, lab coat, appropriate gloves.[4]
Experimental Procedure
WARNING: Lithium Aluminum Deuteride reacts violently with water to release flammable gases.[3][8] This procedure must be conducted in a fume hood under strictly anhydrous conditions with an inert atmosphere.
-
Preparation: All glassware must be thoroughly dried in an oven (e.g., at 120 °C overnight) and assembled while hot under a stream of dry nitrogen or argon.
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser (fitted with a CaSO₄ drying tube), and a dropping funnel, suspend Lithium Aluminum Deuteride (e.g., 2.0 g, ~47.6 mmol) in anhydrous diethyl ether (50 mL).
-
Addition of Acetic Acid: Dissolve anhydrous acetic acid (e.g., 1.2 g, 20.0 mmol) in anhydrous diethyl ether (20 mL) and add it to the dropping funnel.
-
Reaction: Cool the LiAlD₄ suspension in an ice bath. Add the acetic acid solution dropwise to the stirred suspension at a rate that maintains gentle reflux. The reaction is exothermic. After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour, then gently heat to reflux for an additional 2 hours to ensure the reaction goes to completion.
-
Quenching (Critical Step): Cool the reaction flask back to 0 °C in an ice bath. EXTREME CAUTION must be exercised during this step. Slowly and dropwise, add water (2 mL) to quench the excess LiAlD₄. This will produce vigorous bubbling (hydrogen/deuterium gas). Following this, add 15% aqueous sodium hydroxide solution (2 mL), followed by more water (6 mL). This sequence (known as the Fieser workup) is designed to produce a granular precipitate that is easy to filter.
-
Isolation: Stir the resulting mixture for 15 minutes until a white, granular precipitate forms. Filter the solid salts and wash them thoroughly with several portions of diethyl ether.
-
Purification: Combine the ether filtrate and washings. Dry the solution over anhydrous sodium sulfate. The product, this compound, can be isolated from the ether solution by fractional distillation. The boiling point of ethanol is approximately 78 °C.
-
Characterization: Collect the fraction boiling around 78 °C and confirm its identity and isotopic purity using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Purification and Characterization
Validation of the final product's identity and isotopic purity is a critical step.
Purification by Distillation
Fractional distillation is an effective method for separating the this compound (boiling point ~78 °C) from the lower-boiling diethyl ether solvent (boiling point ~34.6 °C). Careful control of the distillation temperature is necessary to achieve good separation.
Analytical Characterization
¹H NMR Spectroscopy: The most definitive method for confirming the structure is ¹H NMR. In a standard ethanol (CH₃CH₂OH) spectrum, one expects to see a triplet for the CH₃ group, a quartet for the CH₂ group, and a broad singlet for the OH proton.[9][10]
For successfully synthesized this compound (CH₃CD₂OH):
-
The quartet signal corresponding to the CH₂ protons (typically around 3.6 ppm) will be absent .
-
The signal for the CH₃ protons will appear as a singlet (or a very narrowly split multiplet due to coupling with deuterium) around 1.2 ppm. The n+1 splitting rule no longer applies in the same way because the adjacent position is deuterated.[10]
-
The OH proton will still be present as a broad singlet. Adding a drop of D₂O to the NMR tube will cause this peak to disappear, confirming its identity.[9][11]
Mass Spectrometry (MS): Mass spectrometry confirms the incorporation of deuterium by showing the expected increase in molecular weight.
-
Ethanol (CH₃CH₂OH): Molecular Weight ≈ 46.07 g/mol .
-
This compound (CH₃CD₂OH): Molecular Weight ≈ 48.08 g/mol .[5][12]
The mass spectrum should show a molecular ion peak (M+) at m/z = 48, confirming the incorporation of two deuterium atoms.
Safety and Handling Considerations
The synthesis of this compound involves several hazardous materials and requires strict adherence to safety protocols.
-
Lithium Aluminum Deuteride (LiAlD₄):
-
Water Reactivity: Reacts violently with water, releasing flammable gases that can ignite spontaneously.[3][13] It must be handled under an inert, dry atmosphere.[8]
-
Corrosivity: Causes severe skin burns and eye damage.[8]
-
Toxicity: Toxic if swallowed.[8]
-
Fire Safety: In case of fire, use a Class D fire extinguisher (e.g., sodium chloride powder). NEVER use water, CO₂, or foam extinguishers. [4]
-
-
Diethyl Ether:
-
Flammability: Extremely flammable liquid and vapor.
-
Peroxide Formation: Can form explosive peroxides upon exposure to air and light. Use ether from a freshly opened container and check for peroxides before use.
-
-
General Precautions:
Conclusion
The reduction of acetic acid with lithium aluminum deuteride provides a reliable and effective method for the laboratory-scale synthesis of high-purity this compound. While the procedure demands rigorous attention to anhydrous conditions and careful handling of hazardous reagents, it offers excellent yields and high levels of deuterium incorporation. The analytical techniques of NMR and mass spectrometry are essential for unequivocally confirming the successful synthesis and isotopic labeling of the target molecule. This guide provides the foundational knowledge and practical steps for researchers to confidently undertake this synthesis.
References
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Cole-Parmer. (n.d.). Material Safety Data Sheet - Lithium aluminum deuteride, 98 atom % D. Retrieved from [Link]
-
ISOFLEX. (2024). Lithium Aluminum Deuteride (Rev 3) - Safety Data Sheet. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Lithium aluminum deuteride. PubChem Compound Database. Retrieved from [Link]
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askIITians. (2025). Acetic acid on reduction with excess lithium aluminum hydride, result. Retrieved from [Link]
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YouTube. (2023). Reduction of Carboxylic acid l Acetic acid | Ethanol | LiAlH4 | Organic Chemistry. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). ethanol low high resolution H-1 proton nmr spectrum of ethanol analysis interpretation. Retrieved from [Link]
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Quora. (2021). What happens when acetic acid is treated with LiAlH4?. Retrieved from [Link]
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Pearson. (n.d.). Draw the NMR spectrum expected from ethanol that has been shaken with a drop of D2O. Retrieved from [Link]
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PubMed. (2010). Structural basis of the 1H-nuclear magnetic resonance spectra of ethanol-water solutions based on multivariate curve resolution analysis of mid-infrared spectra. Retrieved from [Link]
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Chemguide. (n.d.). reduction of carboxylic acids. Retrieved from [Link]
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ResearchGate. (2020). Acetic acid conversion to ethanol by LiALh4?. Retrieved from [Link]
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MDPI. (n.d.). Determination of Ethanol Content in Alcoholic Products by LF-NMR. Retrieved from [Link]
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Kemix Pty Ltd. (2024). Laboratory Preparation of Chloroform from Ethanol. Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of this compound (CAS 1859-09-2). Retrieved from [Link]
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YouTube. (2024). H-NMR Spectra of Ethanol explained (peak splitting). Retrieved from [Link]
-
YouTube. (2015). How to make anhydrous ethanol (100% alcohol). Retrieved from [Link]
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A Technical Guide to Ethanol-1,1-d2 for Advanced Research Applications
This guide provides an in-depth exploration of Ethanol-1,1-d2 (CH₃CD₂OH), a deuterated isotopologue of ethanol, for researchers, scientists, and professionals in drug development. It covers the compound's fundamental properties, its critical applications, detailed experimental protocols, and sourcing information, underscoring its significance in modern scientific investigation.
Introduction: The Role of Deuterium in Science
Deuterium, a stable isotope of hydrogen, serves as a powerful tool in scientific research. Its increased mass compared to protium (¹H) leads to a phenomenon known as the kinetic isotope effect (KIE), where the cleavage of a carbon-deuterium (C-D) bond occurs at a slower rate than a carbon-hydrogen (C-H) bond.[1][] This principle is expertly leveraged in drug development to modulate metabolic pathways and in mechanistic studies to elucidate reaction pathways.[] this compound, with deuterium atoms specifically at the C1 position, is an invaluable probe for studying alcohol metabolism and serves as a gold-standard internal standard in analytical chemistry.
Section 1: Physicochemical Properties of this compound
The precise identification and characterization of a compound are paramount for reproducible research. The Chemical Abstracts Service (CAS) has assigned the number 1859-09-2 to this compound.[3][4] This unique identifier distinguishes it from other ethanol isotopologues.
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 1859-09-2 | [3][4] |
| Molecular Formula | CH₃CD₂OH | [3] |
| Synonyms | Ethyl-1,1-d2 alcohol, 1,1-dideuterioethanol | [3][4] |
| Molecular Weight | 48.08 g/mol | [3][4] |
| Isotopic Purity | Typically ≥98 atom % D | [4] |
Section 2: Core Applications in Scientific Research
The strategic placement of deuterium atoms on the ethanol molecule imparts unique characteristics that researchers can exploit for several key applications.
Mechanistic and Metabolic Studies
The metabolism of ethanol to the toxic compound acetaldehyde is primarily catalyzed by the liver enzyme alcohol dehydrogenase (ADH).[1] This enzymatic reaction involves the cleavage of a C-H bond at the C1 position. By substituting these hydrogens with deuterium, as in this compound, the rate of this metabolic step is significantly slowed due to the kinetic isotope effect.[1] This allows researchers to:
-
Investigate Reaction Mechanisms: Study the rate-determining steps in alcohol oxidation.
-
Modulate Toxicity: Reduce the rate of formation of toxic acetaldehyde, which is implicated in alcohol-related organ damage.[1] This principle is a cornerstone of deuterated drug development, aiming to create safer and more effective pharmaceuticals.[]
Gold-Standard Internal Standard in Bioanalysis
In quantitative analytical chemistry, particularly for techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), an internal standard (IS) is crucial for accuracy and precision.[5] An ideal IS co-elutes with the analyte and experiences similar matrix effects and ionization suppression.
This compound is an exemplary internal standard for the quantification of ethanol in biological matrices (e.g., blood, plasma, urine) for several reasons:
-
Chemical Similarity: It behaves almost identically to endogenous ethanol during sample preparation and chromatographic separation.
-
Mass Difference: It is easily distinguished from non-deuterated ethanol by a mass spectrometer due to its +2 mass shift.[4]
-
Improved Accuracy: It effectively compensates for variations in sample extraction, injection volume, and instrument response, leading to highly reliable and reproducible quantification.[5] The use of a deuterated internal standard can improve assay precision to typically <5% RSD (Relative Standard Deviation).[5]
Section 3: Experimental Protocol: Quantification of Ethanol in Blood Samples
This section provides a validated, step-by-step methodology for the determination of blood alcohol content (BAC) using this compound as an internal standard with headspace GC-MS.
Materials and Reagents
-
This compound (Internal Standard Stock)
-
Anhydrous Ethanol (Calibration Standard)
-
Whole Blood (Blank Matrix)
-
Gas-tight syringes and headspace vials
Step-by-Step Methodology
-
Preparation of Internal Standard (IS) Working Solution:
-
Accurately prepare a stock solution of this compound.
-
Dilute the stock to a working concentration (e.g., 200 mg/100 mL) in deionized water. The specific concentration should be optimized based on the expected analyte concentration range.
-
-
Preparation of Calibration Standards:
-
Prepare a series of ethanol calibration standards by spiking blank whole blood with known concentrations of anhydrous ethanol. A typical range might be 10, 50, 100, 200, and 400 mg/100 mL.
-
This constitutes a multi-point calibration curve to ensure linearity and accuracy across a range of concentrations.[6]
-
-
Sample Preparation:
-
Headspace GC-MS Analysis:
-
Place the sealed vials in the headspace autosampler.
-
Incubation: Incubate the vials (e.g., at 85°C for 15 minutes) to allow the volatile components to partition into the headspace.[7]
-
Injection: Automatically inject a fixed volume of the headspace gas into the GC-MS system.
-
GC Parameters (Example):
-
MS Parameters (Example):
-
-
Data Analysis and Quality Control (Self-Validation):
-
Calibration Curve: For each calibrator, calculate the ratio of the ethanol peak area to the this compound peak area. Plot this ratio against the known concentration of each calibrator to generate a linear regression curve. The curve must have a correlation coefficient (r²) of ≥0.995.
-
Quantification: Determine the concentration of ethanol in unknown samples by calculating their peak area ratios and interpolating the concentration from the calibration curve.[5]
-
Quality Control (QC): Analyze QC samples (at low, medium, and high concentrations) alongside the unknown samples. The calculated concentrations of the QC samples must be within ±15% of their nominal value for the run to be considered valid.
-
Workflow Visualization
The following diagram illustrates the analytical workflow for blood alcohol quantification.
Caption: Workflow for blood alcohol analysis using an internal standard.
Section 4: Sourcing and Procurement
This compound is a specialized chemical available from several reputable suppliers that cater to the research and pharmaceutical industries. When sourcing this compound, it is essential to obtain a Certificate of Analysis (CoA) to verify its identity and, most importantly, its isotopic purity.
Table 2: Representative Suppliers of this compound
| Supplier | Noteworthy Features |
| Sigma-Aldrich (Merck) | Offers this compound with specified isotopic purity (e.g., 98 atom % D) and provides comprehensive technical documentation.[4] |
| CDN Isotopes | A specialized manufacturer of deuterated compounds, often serving as a primary source for other distributors.[8] |
| Medical Isotopes, Inc. | Specializes in stable isotope-labeled compounds for scientific research. |
| Clearsynth Labs Limited | A supplier of various research chemicals, including deuterated standards.[3] |
Note: This list is not exhaustive, and availability may vary by region. Researchers should always procure chemicals from established suppliers that provide complete safety and quality documentation.
References
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Chemical Properties of this compound (CAS 1859-09-2) - Cheméo . Cheméo. [Link]
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ETHANOL AS INTERNAL STANDARD FOR DETERMINATION OF VOLATILE COMPOUNDS IN SPIRIT DRINKS BY GAS CHROMATOGRAPHY - arXiv . arXiv. [Link]
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An In-depth Technical Guide to the Isotopic Purity of Ethanol-1,1-d2
Intended for: Researchers, Scientists, and Drug Development Professionals
Foreword: The Critical Role of Isotopic Purity in Scientific Advancement
In the realms of pharmaceutical development, metabolic research, and advanced materials science, the precise substitution of hydrogen with its stable isotope, deuterium, offers a powerful tool to modulate molecular properties and elucidate complex biological pathways. Ethanol-1,1-d2 (CH₃CD₂OH), a specifically labeled isotopologue of ethanol, is of particular interest due to its applications as a tracer in metabolic studies and as a building block in the synthesis of deuterated active pharmaceutical ingredients (APIs). The efficacy and reliability of these applications are fundamentally dependent on the isotopic purity of the starting material. This guide provides a comprehensive technical overview of the synthesis, analysis, and purification of this compound, with a focus on ensuring and validating its isotopic integrity.
Synthesis of this compound and the Genesis of Isotopic Impurities
The synthesis of this compound is most commonly achieved through the catalytic reduction of a suitable precursor with a deuterium source. A prevalent method involves the deuteration of methyl acetate using deuterium gas (D₂) in the presence of a ruthenium catalyst.[1] While this method can achieve high levels of deuterium incorporation, it is not without its challenges, which can lead to the formation of undesirable isotopologues.
Common Synthetic Route:
Initial product is often CH₃CD₂OD, which can be converted to CH₃CD₂OH via H/D exchange with water.
The primary isotopic impurity is the non-deuterated parent compound, Ethanol (d0). However, other isotopologues can also be present, including Ethanol-1-d1 (CH₃CHDOH) and potentially isotopologues with deuterium at the methyl position, such as Ethanol-2,2,2-d3 (CD₃CH₂OH), although the latter is less likely with regioselective catalysts.[2]
Sources of Isotopic Impurities:
-
Incomplete Deuteration: The primary cause of d0 and d1 impurities is the incomplete reaction of the precursor with the deuterium source.
-
Isotopic Scrambling: Hydrogen-deuterium (H/D) exchange reactions can occur, particularly if there are sources of protium (¹H) in the reaction system.[3] This can lead to a distribution of deuteration across different positions of the molecule.
-
Catalyst-Borne Protium: The catalyst itself, particularly if not properly prepared, can contain residual protium, often in the form of water, which can participate in H/D exchange.[3]
-
H/D Exchange with Solvents or Reagents: The presence of protic solvents or reagents can lead to the exchange of deuterium atoms in the desired product with hydrogen atoms.[4]
The following diagram illustrates the relationship between the synthetic pathway and the potential for isotopic impurity generation.
Analytical Characterization of Isotopic Purity
A multi-technique approach is essential for the comprehensive characterization of the isotopic purity of this compound. Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy and Mass Spectrometry (MS) are the cornerstones of this analysis.[1][5]
Quantitative ¹H NMR Spectroscopy
Quantitative ¹H NMR (qNMR) is a powerful technique for determining the amount of residual non-deuterated species.[6] The principle lies in the direct proportionality between the integral of a resonance signal and the number of nuclei contributing to it.
Experimental Protocol: ¹H qNMR for Isotopic Purity of this compound
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample into an NMR tube.
-
Add a precise volume (e.g., 0.6 mL) of a high-purity deuterated solvent that does not have signals overlapping with the analyte, such as Deuterium Oxide (D₂O).[7]
-
For absolute quantification, a certified internal standard of known purity and concentration (e.g., maleic acid) can be added.[7]
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum on a high-field spectrometer (≥400 MHz) to ensure good signal dispersion.
-
Crucial Parameter: Relaxation Delay (d1): Set a long relaxation delay, typically 5-7 times the longest spin-lattice relaxation time (T₁) of the protons being quantified.[8][9][10] For ethanol, a d1 of 30-60 seconds is recommended to ensure full relaxation of all proton signals.
-
Use a 90° pulse angle to maximize the signal.[7]
-
Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.[7]
-
-
Data Processing and Calculation:
-
Carefully phase and baseline correct the spectrum.
-
Integrate the residual proton signal of the methylene group (CHD) in this compound and the signal of the methyl group (CH₃).
-
The isotopic purity (Atom % D) at the 1-position can be calculated using the following formula:
-
If an internal standard is used, the absolute purity can be determined by comparing the integral of the analyte to that of the standard.[6]
-
²H NMR Spectroscopy
²H (Deuterium) NMR spectroscopy provides a direct measure of the deuterium distribution in the molecule. It can be used to confirm the position of deuteration and to identify different deuterated isotopologues.[11]
Experimental Protocol: ²H NMR for Isotopic Analysis of this compound
-
Sample Preparation: Similar to ¹H NMR, dissolve the sample in a suitable deuterated solvent.
-
Data Acquisition:
-
Use a spectrometer equipped with a deuterium probe.
-
Acquire the spectrum with appropriate parameters for deuterium, noting that the receptivity of ²H is lower than ¹H.
-
The chemical shifts in the ²H NMR spectrum will be very similar to those in the ¹H spectrum.
-
-
Data Interpretation:
-
The presence of a signal at the chemical shift corresponding to the methylene group confirms deuteration at the 1-position.
-
The relative integrals of the signals can provide information about the distribution of deuterium at different sites if multiple deuterated species are present.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive technique for separating and identifying different isotopologues based on their mass-to-charge ratio (m/z).[2][4]
Experimental Protocol: GC-MS for Isotopic Purity of this compound
-
Sample Preparation:
-
Prepare a dilute solution of the this compound sample in a suitable volatile solvent (e.g., methanol or dichloromethane).
-
-
GC Separation:
-
Inject the sample into a gas chromatograph equipped with a column suitable for separating volatile alcohols (e.g., a wax-type column).
-
Develop a temperature program that provides good separation of ethanol from the solvent and any other impurities.
-
-
MS Analysis:
-
Use a mass spectrometer with electron ionization (EI).
-
Acquire the mass spectrum of the eluting ethanol peak.
-
-
Data Interpretation:
-
The mass spectrum of undeuterated ethanol (d0) will show a molecular ion peak [M]⁺ at m/z 46.[12]
-
This compound will have a molecular ion peak at m/z 48.
-
The presence of peaks at m/z 46 and 47 would indicate the presence of d0 and d1 isotopologues, respectively.
-
The relative abundances of these molecular ions can be used to calculate the isotopic distribution.
-
It is also important to analyze the fragmentation patterns. A characteristic fragment of ethanol is the loss of a methyl group, resulting in a [CH₂OH]⁺ ion at m/z 31.[12][13] For this compound, the corresponding fragment [CD₂OH]⁺ would be expected at m/z 33.
-
Summary of Analytical Data for this compound
| Technique | Parameter | Expected Value for this compound | Indication of Impurity |
| ¹H NMR | Chemical Shift (CH₃) | ~1.2 ppm (triplet) | - |
| Chemical Shift (CHD) | ~3.6 ppm (multiplet) | Increased integral indicates lower isotopic purity | |
| ²H NMR | Chemical Shift (CD₂) | ~3.6 ppm | Absence of signal indicates lack of deuteration |
| GC-MS | Molecular Ion (m/z) | 48 | Peaks at 46 (d0) and 47 (d1) |
| Key Fragment (m/z) | 33 ([CD₂OH]⁺) | Peaks at 31 ([CH₂OH]⁺) and 32 ([CHDOH]⁺) |
The following workflow diagram illustrates the integrated analytical approach for determining the isotopic purity of this compound.
Strategies for Enhancing Isotopic Purity
If the initial synthesis yields a product with insufficient isotopic purity, purification steps can be employed to enrich the desired this compound isotopologue.
Fractional Distillation
Due to the slight differences in boiling points between isotopologues, fractional distillation can be an effective method for enrichment.[9][14] this compound is expected to have a slightly lower boiling point than its non-deuterated counterpart.
Protocol for Fractional Distillation of Deuterated Ethanol:
-
Apparatus: Use a fractional distillation apparatus with a high number of theoretical plates (e.g., a Vigreux or packed column).
-
Procedure:
-
Carefully heat the crude this compound.
-
Collect the initial fractions, which should be enriched in the lower-boiling d2 isotopologue.
-
Monitor the composition of the fractions using GC-MS to determine the optimal cut-off points.
-
It's important to note that distillation can lead to isotopic fractionation, and the efficiency of separation depends on the difference in vapor pressures of the isotopologues.[15]
-
Preparative Chromatography
For higher purity requirements, preparative gas chromatography (prep-GC) or high-performance liquid chromatography (prep-HPLC) can be employed to separate isotopologues.[16][17]
Considerations for Preparative Chromatography:
-
Stationary Phase Selection: The choice of the stationary phase is critical for achieving separation. For prep-GC, a column with high selectivity for alcohols is required.
-
Method Development: Analytical scale chromatography should be used to develop a separation method before scaling up to preparative scale.
-
Loading and Throughput: The amount of sample that can be purified per run is a key consideration. Overloading the column can compromise separation efficiency.[18]
Regulatory Considerations and Method Validation
For applications in drug development, the analytical methods used to determine isotopic purity must be validated according to regulatory guidelines, such as those from the International Council for Harmonisation (ICH).[19][20]
Key Validation Parameters:
-
Specificity: The ability of the method to distinguish the analyte from other components, including other isotopologues.
-
Linearity: The method should provide results that are directly proportional to the concentration of the analyte over a given range.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be reliably detected and quantified.
Conclusion: A Commitment to Isotopic Integrity
The determination of the isotopic purity of this compound is a multifaceted process that requires a deep understanding of synthetic chemistry, analytical instrumentation, and purification techniques. By employing a combination of qNMR and GC-MS, and by carefully considering potential sources of isotopic impurities, researchers can ensure the quality and reliability of this important deuterated compound. For applications in regulated environments, rigorous method validation is paramount to guaranteeing the integrity of the data and the safety and efficacy of the final product.
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Tsikas, D., & Gutzki, F. M. (2012). Stable-isotope dilution GC-MS method for ethanol in vapour ethanol and microdialysis systems based on carbonate-catalyzed extractive pentafluorobenzoylation. Analyst, 137(10), 2480–2485. [Link]
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Deuteria Beverages LLC. (2019). Process for the preparation of deuterated ethanol from D2. Justia Patents. [Link]
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University of Ottawa. (2017). Quantitative NMR Spectroscopy. [Link]
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Latven, R. K., & Enke, C. G. (1982). Structures and Fragmentation Mechanisms of the Ions of Ethanol by Triple Quadrupole Mass Spectrometry. DTIC. [Link]
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Clark, J. (n.d.). Mass Spectrum of Ethanol. Doc Brown's Chemistry. [Link]
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Pfeiffer, P., et al. (2007). Influence of the distillation step on the ratios of stable isotopes of ethanol in cherry brandies. Journal of Agricultural and Food Chemistry, 55(12), 4849–4854. [Link]
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University of Rochester. (n.d.). Purification: Fractional Distillation. Department of Chemistry. [Link]
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Roy, A., et al. (2021). A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods, 13(2), 199-206. [Link]
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ResolveMass Laboratories Inc. (2025). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. [Link]
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Zeochem. (n.d.). Purity Characteristics of Deuterated Solvents in 1H NMR. [Link]
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G. S. Grubbs, et al. (2025). Optimizing the Synthesis of Deuterated Isotopomers and Isotopologues of Cyclohexene using Molecular Rotational Resonance Spectroscopy. Journal of the American Chemical Society. [Link]
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ARCINOVA. (n.d.). Beyond Purity: Characterizing the Isotopologue Profile of a Deuterated API. [Link]
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Amrita Virtual Lab. (n.d.). Purification by Fractional distillation/crystallisation (Theory). [Link]
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G. F. Pauli, et al. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry, 57(22), 9220-9231. [Link]
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Ihara, T., et al. (2025). Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology. Analytical Chemistry. [Link]
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Parker, C. E., et al. (2025). Gas chromatography carbon isotope ratio mass spectrometry applied to the detection of neutral alcohol in Scotch whisky. Food Chemistry. [Link]
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Save My Exams. (2025). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. [Link]
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Matthews, D. E., & Hayes, J. M. (1978). Isotope-Ratio-Monitoring Gas Chromatography-Mass Spectrometry. Analytical Chemistry, 50(11), 1465-1473. [Link]
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Kalabin, G. A., et al. (2018). Registration parameters of NMR 1 H and 2 H spectra. ResearchGate. [Link]
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Seidel-Morgenstern, A. (2004). Preparative Chromatography. Wiley-VCH. [Link]
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Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. [Link]
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Pauli, G. F., et al. (2012). Quantitative 1H NMR: Development and Potential of an Analytical Method – an Update. Journal of Natural Products, 75(4), 834-851. [Link]
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Rotachrom Technologies. (n.d.). Analytical and Preparative Chromatography, Explained. [Link]
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Remaud, G. S., et al. (2018). Measurement of δ18O and δ2H of water and ethanol in wine by Off-Axis Integrated Cavity Output Spectroscopy and Isotope Ratio Mass Spectrometry. Analytical and Bioanalytical Chemistry, 410(23), 5857-5865. [Link]
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AZoM. (2019). How to Measure Alcohol Content with Benchtop qNMR. [Link]
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RSSL. (n.d.). Preparative Chromatography: A Holistic Approach. [Link]
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Chemistry World. (n.d.). Preparative chromatography. [Link]
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Clark, J. (n.d.). H-1 NMR spectrum of ethanol. Doc Brown's Chemistry. [Link]
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Pearson. (n.d.). Draw the NMR spectrum expected from ethanol that has been shaken with a drop of D2O. [Link]
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University of Ottawa. (2017). Quantitative NMR Spectroscopy. [Link]
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European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures. [Link]
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International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]
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Analytik Jena. (n.d.). Determination of Elemental Impurities in Ethanol Fuel according to Standard Methods with HR Array ICP-OES. [Link]
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Springer. (n.d.). Preparative chromatography techniques: Applications in natural product isolation. [Link]
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Aerts, J., et al. (2020). EANM guideline on the validation of analytical methods for radiopharmaceuticals. EJNMMI Radiopharmacy and Chemistry, 5(1), 7. [Link]
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ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
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The Utility of Deuterated Ethanol-1,1-d2: A Technical Guide for Researchers
In the landscape of modern scientific inquiry, particularly within the realms of analytical chemistry, metabolic research, and pharmaceutical development, the use of stable isotope-labeled compounds has become an indispensable tool for achieving accuracy, precision, and mechanistic understanding. Among these, deuterated analogs of common molecules play a pivotal role. This technical guide provides an in-depth exploration of Ethanol-1,1-d2, a deuterated form of ethanol, detailing its fundamental properties, key applications, and the scientific principles that underpin its utility for researchers, scientists, and drug development professionals.
Understanding Isotopic Labeling: The Case of this compound
Isotopic labeling is the practice of replacing an atom in a molecule with one of its isotopes. In the case of this compound, two hydrogen atoms on the first carbon of the ethanol molecule are replaced with deuterium (²H or D), the stable, heavier isotope of hydrogen. This subtle modification results in a molecule that is chemically very similar to its non-labeled counterpart but possesses a distinct molecular weight, a property that is readily distinguishable by mass spectrometry.
Molecular Formula and Weight
The introduction of two deuterium atoms alters the fundamental properties of the ethanol molecule. The specifics are outlined below:
This increase in mass from the non-deuterated ethanol (molar mass of approximately 46.07 g/mol ) is the cornerstone of its application as an internal standard in quantitative analysis.[3]
Physicochemical Properties
The physical and chemical properties of this compound are largely similar to those of standard ethanol, which is crucial for its role as an analytical surrogate.
| Property | This compound | Ethanol |
| Molecular Formula | C₂H₄D₂O | C₂H₆O |
| Molar Mass ( g/mol ) | 48.08[1][2] | 46.07[3] |
| Boiling Point (°C) | 78 (lit.) | 78.37 |
| Melting Point (°C) | -114 (lit.) | -114 |
| Density (g/mL at 25°C) | 0.823 | 0.789 |
Note: The boiling and melting points are very similar, ensuring that the deuterated and non-deuterated forms behave almost identically during sample preparation and chromatographic separation.
Applications in Quantitative Analysis: The Gold Standard Internal Standard
In quantitative mass spectrometry, particularly in techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), the use of a stable isotope-labeled internal standard is considered the gold standard for achieving the most accurate and precise results.[4] this compound is frequently employed for this purpose in the analysis of ethanol in various matrices, including biological fluids for clinical and forensic toxicology.[4]
The Rationale for Using a Deuterated Internal Standard
The primary advantage of using a deuterated internal standard is its ability to co-elute with the analyte of interest during chromatography while being distinguishable by the mass spectrometer. This allows it to compensate for variations in sample preparation, injection volume, and ionization efficiency. Because the deuterated and non-deuterated forms have nearly identical chemical properties, any loss of analyte during sample processing will be mirrored by a proportional loss of the internal standard, thus maintaining an accurate ratio between the two.
The following diagram illustrates the workflow for the quantitative analysis of ethanol using this compound as an internal standard.
Caption: Workflow for quantitative analysis of ethanol using a deuterated internal standard.
Experimental Protocol: Quantification of Ethanol in a Biological Matrix
The following is a generalized protocol for the determination of ethanol in a blood sample using GC-MS with this compound as an internal standard.
-
Preparation of Calibration Standards:
-
Prepare a series of calibration standards by spiking known concentrations of ethanol into a certified blank blood matrix.
-
To each calibrator, add a fixed concentration of this compound (the internal standard).
-
-
Sample Preparation:
-
To an aliquot of the unknown blood sample, add the same fixed concentration of this compound as used in the calibration standards.
-
Perform a protein precipitation step by adding a solvent such as acetonitrile or perchloric acid.
-
Vortex and centrifuge the sample to pellet the precipitated proteins.
-
Transfer the supernatant to a clean vial for analysis.
-
-
GC-MS Analysis:
-
Inject an aliquot of the prepared sample onto a suitable GC column.
-
The GC will separate the ethanol and this compound from other matrix components.
-
The mass spectrometer will be operated in Selected Ion Monitoring (SIM) mode to detect specific ions for both ethanol (e.g., m/z 31 and 45) and this compound (e.g., m/z 32 and 48).
-
-
Data Analysis:
-
Integrate the peak areas for the selected ions of both ethanol and this compound.
-
Calculate the ratio of the peak area of ethanol to the peak area of this compound.
-
Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known ethanol concentrations.
-
Determine the concentration of ethanol in the unknown sample by interpolating its peak area ratio on the calibration curve.
-
Applications in Metabolic and Mechanistic Studies
Beyond its role in quantitative analysis, this compound is a valuable tool for elucidating the metabolic fate of ethanol and for studying the mechanisms of enzymes involved in its metabolism.
Tracing Metabolic Pathways
When this compound is introduced into a biological system, the deuterium labels act as tracers, allowing researchers to follow the molecule and its metabolites. The primary metabolic pathway of ethanol involves its oxidation to acetaldehyde and then to acetate.[5]
Caption: Metabolic pathway of this compound.
By using mass spectrometry to detect the presence of deuterium in downstream metabolites, scientists can confirm metabolic pathways and quantify the flux through them.
Investigating the Kinetic Isotope Effect
The replacement of hydrogen with deuterium can influence the rate of chemical reactions, a phenomenon known as the kinetic isotope effect (KIE). The C-D bond is stronger than the C-H bond, and therefore, reactions that involve the breaking of this bond will proceed more slowly for the deuterated molecule. This effect can be exploited to study the rate-limiting steps of enzymatic reactions. For instance, by comparing the rate of metabolism of ethanol and this compound by alcohol dehydrogenase, researchers can gain insights into the mechanism of this enzyme.
Safety and Handling
This compound is a highly flammable liquid and vapor and causes serious eye irritation. It should be handled in a well-ventilated area, and appropriate personal protective equipment, including safety glasses and gloves, should be worn.[1][6] Keep away from heat, sparks, open flames, and other ignition sources.[1][6][7]
Conclusion
This compound is a powerful tool for researchers in a variety of scientific disciplines. Its utility as an internal standard in quantitative analysis provides a foundation for accurate and precise measurements, while its application in metabolic and mechanistic studies offers deeper insights into complex biological processes. A thorough understanding of its properties and the principles behind its use enables scientists to leverage this isotopically labeled compound to its full potential, advancing research and development in numerous fields.
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Wikipedia. (n.d.). Heavy water. Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of this compound (CAS 1859-09-2). Retrieved from [Link]
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ResearchGate. (n.d.). 2 H NMR (61.4 MHz) spectra of deuterated ethanol-d5 (10%, v/v) at.... Retrieved from [Link]
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OIV. (n.d.). Determination of the deuterium distribution in ethanol derived from fermentation.... Retrieved from [Link]
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PubMed Central. (n.d.). Effect of ethanol on lipid metabolism. Retrieved from [Link]
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Chemistry LibreTexts. (2014). 14.17: The Use of Deuterium in ¹H NMR Spectroscopy. Retrieved from [Link]
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In-Depth Technical Guide to the Commercial Availability and Application of Ethanol-1,1-d2
Abstract
Ethanol-1,1-d2 (CH₃CD₂OH), a stable isotope-labeled analog of ethanol, is a critical tool in advanced scientific research, particularly within the fields of drug development, metabolic studies, and analytical chemistry. The substitution of two protium atoms with deuterium at the C1 position provides a unique spectroscopic and mass spectrometric signature, enabling precise tracing and quantification. This guide offers a comprehensive overview of the commercial landscape for this compound, details its primary applications, provides validated experimental protocols, and discusses the scientific principles underpinning its use. It is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this deuterated compound.
Introduction: The Scientific Utility of Isotopic Labeling
Stable isotope labeling is a powerful technique that replaces specific atoms in a molecule with their heavier, non-radioactive isotopes. In the case of this compound, the two hydrogen atoms on the carbon bearing the hydroxyl group are replaced with deuterium. This substitution results in a molecule that is chemically similar to its unlabeled counterpart but possesses a distinct mass, a property that is readily distinguishable by mass spectrometry (MS).[1] This mass shift allows for its use as an internal standard in quantitative analyses, providing a robust method to correct for sample matrix effects and variations during sample preparation and analysis.[2][3][4] Furthermore, the deuterium label serves as a tracer in metabolic and mechanistic studies, enabling researchers to follow the fate of the ethanol molecule through complex biological pathways.[5]
Commercial Availability and Sourcing
This compound is commercially available from several reputable suppliers of stable isotopes and chemical reagents. When sourcing this compound, researchers should consider several key factors to ensure the integrity of their experiments.
Leading Commercial Suppliers
A number of specialized chemical companies are the primary sources for this compound. These include:
-
Sigma-Aldrich (Merck): A major supplier offering this compound with high isotopic purity, typically 98 atom % D.[1] They provide detailed product specifications, including assay purity (typically ≥99%), and various packaging options.[1]
-
C/D/N Isotopes Inc.: Specializes in deuterated compounds and offers Ethyl-1,1-d2 Alcohol with a stated isotopic enrichment of 98 atom % D.[6]
-
Cambridge Isotope Laboratories, Inc. (CIL): A leading manufacturer and supplier of stable isotopes and isotopically labeled compounds for research. While they prominently feature other deuterated ethanols like Ethanol-d6, they are a key resource for custom synthesis inquiries.[7]
-
ChemicalBook and Guidechem: These platforms aggregate data from various suppliers, providing researchers with a means to compare offerings and identify potential sources.[8][9]
Critical Sourcing Considerations
When procuring this compound, the following parameters are crucial for ensuring experimental success:
| Parameter | Typical Specification | Importance & Rationale |
| Isotopic Purity (atom % D) | ≥ 98% | This is the most critical parameter. High isotopic purity ensures a distinct and unambiguous mass signal, minimizing interference from partially labeled or unlabeled species. A lower purity can compromise the accuracy of quantitative measurements.[1] |
| Chemical Purity (Assay) | ≥ 99% | High chemical purity is essential to avoid the introduction of confounding variables from impurities that could interfere with the analytical method or biological system under investigation.[1] |
| Packaging | Varies (e.g., 1g, 5g) | The product is often available in various quantities. For demanding applications, packaging under an inert atmosphere may be necessary to prevent atmospheric moisture exchange, which could compromise isotopic integrity over long-term storage. |
| Documentation | Certificate of Analysis (CoA) | Always request a lot-specific CoA. This document provides definitive data on the isotopic and chemical purity of the specific batch being purchased, ensuring traceability and quality control. |
Core Applications in Research and Development
The unique properties of this compound make it an invaluable tool in several areas of scientific inquiry.
Internal Standard for Quantitative Mass Spectrometry
The "gold standard" for quantitative analysis by mass spectrometry is the use of a stable isotope-labeled internal standard.[2] this compound is an ideal internal standard for the quantification of ethanol in biological matrices for several reasons:
-
Physicochemical Similarity: It has nearly identical chemical and physical properties to unlabeled ethanol, meaning it behaves similarly during sample extraction, chromatography, and ionization.[10]
-
Co-elution: In chromatographic methods like Gas Chromatography (GC) or Liquid Chromatography (LC), it typically co-elutes with the analyte (unlabeled ethanol). This is crucial for compensating for matrix effects that can suppress or enhance the analyte signal at a specific retention time.[2]
-
Distinct Mass: It is easily distinguished from the analyte by its mass-to-charge ratio (m/z) in the mass spectrometer, allowing for simultaneous detection and ratiometric quantification.[1]
This application is particularly important in forensic toxicology for blood alcohol content (BAC) analysis and in clinical research.[2][10]
3.1.1. Experimental Workflow: Quantification of Ethanol in a Biological Matrix
Caption: Workflow for quantitative analysis using an internal standard.
3.1.2. Protocol: Quantification of Ethanol in Plasma using HS-GC-MS
-
Preparation of Internal Standard (IS) Stock: Prepare a 1 mg/mL stock solution of this compound in deionized water.
-
Preparation of Calibration Standards: Spike known concentrations of unlabeled ethanol into a certified blank plasma matrix.
-
Sample Preparation: a. To 100 µL of plasma sample, calibrator, or quality control sample in a 2 mL autosampler vial, add 10 µL of the this compound internal standard stock solution. b. Add 400 µL of cold acetonitrile to precipitate proteins. c. Vortex for 30 seconds and centrifuge at 10,000 x g for 5 minutes.
-
Headspace Analysis: a. Transfer 100 µL of the supernatant to a 20 mL headspace vial and seal immediately. b. Incubate the vial in the headspace autosampler at 80°C for 10 minutes.
-
GC-MS Analysis: a. Inject 1 mL of the headspace vapor onto the GC-MS system. b. Use a suitable GC column (e.g., DB-ALC1) with an appropriate temperature program. c. Set the mass spectrometer to Selected Ion Monitoring (SIM) mode, monitoring ions such as m/z 45 for ethanol and m/z 47 for this compound.
-
Data Analysis: a. Integrate the peak areas for both the analyte and the internal standard. b. Generate a calibration curve by plotting the ratio of the analyte peak area to the IS peak area against the concentration of the calibrators. c. Determine the concentration of ethanol in the unknown samples by interpolating their peak area ratios from the calibration curve.[2]
Mechanistic and Metabolic Studies
This compound is instrumental in elucidating the metabolic pathways of ethanol and the mechanisms of action of enzymes involved in its metabolism, such as alcohol dehydrogenases (ADHs).[5] By tracing the fate of the deuterium label, researchers can investigate kinetic isotope effects, identify metabolites, and quantify metabolic flux. For instance, the oxidation of ethanol to acetaldehyde by ADH involves the removal of a hydrogen atom from the C1 position. Using this compound can help to determine the rate-limiting steps of this reaction.
3.2.1. Conceptual Pathway: Ethanol Metabolism
Caption: Simplified metabolic pathway of this compound.
Synthesis and Characterization
While most researchers will purchase this compound commercially, understanding its synthesis provides valuable context. A common synthetic route involves the reduction of a suitable precursor, such as acetic acid or ethyl acetate, using a deuterium source. For example, the reduction of ethyl acetate with a deuterium gas (D₂) over a ruthenium catalyst can yield this compound.[8]
Reaction: CH₃COOCH₂CH₃ + 2D₂ --(Catalyst)--> CH₃CD₂OH + CH₃CH₂OH
Characterization and quality control are paramount. The principal analytical techniques used are:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the absence of protons at the C1 position, while ²H (Deuterium) NMR confirms the presence and location of the deuterium atoms.[11][12]
-
Mass Spectrometry (MS): GC-MS is used to confirm the molecular weight (48.08 g/mol ) and assess the isotopic enrichment by comparing the abundance of the deuterated molecule to any residual unlabeled species.[1][12]
Safety, Handling, and Storage
This compound shares the same primary hazards as unlabeled ethanol. It is a highly flammable liquid and vapor and can cause eye irritation.[9][13]
-
Handling: Use in a well-ventilated area, away from ignition sources. Wear appropriate personal protective equipment (PPE), including safety glasses and gloves.[9]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for flammable liquids.[13] For maintaining isotopic purity, especially after opening, storage under an inert gas like argon or nitrogen is recommended to prevent H/D exchange with atmospheric moisture.
Conclusion
This compound is a commercially accessible and highly effective tool for researchers in drug development and various scientific disciplines. Its primary utility as an internal standard in mass spectrometry ensures the accuracy and reliability of quantitative data. Furthermore, its role as a metabolic tracer provides deep insights into complex biological processes. By carefully selecting a reputable supplier and understanding the principles of its application, researchers can significantly enhance the quality and impact of their work.
References
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Determination of the deuterium distribution in ethanol derived from fermentation of grape musts... OIV.[Link]
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Determination of Variation in Forensic Ethanol Analysis Results Using a Deuterated Internal Standard for Samples Collected at the... UC Davis.[Link]
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THE RADIOLYSIS OF ETHANOL: IV. DEUTERATED ETHANOLS IN THE LIQUID AND GAS PHASES. Canadian Science Publishing.[Link]
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The Role of Internal Standards In Mass Spectrometry. SCION Instruments.[Link]
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The Role of Alcohol Dehydrogenase in Drug Metabolism: Beyond Ethanol Oxidation. The AAPS Journal.[Link]
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Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry... PubMed Central.[Link]
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Authored by: Gemini, Senior Application Scientist
An In-Depth Technical Guide to the Core Principles of Using Ethanol-1,1-d2 in NMR Spectroscopy
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the structural elucidation of molecules. The strategic use of isotopically labeled compounds, such as this compound (CH₃CD₂OH), is a cornerstone of advanced NMR applications. This guide provides an in-depth exploration of the fundamental principles governing the use of this compound in NMR. We will dissect the causality behind its utility, focusing on spectral simplification, the perturbation of spin-spin coupling, and the unique properties of the deuterium nucleus. This document is intended for researchers, scientists, and drug development professionals who seek to leverage isotopic labeling to extract more precise and unambiguous structural and dynamic information from their NMR experiments.
The Foundational Role of Deuterated Solvents in NMR
The practice of using deuterated solvents is fundamental to modern ¹H NMR spectroscopy. The primary motivation is to eliminate the overwhelming signal that would arise from protonated solvent molecules, which are typically present in vast excess compared to the analyte.[1][2] Deuterium (²H) resonates at a significantly different frequency than protium (¹H), rendering the solvent "invisible" in a standard proton NMR spectrum.[3]
Furthermore, the deuterium signal serves a critical instrumental purpose. The NMR spectrometer utilizes the strong, single resonance of the deuterated solvent to establish a field-frequency "lock."[2] This lock system continuously adjusts the magnetic field to compensate for drift, ensuring the stability and resolution required for high-quality spectra. While this compound can be used as a solvent, its principles are more often applied when it is the analyte itself, used to probe specific molecular interactions or simplify a complex spin system.
This compound: A Molecular-Level View
This compound is an isotopologue of ethanol where the two hydrogen atoms on the methylene carbon (C1) have been replaced by deuterium atoms.
Caption: Molecular structure of this compound (CH₃CD₂OH).
This selective deuteration is the key to its utility, fundamentally altering the appearance of its ¹H NMR spectrum compared to its ubiquitous parent molecule, ethanol (CH₃CH₂OH).
Core Principle I: Strategic Spectral Simplification
The most immediate and powerful application of using this compound is the radical simplification of the corresponding ¹H NMR spectrum.
The ¹H NMR Spectrum of Unlabeled Ethanol (CH₃CH₂OH)
A standard high-resolution ¹H NMR spectrum of pure ethanol displays a complex pattern arising from spin-spin coupling between non-equivalent protons.[1][4]
-
Methyl Protons (CH₃): These three protons are coupled to the two adjacent methylene protons. Following the n+1 rule, their signal is split into a triplet (2+1=3).
-
Methylene Protons (CH₂): These two protons are coupled to the three adjacent methyl protons, splitting their signal into a quartet (3+1=4). In very dry samples, they are also coupled to the hydroxyl proton, further complicating the signal.[5]
-
Hydroxyl Proton (OH): The multiplicity of this proton is highly variable. In the presence of trace amounts of water or acid, rapid chemical exchange decouples this proton from the methylene group, resulting in a broad singlet.[1][6] In ultra-pure ethanol, this exchange is slowed, and the signal appears as a triplet due to coupling with the adjacent CH₂ group (2+1=3).[5]
The Simplified ¹H NMR Spectrum of this compound (CH₃CD₂OH)
By replacing the CH₂ protons with deuterons, the complex coupling network is dismantled.
-
Methyl Protons (CH₃): The adjacent carbon now bears deuterons, not protons. As will be discussed, ¹H-²H coupling is significantly weaker than ¹H-¹H coupling and often unresolved.[7] Consequently, the methyl signal collapses from a triplet to a sharp singlet.
-
Methylene Protons (CD₂): These are deuterons and do not appear in the ¹H spectrum. The characteristic quartet is entirely absent.
-
Hydroxyl Proton (OH): This proton is now adjacent to the CD₂ group. The strong ¹H-¹H coupling is eliminated. Therefore, regardless of the exchange rate, its signal will be a singlet (barring any long-range coupling).
Caption: Workflow of spectral simplification via deuterium substitution.
Core Principle II: The Attenuation of J-Coupling
The simplification described above is a direct consequence of the properties of the deuterium nucleus. Spin-spin coupling (J-coupling) arises from the interaction of nuclear spins transmitted through bonding electrons.[8] The magnitude of this interaction is dependent on the gyromagnetic ratios (γ) of the coupled nuclei.
The gyromagnetic ratio of deuterium (γD) is approximately 6.5 times smaller than that of protium (γH). The coupling constant between a proton and a deuteron (JHD) is related to the corresponding proton-proton coupling (JHH) by this ratio:
JHD ≈ (γD / γH) * JHH ≈ JHH / 6.5 [9]
For a typical vicinal coupling in ethanol (³JHH) of ~7 Hz, the corresponding ³JHD would be only ~1.1 Hz. This small coupling is often unresolved by standard NMR instruments, leading to the appearance of a singlet or a slightly broadened peak instead of a distinct multiplet.
Caption: Effect of deuterium substitution on J-coupling magnitude.
Core Principle III: The Influence of the Deuteron's Quadrupole Moment
Unlike the spin-½ proton, the deuterium nucleus has a spin quantum number I=1.[10] Nuclei with I > 1/2 possess a non-spherical charge distribution, which gives rise to an electric quadrupole moment.[11][12]
This quadrupole moment interacts with local electric field gradients in the molecule, providing a very efficient mechanism for nuclear relaxation known as quadrupolar relaxation.[11][12] This rapid relaxation has two main consequences:
-
Line Broadening: The signals of quadrupolar nuclei themselves are often broader than those of spin-½ nuclei.[10]
-
Decoupling Effect: The rapid flipping of the deuteron's spin state effectively averages out its coupling to neighboring protons. This is another reason why ¹H-²H coupling is often not observed, contributing to spectral simplification.
Fortunately, deuterium has a very small quadrupole moment compared to other quadrupolar nuclei (e.g., ¹⁴N, ³⁵Cl), so its relaxation effects are modest.[12][13] This makes it an ideal isotopic label, as it simplifies spectra without causing excessive line broadening that would degrade resolution.
Experimental Protocols & Data
Data Summary: ¹H NMR of Ethanol vs. This compound
The following table summarizes the expected changes in the ¹H NMR spectrum upon deuteration at the C1 position.
| Group | Ethanol (CH₃CH₂OH) | This compound (CH₃CD₂OH) | Rationale for Change |
| CH₃ | ~1.2 ppm, Triplet, 3H | ~1.2 ppm, Singlet, 3H | Vicinal ³JHH coupling is replaced by much weaker, unresolved ³JHD coupling. |
| CH₂/CD₂ | ~3.6 ppm, Quartet, 2H | Signal Absent in ¹H NMR | Protons are replaced by deuterons, which are not detected in a ¹H experiment. |
| OH | ~2-5 ppm, Singlet/Triplet, 1H | ~2-5 ppm, Singlet, 1H | Vicinal ³JHH coupling to methylene protons is eliminated. |
Chemical shifts are approximate and can vary with solvent and concentration.[1][14]
Protocol: Preparation of a Standard NMR Sample
This protocol ensures a high-quality, homogeneous sample, which is critical for obtaining sharp, well-resolved NMR spectra.
Materials:
-
Analyte (e.g., this compound)
-
High-quality deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
High-precision NMR tube and cap
-
Pasteur pipette with a small cotton or glass wool plug
-
Volumetric glassware
Procedure:
-
Weigh the Analyte: Accurately weigh approximately 5-20 mg of the solid analyte directly into a small, clean vial. For a liquid sample like this compound, use a microliter syringe to measure a precise volume.[15]
-
Add Solvent: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial containing the analyte.[3][15] This volume is optimal for most standard 5 mm NMR tubes.
-
Ensure Complete Dissolution: Gently swirl or vortex the vial until the analyte is completely dissolved. A homogeneous solution is essential for good spectral quality.[3]
-
Filter the Sample: Place a small, tight plug of glass wool or cotton into a clean Pasteur pipette. Filter the solution directly into the NMR tube. This step removes any particulate matter that can severely degrade the magnetic field homogeneity and thus the spectral resolution.
-
Cap and Label: Securely cap the NMR tube to prevent solvent evaporation. Label the tube clearly with a permanent marker near the top.
-
Invert to Mix: Gently invert the capped tube several times to ensure the final solution is perfectly homogeneous before placing it in the spectrometer.
Conclusion
This compound serves as a powerful model for understanding the core principles of isotopic labeling in NMR spectroscopy. Its use provides a clear and unambiguous demonstration of how selective deuteration can be employed to simplify complex spectra by eliminating specific proton signals and attenuating J-coupling interactions. The underlying physics—the significant difference in gyromagnetic ratios between ¹H and ²H and the mild quadrupolar nature of the deuteron—provides a robust and predictable framework for these applications. For researchers in drug discovery and materials science, a firm grasp of these principles is essential for designing experiments that can unravel complex molecular structures and dynamics.
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Doc Brown's Chemistry. (n.d.). ethanol low high resolution H-1 proton nmr spectrum of ethanol analysis interpretation. Retrieved from [Link]
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Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available at: [Link]
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Chemistry LibreTexts. (2014, August 21). 14.17: The Use of Deuterium in ¹H NMR Spectroscopy. Retrieved from [Link]
-
Demir, A. (2012). NMR-the basic principles and its use in studies of water/ethanol/mixture. Diva-Portal.org. Retrieved from [Link]
-
Emsley, J. W., Lindon, J. C., & Tabony, J. (1973). N.M.R. spectra of ethanol and partially deuterated ethanols as solutes in a nematic phase. Molecular Physics, 26(6), 1485-1498. Available at: [Link]
-
Chemistry LibreTexts. (2022, September 24). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]
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ResearchGate. (n.d.). The 1 H-NMR spectrum of ethanol. Retrieved from [Link]
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Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
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Chemistry LibreTexts. (2022, September 3). 4.3: Proton Exchange in Ethanol-Water Mixtures. Retrieved from [Link]
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Chemistry LibreTexts. (2025, January 2). Quadrupolar Coupling. Retrieved from [Link]
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ACD/Labs. (2023, January 26). Exchangeable Protons in NMR—Friend or Foe?. Retrieved from [Link]
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Chemistry Stack Exchange. (2016, March 20). Why do hydroxyl groups only produce a singlet in proton NMR?. Retrieved from [Link]
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Methodological & Application
Application Note: High-Precision Quantification of Ethanol in Biological Matrices Using Ethanol-1,1-d2 as an Internal Standard by GC-MS
Introduction: The Imperative for Accuracy in Analyte Quantification
In the fields of clinical diagnostics, forensic toxicology, and drug development, the precise and accurate quantification of ethanol in biological matrices is of paramount importance. The analytical challenges presented by complex sample matrices, such as blood or plasma, necessitate a robust methodology that can account for variations in sample preparation, injection volume, and instrument response. Isotope Dilution Mass Spectrometry (IDMS) is recognized as a reference technique for quantitative analysis, offering high precision and accuracy by using a stable isotope-labeled version of the analyte as an internal standard (IS).[1]
This application note provides a comprehensive guide to the use of Ethanol-1,1-d2 (CH₃CD₂OH) as an internal standard for the quantification of ethanol in biological samples via Gas Chromatography-Mass Spectrometry (GC-MS). Deuterated internal standards are considered the "gold standard" because they are chemically and physically almost identical to the analyte, ensuring they co-elute and experience the same matrix effects, thereby correcting for variations in the analytical process.[2][3] This method provides a reliable, reproducible, and legally defensible approach for ethanol quantification.[4]
The Principle of Isotope Dilution Mass Spectrometry (IDMS)
IDMS is a method of internal standardization where a known quantity of an isotopically distinct form of the analyte is added to the sample at the beginning of the analytical workflow.[5] The underlying principle is that the stable isotope-labeled internal standard (SIL-IS) will behave identically to the endogenous analyte throughout all stages of the analysis, including extraction, derivatization, and ionization.[3][6][7]
Because the SIL-IS and the analyte have nearly identical physicochemical properties, they will experience the same degree of loss during sample preparation and the same ionization efficiency in the mass spectrometer.[8][9] The mass spectrometer can easily distinguish between the analyte and the SIL-IS based on their mass-to-charge (m/z) difference.[6] By measuring the ratio of the MS response of the analyte to the known concentration of the internal standard, one can accurately calculate the concentration of the analyte, effectively nullifying variability from matrix effects and sample handling.[2][7][10]
Caption: Principle of Isotope Dilution using this compound.
This compound: The Ideal Internal Standard
This compound is an excellent choice as an internal standard for ethanol quantification for several key reasons:
-
Chemical and Physical Similarity: It has virtually identical boiling point, polarity, and chromatographic retention time to unlabeled ethanol, ensuring it tracks the analyte throughout the entire process.[9][11]
-
Mass Difference: With a molecular weight of 48.08 g/mol , it is easily distinguished from ethanol (MW: 46.07 g/mol ) by a mass spectrometer.[11][12] The +2 mass shift provides a clean separation from the natural isotopic abundance of the analyte.
-
Co-elution: It co-elutes with ethanol from the GC column, meaning both compounds enter the mass spectrometer's ion source at the same time and are subjected to the exact same matrix effects and ionization conditions.[3][9]
-
Stability: The carbon-deuterium (C-D) bonds are stronger than carbon-hydrogen (C-H) bonds, making the molecule stable and preventing H/D exchange under typical analytical conditions.[7]
Table 1: Physicochemical Properties of Ethanol and this compound
| Property | Ethanol (C₂H₅OH) | This compound (CH₃CD₂OH) | Data Source |
| CAS Number | 64-17-5 | 1859-09-2 | , |
| Molecular Weight | 46.07 g/mol | 48.08 g/mol | , |
| Boiling Point | 78.37 °C | ~78 °C | , |
| Density | ~0.789 g/mL at 20°C | ~0.823 g/mL at 25°C | , |
| Refractive Index | n20/D 1.361 | n20/D 1.36 | , |
Application Protocol: Quantification of Ethanol in Human Plasma
This section details a validated protocol for the determination of ethanol in human plasma using headspace GC-MS and this compound as the internal standard. This method is suitable for clinical and forensic applications.[13][14]
Materials and Reagents
-
Analyte: Anhydrous Ethanol (≥99.5%)
-
Internal Standard: this compound, 98 atom % D
-
Solvent: Deionized Water, HPLC grade
-
Matrix: Blank, certified human plasma (with anticoagulant like sodium fluoride/potassium oxalate)
-
Equipment: Headspace Autosampler, GC-MS system, precision pipettes, vortex mixer, 20 mL headspace vials with PTFE-lined septa.
Preparation of Standards and Controls
-
Analyte Stock Solution (10 mg/mL): Accurately weigh 1.0 g of anhydrous ethanol into a 100 mL volumetric flask and dilute to volume with deionized water.
-
Internal Standard Working Solution (0.3 mg/mL): Prepare a working solution of this compound in deionized water. The concentration should be chosen to be near the middle of the calibration range of the analyte.
-
Calibration Standards: Prepare a series of calibration standards by spiking blank human plasma with the analyte stock solution to achieve final concentrations ranging from 0.05 mg/mL to 3.0 mg/mL.
-
Scientist's Note: The calibration range should encompass the expected concentrations in unknown samples. Regulations often define specific levels, such as 0.3 mg/mL, which should be included in the calibration curve.[13]
-
-
Quality Control (QC) Samples: Prepare QC samples in blank plasma at low, medium, and high concentrations (e.g., 0.15 mg/mL, 0.8 mg/mL, and 2.5 mg/mL) from a separate stock solution than the one used for calibrators. This is a critical step for method validation.[15]
Sample Preparation Workflow
Caption: Step-by-step sample preparation workflow.
Instrumentation and Analytical Conditions
Headspace Gas Chromatography is the preferred method for analyzing volatile compounds like ethanol in biological fluids as it prevents non-volatile matrix components from contaminating the GC system.[16]
Table 2: Example GC-MS Parameters
| Parameter | Setting | Rationale |
| Headspace Autosampler | ||
| Oven Temperature | 60-70 °C | Optimizes partitioning of ethanol into the headspace. |
| Vial Equilibration Time | 15 min | Ensures thermal equilibrium is reached for consistent results.[16] |
| Injection Volume | 1 mL (headspace) | Standard volume for headspace analysis. |
| Gas Chromatograph | ||
| Inlet Temperature | 200 °C | Ensures rapid volatilization of the sample. |
| Column | Rtx-BAC1/BAC2 or equivalent | Specialized columns for blood alcohol analysis provide excellent separation.[13] |
| Carrier Gas | Helium, constant flow ~1.2 mL/min | Inert carrier gas standard for MS applications. |
| Oven Program | 40°C (5 min), then 40°C/min to 200°C | Isothermal start for good peak shape, followed by a ramp to elute other components.[13] |
| Mass Spectrometer | ||
| Ionization Mode | Electron Ionization (EI), 70 eV | Standard, robust ionization for volatile compounds. |
| Acquisition Mode | Selected Ion Monitoring (SIM) | Increases sensitivity and selectivity by monitoring only specific ions. |
| Monitored Ions (m/z) | ||
| Ethanol (Analyte) | 45 (Quantifier), 31, 29 | Characteristic fragments of ethanol. |
| This compound (IS) | 47 (Quantifier), 32, 48 | Characteristic fragments of the deuterated standard. |
Data Analysis, Validation, and Quality Control
Calibration Curve and Quantification
-
Generate a Calibration Curve: Plot the peak area ratio (Analyte Area at m/z 45 / IS Area at m/z 47) against the nominal concentration of the calibration standards.
-
Linear Regression: Apply a linear, 1/x weighted regression to the data. The curve should have a coefficient of determination (R²) of ≥ 0.995.
-
Calculate Unknowns: Use the regression equation to calculate the concentration of ethanol in QC and unknown samples based on their measured peak area ratios.
Method Validation
The bioanalytical method must be validated to ensure its reliability, following guidelines from regulatory bodies like the FDA or EMA.[15][17] Key validation parameters include:
-
Selectivity: Analyze at least six blank matrix samples to ensure no endogenous interferences are present at the retention times of the analyte and IS.[18]
-
Accuracy and Precision: The mean concentration of QC samples should be within ±15% of the nominal value (±20% for the Lower Limit of Quantification, LLOQ), and the coefficient of variation (CV) should not exceed 15% (20% for LLOQ).
-
Matrix Effect: Assess the ion suppression or enhancement caused by the biological matrix. The use of a co-eluting SIL-IS like this compound is the most effective way to mitigate and correct for matrix effects.[2][3]
-
Stability: Evaluate the stability of ethanol in the biological matrix under various storage and handling conditions (e.g., freeze-thaw, bench-top).
-
Carryover: Analyze a blank sample immediately after the highest calibration standard to ensure no carryover affects subsequent analyses.[4]
Conclusion
The use of this compound as a stable isotope-labeled internal standard provides the highest level of accuracy and precision for the quantification of ethanol in complex biological matrices. The near-identical chemical and physical properties ensure that it effectively compensates for sample loss, injection variability, and matrix-induced ion suppression or enhancement.[7][8] This detailed GC-MS protocol, when properly validated, offers a robust, reliable, and defensible method for researchers, clinical labs, and forensic toxicologists.
References
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Egorova, A., & Tsysin, Y. (2014). Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. Journal of Analytical & Bioanalytical Techniques, 5(5). Available at: [Link]
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Sinha, A. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass Laboratories Inc. Available at: [Link]
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ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. Available at: [Link]
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Patsnap Synapse. (2025). How to validate a bioanalytical LC-MS/MS method for PK studies? Available at: [Link]
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Vazvaei, F., & Woolf, E. (2020). Current Thoughts on Bioanalytical Method Validation for Biotherapeutics by Mass Spectrometry. Presentation. Available at: [Link]
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European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. Available at: [Link]
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Nonell, A., et al. (2024). An isotope dilution mass spectrometry overview: tips and applications for the measurement of radionuclides. Journal of Analytical Atomic Spectrometry. Available at: [Link]
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KCAS Bio. (2017). The Value of Deuterated Internal Standards. Available at: [Link]
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U.S. Department of Energy. (2017). Guideline on Isotope Dilution Mass Spectrometry. Available at: [Link]
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Cheméo. (n.d.). Chemical Properties of this compound (CAS 1859-09-2). Available at: [Link]
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Wikipedia. (n.d.). Isotope dilution. Available at: [Link]
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Britannica. (2025). Isotope dilution. In Mass spectrometry, Trace elements, Quantification. Available at: [Link]
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Lab-Training. (2025). Mastering Bioanalytical Method Validation: A Practical Guide for Laboratory Professionals. Available at: [Link]
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Abian, J., et al. (2014). Isotope dilution mass spectrometry for absolute quantification in proteomics: concepts and strategies. Journal of Proteomics, 96, 113-124. Available at: [Link]
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National Institute of Standards and Technology (NIST). (n.d.). Ethanol. In NIST Chemistry WebBook. Available at: [Link]
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Al-Asmari, A. I., & Anderson, R. A. (2015). GC-MS analysis of ethanol and other volatile compounds in micro-volume blood samples-quantifying neonatal exposure. Journal of Chromatography B, 997, 137-142. Available at: [Link]
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Agilent Technologies. (2014). Quantitation and Confirmation of Blood Ethanol Content using a New GC/FID/MS Blood Alcohol Analyzer. Application Note. Available at: [Link]
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Shimadzu. (n.d.). Measurement of Ethanol in Blood Using Headspace GC-MS. Application News. Available at: [Link]
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DANI Instruments. (n.d.). Analysis of Ethanol in Blood using Master SHS Static Headspace Sampler and Master GC Gas Chromatograph. Application Note. Available at: [Link]
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Liu, J., et al. (2010). Rapid and Sensitive Headspace Gas Chromatography–Mass Spectrometry Method for the Analysis of Ethanol in the Whole Blood. Journal of Analytical Toxicology, 34(5), 281-285. Available at: [Link]
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SCION Instruments. (n.d.). The Role of Internal Standards In Mass Spectrometry. Available at: [Link]
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Korban, A., et al. (2020). The perspectives of ethanol usage as an internal standard for the quantification of volatile compounds in alcoholic products by GC-MS. Journal of Mass Spectrometry, 55(3), e4493. Available at: [Link]
-
Bandara, H. M. H. N., et al. (2021). The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS). LCGC North America, 39(7), 350-355. Available at: [Link]
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Korban, A., et al. (2019). The Perspectives of Ethanol Usage as an Internal Standard for the Quantification of Volatile Compounds in Alcoholic Products by GC-MS. ResearchGate. Available at: [Link]
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Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. White Paper. Available at: [Link]
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Application Notes & Protocols: Tracing Acetyl-CoA Fates with Ethanol-1,1-d2 in Metabolic Flux Analysis
Abstract
Metabolic flux analysis (MFA) is a critical methodology for quantifying the rates of metabolic reactions within a biological system, providing a functional readout of the cellular state. Stable isotope tracers are foundational to MFA, enabling the elucidation of pathway activity and substrate contribution. This guide details the application of Ethanol-1,1-d2 (CH₃CD₂OH) as a highly specific and potent tracer for investigating the metabolic fate of the acetyl-coenzyme A (acetyl-CoA) pool. We provide the biochemical rationale, key applications in disease and drug development research, detailed experimental protocols for in vitro and in vivo studies, and data analysis frameworks essential for researchers, scientists, and drug development professionals.
Introduction: The Centrality of Acetyl-CoA and the Utility of Isotopic Tracers
Acetyl-CoA stands at the crossroads of cellular metabolism, linking the catabolism of carbohydrates, fatty acids, and amino acids to a vast array of anabolic and energy-generating pathways. It is the primary substrate for the tricarboxylic acid (TCA) cycle, the building block for de novo lipogenesis (DNL), and the acetyl-group donor for crucial post-translational modifications like histone acetylation.[1] Given this central role, understanding the sources and fates of distinct subcellular acetyl-CoA pools (e.g., mitochondrial vs. cytosolic) is paramount to understanding cellular physiology and pathology.
Stable isotope tracers allow researchers to follow the journey of atoms from a labeled substrate into downstream metabolites.[2] While glucose and fatty acid tracers are common, they enter the acetyl-CoA pool through multiple enzymatic steps, often confounding the interpretation of flux from specific pathways. Ethanol, however, is metabolized through a direct, two-step enzymatic pathway to acetate, which is then converted to acetyl-CoA.[3][4] This streamlined conversion makes isotopically labeled ethanol an exceptionally clean tracer for a specific portion of the acetyl-CoA pool.
This compound is particularly advantageous. The two deuterium atoms on the first carbon provide a distinct mass shift that is readily detectable by mass spectrometry. This allows for the precise tracking of the ethanol-derived acetyl group as it is incorporated into various biomolecules.
Biochemical Rationale: The Metabolic Journey of this compound
The metabolic conversion of this compound into acetyl-CoA is a rapid process primarily occurring in the liver cytosol and mitochondria.[5][6] The pathway is as follows:
-
Oxidation to Acetaldehyde: In the cytosol, the enzyme Alcohol Dehydrogenase (ADH) oxidizes this compound (CH₃CD₂OH) to Acetaldehyde-1-d1 (CH₃CDO).[7] One deuterium atom is retained.
-
Oxidation to Acetate: In the mitochondria, Aldehyde Dehydrogenase (ALDH2) further oxidizes Acetaldehyde-1-d1 to Acetate-d1 (CH₃CDOO⁻).[3][4]
-
Activation to Acetyl-CoA: Acetate-d1 is then activated to Acetyl-CoA-d1 (CH₂D-CO-SCoA) by Acetyl-CoA Synthetase 2 (ACSS2) in the cytosol and nucleus, or ACSS1 in the mitochondria.[1][3]
The resulting Acetyl-CoA-d1 carries a single deuterium atom on its methyl group. This M+1 labeled acetyl group can then be traced into its various metabolic fates, providing a quantitative measure of the contribution of ethanol metabolism to these pathways.
Caption: Metabolic Conversion of this compound to Acetyl-CoA-d1
Key Applications in Research and Drug Development
The ability to specifically trace the ethanol-derived acetyl-CoA pool opens up powerful applications in various research fields.
Quantifying De Novo Lipogenesis (DNL)
Chronic alcohol consumption is a leading cause of alcoholic fatty liver disease (ALD), characterized by the accumulation of triglycerides in hepatocytes.[8] Ethanol metabolism contributes directly to this pathology by providing substrate for DNL.[9]
By administering this compound, researchers can precisely quantify the fraction of newly synthesized fatty acids derived from ethanol. Mass spectrometry analysis of fatty acids, such as palmitate, will reveal a population of molecules with incorporated deuterium atoms, allowing for the calculation of fractional synthesis rates.[1][10] This is invaluable for screening therapeutic compounds designed to inhibit DNL in the context of ALD.
Probing Epigenetics: Histone Acetylation
Histone acetylation is a key epigenetic modification that regulates gene expression. The acetyl group donor for this process is acetyl-CoA, and recent studies have shown that its metabolic origin can directly influence the epigenetic landscape.[11] Ethanol metabolism has been shown to contribute directly to histone acetylation in the liver and brain.[12]
Using this compound, one can measure the direct incorporation of ethanol-derived acetyl groups onto specific lysine residues of histone proteins.[11] This provides a powerful tool to study the mechanisms of alcohol-related gene dysregulation in diseases like ALD and neurodevelopmental disorders, and to assess the efficacy of drugs targeting epigenetic pathways.
Assessing TCA Cycle Dynamics
In the mitochondria, acetyl-CoA condenses with oxaloacetate to form citrate, the first step of the TCA cycle. By tracing Acetyl-CoA-d1 into TCA cycle intermediates like citrate, succinate, and glutamate, researchers can determine the contribution of ethanol oxidation to mitochondrial energy metabolism.[1][13] This is particularly relevant in studies of metabolic reprogramming in cancer or inborn errors of metabolism, where the balance of substrate utilization is altered.
| Metabolite Class | Key Analyte | Expected Mass Shift | Primary Location | Research Application |
| Fatty Acids | Palmitate (C16:0) | M+1 to M+8 | Cytosol | De Novo Lipogenesis, Alcoholic Liver Disease[8] |
| TCA Intermediates | Citrate | M+1 | Mitochondria | Mitochondrial energy metabolism, Substrate utilization |
| Ketone Bodies | β-hydroxybutyrate | M+1 | Mitochondria | Hepatic mitochondrial redox state and acetyl-CoA flux |
| Acetylated Proteins | Acetyl-Lysine | M+1 | Nucleus, Cytosol | Epigenetics, Gene Regulation, Alcohol-related pathology[11][12] |
| Table 1: Key Downstream Metabolites and Expected Labeling Patterns from this compound. The mass shift reflects the incorporation of one or more Acetyl-CoA-d1 units. |
Experimental Protocols
The following sections provide standardized, step-by-step protocols for using this compound in metabolic flux studies.
Protocol 1: In Vitro Labeling of Cultured Cells
This protocol is designed for tracing studies in adherent cell lines (e.g., HepG2 hepatocytes).
Materials:
-
This compound (e.g., Sigma-Aldrich Cat. No. 1859-09-2)
-
Cell culture medium appropriate for the cell line (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Methanol, Acetonitrile, Water (LC-MS Grade)[14]
-
Scraper for adherent cells
-
1.5 mL microcentrifuge tubes
Procedure:
-
Cell Seeding: Plate cells in 6-well plates at a density that will result in ~80-90% confluency at the time of harvest. Allow cells to adhere and grow for 24 hours.
-
Preparation of Labeling Medium: Prepare the treatment medium by supplementing standard culture medium with a final concentration of 25-100 mM this compound. The optimal concentration should be determined empirically for your cell line and experimental question.
-
Causality Note: This concentration range is often used to mimic physiological and pathophysiological blood alcohol levels.[11]
-
-
Labeling: Remove the standard medium from the cells, wash once with PBS, and replace it with the this compound labeling medium. Return cells to the incubator.
-
Incubation: Incubate the cells for the desired time period (e.g., 1, 4, 8, or 24 hours). A time-course experiment is highly recommended to capture dynamic flux changes.
-
Metabolite Quenching and Extraction: a. Place the culture plate on ice. Aspirate the labeling medium. b. Immediately wash the cells twice with 1 mL of ice-cold PBS to remove extracellular tracer. c. Add 1 mL of ice-cold 80% Methanol (Methanol:Water, 80:20 v/v) to each well. d. Use a cell scraper to detach the cells into the methanol solution. e. Transfer the cell lysate to a pre-chilled 1.5 mL microcentrifuge tube. f. Vortex vigorously for 30 seconds and centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Sample Storage: Transfer the supernatant, which contains the polar and semi-polar metabolites, to a new tube. The pellet can be used for protein or lipid analysis. Store samples at -80°C until MS analysis.
Protocol 2: In Vivo Labeling in a Mouse Model
This protocol describes an acute oral gavage administration of this compound in mice.
Materials:
-
This compound
-
Isotonic Saline or Maltodextrin solution for control group
-
Oral gavage needles
-
Tools for tissue dissection and collection
-
Liquid nitrogen for snap-freezing tissues
Procedure:
-
Animal Acclimation: Acclimate mice (e.g., 8-week-old C57BL/6J males) to handling and the experimental environment for at least one week.
-
Fasting: Fast mice for 4-6 hours prior to gavage to ensure consistent absorption of the tracer. Provide water ad libitum.
-
Tracer Administration: a. Prepare a 20% (v/v) solution of this compound in water. b. Administer a single oral gavage dose of 5 g/kg body weight.[11] c. Administer an isocaloric control solution (e.g., maltodextrin) to the control group.
-
Self-Validation Note: The isocaloric control is critical to distinguish the metabolic effects of the ethanol tracer itself from the caloric load.
-
-
Time Course and Tissue Collection: Euthanize cohorts of mice at various time points post-gavage (e.g., 1, 4, 12, 24 hours).
-
Sample Collection: a. Collect blood via cardiac puncture for serum analysis. b. Rapidly dissect tissues of interest (e.g., liver, brain, adipose tissue). c. Immediately snap-freeze tissues in liquid nitrogen to quench all metabolic activity.
-
Sample Storage: Store all collected tissues and serum at -80°C until processing for metabolite extraction.
Protocol 3: Sample Preparation for MS Analysis
A. Fatty Acid Analysis (from Tissues or Cells):
-
Homogenization: Homogenize ~20-50 mg of frozen tissue or the cell pellet in a suitable solvent.
-
Lipid Extraction: Perform a Folch extraction using a chloroform:methanol mixture to isolate total lipids.[15]
-
Saponification: Hydrolyze the ester bonds in triglycerides and phospholipids by heating with methanolic KOH to release free fatty acids.
-
Derivatization: Convert fatty acids to their fatty acid methyl esters (FAMEs) using a reagent like BF₃ in methanol. FAMEs are more volatile and suitable for Gas Chromatography (GC)-MS analysis.[16]
-
Analysis: Analyze the FAMEs by GC-MS, monitoring for the mass isotopologue distribution of key fatty acids like palmitate (m/z of the M0 ion and subsequent M+1, M+2... ions).
B. Histone Extraction and Analysis:
-
Nuclei Isolation: Isolate nuclei from ~50-100 mg of tissue or a pellet from a 10 cm culture dish using a hypotonic lysis buffer.
-
Acid Extraction: Extract histone proteins from the isolated nuclei using 0.2 M H₂SO₄.
-
Protein Precipitation: Precipitate the histones from the acid supernatant using trichloroacetic acid (TCA).
-
Propionylation and Digestion: Chemically derivatize the histone proteins with propionic anhydride to block native lysine acetylation sites and then digest with trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptides by high-resolution LC-MS/MS. Search for specific histone peptides (e.g., H3K9) and quantify the relative abundance of the unlabeled (M+0) versus the deuterium-labeled (M+1) acetylated forms.[11][12]
Caption: General Experimental Workflow for this compound Tracing
Data Interpretation and Flux Calculation
The primary output from the mass spectrometer is the mass isotopologue distribution (MID) for metabolites of interest. This is the relative abundance of each isotopic form of the molecule (M+0, M+1, M+2, etc.).
For de novo lipogenesis, the fractional contribution (f) of ethanol to the lipogenic acetyl-CoA pool can be estimated. The pattern of M+1, M+2...M+8 in newly synthesized palmitate (which is made from 8 acetyl-CoA units) can be used in mass isotopomer distribution analysis (MIDA) to calculate the enrichment of the precursor acetyl-CoA pool.[2]
For histone acetylation, the data is more direct. The ratio of the peak intensity of the M+1 acetylated peptide to the M+0 acetylated peptide provides a direct measure of the fraction of that specific histone mark that was newly synthesized from the ethanol-derived acetyl-CoA pool during the labeling period.[11]
Conclusion
This compound is a powerful and specific tracer for probing the metabolic flux and fate of the acetyl-CoA pool. Its streamlined conversion pathway minimizes metabolic confounding, providing a clear window into the contributions of ethanol metabolism to critical cellular processes like de novo lipogenesis and histone acetylation. The protocols and applications detailed herein provide a robust framework for researchers in basic science and drug development to investigate metabolic regulation and dysregulation in a variety of physiological and pathological contexts.
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Mews, P., Egger, B., & Lutter, M. (2020). ALCOHOL METABOLISM CONTRIBUTES TO BRAIN HISTONE ACETYLATION. PMC. [Link]
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Di, L. (2021). The Role of Alcohol Dehydrogenase in Drug Metabolism: Beyond Ethanol Oxidation. The AAPS Journal. [Link]
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Hellerstein, M. K., & Neese, R. A. (1999). Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo. PMC. [Link]
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Des Rosiers, C., Di Donato, L., Comte, B., & Brunengraber, H. (2009). Multiple Mass Isotopomer Tracing of Acetyl-CoA Metabolism in Langendorff-perfused Rat Hearts. PMC. [Link]
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Lape, H., & Sanchez-Gurmaches, J. (2022). Quantitative Determination of De Novo Fatty Acid Synthesis in Brown Adipose Tissue Using Deuterium Oxide. PMC. [Link]
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Dai, Z., & Locasale, J. W. (2021). Quantitative subcellular acyl-CoA analysis reveals distinct nuclear metabolism and isoleucine-dependent histone propionylation. PMC. [Link]
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Acevedo-García, J., Rodríguez-García, A., González-Contreras, J., & Trujillo-Roldán, M. (2012). METABOLIC FLUX ANALYSIS FOR ETHANOL PRODUCTION IN Saccharomyces cerevisiae. ResearchGate. [Link]
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Lee, W. N. P., Bassilian, S., Guo, Z., Schoeller, D., Edmond, J., Bergner, E. A., & Byerley, L. O. (2009). Ethanol diversely alters palmitate, stearate and oleate metabolism in the liver and pancreas of rats using the deuterium oxide single tracer. PMC. [Link]
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Mews, P., Lardner, C. K., & Garcia, B. A. (2019). In vivo metabolic tracing demonstrates the site-specific contribution of hepatic ethanol metabolism to histone acetylation. NIH. [Link]
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Chen, Y., & He, L. (2022). Interaction between fatty acid oxidation and ethanol metabolism in liver. PMC. [Link]
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Protocol for using Ethanol-1,1-d2 in NMR spectroscopy
An Application Guide to Nuclear Magnetic Resonance (NMR) Spectroscopy Using Ethanol-1,1-d2
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive protocol for the effective use of this compound (CH₃CD₂OH) in Nuclear Magnetic Resonance (NMR) spectroscopy. Moving beyond a simple procedural list, this document delves into the causal reasoning behind experimental choices, offering researchers, scientists, and drug development professionals a robust framework for its application. We will explore the specific properties of this selectively deuterated solvent, its advantages over other deuterated ethanols, and detailed, field-proven methodologies for sample preparation, instrument setup, and spectral interpretation. The aim is to equip the user with the expertise to leverage this compound for generating high-quality, reproducible NMR data.
Introduction: The Rationale for Selective Deuteration in NMR
In ¹H NMR spectroscopy, the overwhelming signal from non-deuterated solvent protons can easily obscure the signals of the analyte, which is typically present at a much lower concentration. The use of deuterated solvents, in which hydrogen atoms (¹H) are replaced by deuterium (²H or D), is standard practice to circumvent this issue.[1][2][3] The deuterium nucleus resonates at a fundamentally different frequency from the proton, rendering the solvent 'invisible' in a standard ¹H NMR experiment.[3]
While fully deuterated solvents like Ethanol-d6 (CD₃CD₂OD) are common, selectively deuterated isotopologues such as this compound offer unique advantages for specific research questions. This compound possesses a standard, non-deuterated methyl group (CH₃), a deuterated methylene group (CD₂), and an exchangeable hydroxyl proton (-OH).
The strategic choice of this compound is predicated on the following experimental needs:
-
Preservation of a Specific Solvent Signal: It allows for the observation of the methyl group of ethanol, which can be useful for studying intermolecular interactions or for use as an internal reference.
-
Spectral Simplification: It eliminates the complex quartet signal from the -CH₂- group that would be present in standard ethanol, simplifying a crowded spectral region.
-
Mechanistic Elucidation: It is an invaluable tool for tracing reaction mechanisms or metabolic pathways where the methylene group of ethanol is involved, but its proton signals are not of interest.
Furthermore, the deuterium nuclei in the CD₂ group provide a strong signal for the spectrometer's deuterium frequency lock, which stabilizes the magnetic field to ensure high spectral resolution and stability over the course of an experiment.[1]
Physicochemical and Spectroscopic Properties
A thorough understanding of the solvent's properties is critical for accurate sample preparation and data interpretation. The key characteristics of this compound are summarized below.
| Property | Value | Source |
| Linear Formula | CH₃CD₂OH | [4] |
| Molecular Weight | 48.08 g/mol | [4] |
| CAS Number | 1859-09-2 | [4] |
| Density | 0.823 g/mL at 25 °C | [4] |
| Boiling Point | 78 °C | [4] |
| Melting Point | -114 °C | [4] |
| Isotopic Purity | Typically ≥98 atom % D | [4] |
| ¹H NMR Signal (CH₃) | Singlet, ~1.2 ppm | |
| ¹H NMR Signal (-OH) | Broad singlet, variable (typically 1-5 ppm) | [3] |
| ¹³C NMR Signal (CH₃) | ~18 ppm | |
| ¹³C NMR Signal (CD₂) | ~57 ppm (triplet due to C-D coupling) |
Note: Chemical shifts are approximate and can be influenced by solute, concentration, and temperature.
Core Experimental Protocol: From Analyte to Spectrum
This section outlines a self-validating, step-by-step methodology for preparing a high-quality NMR sample using this compound. The logic behind each step is explained to foster best practices.
Essential Materials and Equipment
-
High-quality, clean, and dry 5 mm NMR tubes and caps
-
This compound (≥98% purity)
-
Analyte (solid or liquid)
-
Volumetric glassware or calibrated micropipettes
-
Small, clean vials for pre-dissolution
-
Pasteur pipettes and filter plugs (e.g., cotton or glass wool)
-
Vortex mixer or sonicator
-
Lint-free tissues (e.g., Kimwipes)
Sample Preparation Workflow
The quality of the final spectrum is fundamentally dependent on meticulous sample preparation. This workflow is designed to minimize common sources of error such as contamination, inaccurate concentration, and poor magnetic field homogeneity.
Caption: Workflow for preparing an NMR sample with this compound.
Step-by-Step Methodology:
-
Analyte Quantification: Accurately weigh 5-20 mg of your solid analyte for a standard ¹H NMR experiment.[5] For ¹³C NMR, a higher concentration (20-50 mg) may be necessary.[5] For liquid samples, use a corresponding volume.
-
Solvent Dispensing: In a clean, dry vial, dissolve the analyte in approximately 0.6-0.7 mL of this compound.[5][7]
-
Causality: Preparing the sample in a secondary vial is crucial, especially for solids that may not dissolve readily.[7] It ensures complete dissolution before the sample is placed in the constrained environment of an NMR tube. The specified volume is critical to ensure the sample height correctly fills the spectrometer's radiofrequency (RF) coil for optimal signal detection.[6]
-
-
Filtration and Transfer: To remove any particulate matter, draw the solution into a Pasteur pipette that has a small plug of Kimwipe or glass wool at its base. Carefully transfer the filtered solution into the NMR tube.[2][7]
-
Final Tube Preparation: Cap the NMR tube securely to prevent solvent evaporation and atmospheric contamination.[2] Wipe the outside of the tube with a lint-free tissue to remove any dust or fingerprints. Label the tube clearly near the top.[2]
-
Causality: Contaminants on the outer surface of the tube can interfere with the spinning and shimming process. Secure capping is vital, as ethanol is volatile and hygroscopic; atmospheric water absorption will introduce an unwanted water signal in the spectrum.[6]
-
Instrument Setup and Data Acquisition
-
Locking: The spectrometer's lock system will use the deuterium signal from the CD₂ group of this compound to stabilize the magnetic field. This is a prerequisite for all high-resolution experiments.
-
Shimming: This is the most critical step for obtaining sharp spectral lines. The process of shimming adjusts currents in specialized coils to make the magnetic field as homogeneous as possible across the sample volume. Automated shimming routines are standard on modern spectrometers, but manual adjustment may be required for optimal resolution. Poor shimming is a primary cause of broad and asymmetric peaks.[6]
-
Acquisition: For a standard ¹H experiment, 8 to 64 scans are typically sufficient, requiring only a few minutes of acquisition time.[8]
-
Referencing: The chemical shift should be referenced. While the residual methyl signal of the solvent can be used, adding an internal standard like tetramethylsilane (TMS) provides the most accurate and reproducible reference point (0.00 ppm).[3][7]
Spectral Interpretation and Troubleshooting
The -OH Proton: A Special Case
The hydroxyl (-OH) proton is acidic and undergoes rapid chemical exchange with other labile protons (like trace water) in the sample. This exchange has two main consequences:
-
The -OH peak is often a broad singlet because its coupling to the adjacent methyl group is averaged out by the rapid exchange.[3][9]
-
Its chemical shift is highly variable and depends on temperature, concentration, and the amount of water present.[9]
Protocol: Confirmation of the -OH Signal via D₂O Exchange
To definitively identify the -OH peak, a "D₂O shake" is the standard method. The labile -OH proton will exchange with a deuterium atom from the added deuterium oxide (D₂O), effectively disappearing from the ¹H spectrum.[9][10][11]
Caption: Workflow for identifying an exchangeable -OH proton using D₂O.
Applications in Research and Development
-
Metabolomics: In the analysis of beverages like wine or spirits, ethanol is the major component. Using this compound as a solvent or for spiking can help in assigning signals and understanding the matrix, while targeted suppression techniques can further enhance the detection of minor components.[12][13]
-
Pharmaceutical Development: Deuterated compounds often exhibit different pharmacokinetic profiles compared to their non-deuterated versions.[14] this compound can serve as a deuterated building block in the synthesis of novel, isotopically labeled drug candidates for metabolic stability studies.[14]
-
Mechanistic Chemistry: For reactions involving ethanol as a reactant or solvent, using this compound allows researchers to monitor changes in the analyte without interference from the solvent's methylene protons, providing clearer insight into reaction kinetics and pathways.
Conclusion
This compound is a specialized solvent that offers distinct advantages for specific NMR applications. Its utility lies in the strategic simplification of the ¹H NMR spectrum by removing the methylene signal while retaining the methyl signal and providing a robust deuterium lock. By following the detailed protocols and understanding the chemical principles outlined in this guide, researchers can confidently employ this compound to acquire high-fidelity NMR data, thereby advancing their scientific objectives in chemical analysis, metabolomics, and pharmaceutical sciences.
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Chemistry LibreTexts. (2014, August 21). 14.17: The Use of Deuterium in ¹H NMR Spectroscopy. Retrieved January 21, 2026, from [Link]
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Iowa State University. (n.d.). NMR Sample Preparation | Chemical Instrumentation Facility. Retrieved January 21, 2026, from [Link]
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University of Wisconsin-Madison. (n.d.). Sample Preparation. Retrieved January 21, 2026, from [Link]
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Alwsci. (2025, July 24). How To Prepare And Run An NMR Sample. Retrieved January 21, 2026, from [Link]
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Pearson. (n.d.). Draw the NMR spectrum expected from ethanol that has been shaken with a drop of D2O. Retrieved January 21, 2026, from [Link]
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Chemistry Student. (2024, March 2). H-NMR Spectra of Ethanol explained (peak splitting). YouTube. Retrieved January 21, 2026, from [Link]
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Springer Protocols. (n.d.). Ethanol Suppression on Wine Analysis Using Nuclear Magnetic Resonance (NMR). Retrieved January 21, 2026, from [Link]
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Request PDF. (n.d.). NMR Spectroscopy Protocols for Food Metabolomics Applications. Retrieved January 21, 2026, from [Link]
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Royal Society of Chemistry. (n.d.). Wine and Beverages | NMR Spectroscopy in Food Analysis. Retrieved January 21, 2026, from [Link]
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ChemistNATE. (2020, September 2). Draw the 1H NMR Spectrum of Ethanol (CH3CH2OH, C2H6O). YouTube. Retrieved January 21, 2026, from [Link]
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Application Note: Unveiling Reaction Mechanisms with Ethanol-1,1-d2
A Senior Application Scientist's Guide to Isotopic Tracing
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isotopic labeling is a powerful technique to elucidate the intricate pathways of chemical reactions.[1] By replacing an atom with its heavier, stable isotope, we can trace its journey through a reaction sequence, providing invaluable insights into bond-breaking and bond-forming steps. This guide focuses on Ethanol-1,1-d2 (CH₃CD₂OH), a selectively deuterated isotopologue of ethanol, and its application as a tracer to probe reaction mechanisms, particularly in oxidation and catalytic processes. We will delve into the core principles of isotopic tracing, the significance of the Kinetic Isotope Effect (KIE), and provide detailed protocols for its use and analysis, empowering researchers to confidently deploy this tool in their own investigations.
The Tracer: Physicochemical Properties of this compound
This compound is an ethanol molecule where the two hydrogen atoms on the first carbon (the α-carbon) are replaced by deuterium atoms. This specific labeling is crucial for studying reactions that involve the C-H bond at this position. The substitution of protium (¹H) with deuterium (²H) results in a slight increase in molecular weight and subtle changes in other physical properties due to the stronger C-D bond compared to the C-H bond.[2][3]
Table 1: Comparative Physicochemical Properties
| Property | Ethanol (CH₃CH₂OH) | This compound (CH₃CD₂OH) | Source(s) |
| Molecular Formula | C₂H₆O | C₂H₄D₂O | [4] |
| Molecular Weight ( g/mol ) | 46.07 | 48.08 | [4] |
| Boiling Point (°C) | 78.37 | ~78 | [5] |
| Melting Point (°C) | -114.1 | ~-114 | [5] |
| Density (g/mL at 25°C) | 0.789 | ~0.823 | |
| Refractive Index (n20/D) | 1.361 | ~1.360 | [5] |
The Principle: Isotopic Tracing and the Kinetic Isotope Effect (KIE)
The primary reason this compound is such a valuable mechanistic probe lies in the Kinetic Isotope Effect (KIE) . The KIE is a phenomenon where a reaction proceeds at a slower rate when an atom at or near the reactive center is replaced by a heavier isotope.[6][7]
This effect is rooted in vibrational mechanics. The C-D bond has a lower zero-point vibrational energy than a C-H bond. Consequently, more energy is required to break a C-D bond, leading to a slower reaction rate if this bond cleavage occurs in the rate-determining step (RDS) of the reaction.
By comparing the reaction rate of normal ethanol (kH) with that of this compound (kD), we can calculate the KIE value (kH/kD).
-
A significant primary KIE (typically kH/kD > 2) provides strong evidence that the α-C-H bond is broken during the rate-determining step.[8]
-
A small or negligible KIE (kH/kD ≈ 1) suggests that the α-C-H bond is not broken in the RDS.
-
A secondary KIE (a small effect when the bond is not broken but is near the reaction center) can provide further insights into changes in hybridization at the carbon atom.
This principle is widely applied in various fields, including drug metabolism studies, where deuteration can intentionally slow down metabolic pathways to improve a drug's pharmacokinetic profile.[2][3][9][10][11]
Experimental Design & Workflow
A typical experiment to determine the KIE and elucidate a reaction mechanism using this compound involves several key stages, from tracer introduction to data interpretation. The general workflow is designed to precisely measure the relative rates of reaction or the distribution of isotopes in the products.
Caption: General workflow for a mechanistic study using this compound.
Detailed Protocols
Protocol 4.1: Example Synthesis of this compound
While commercially available, this compound can be synthesized via the reduction of a suitable precursor. A common method is the catalytic deuteration of an ester, such as methyl acetate, with deuterium gas (D₂).
Materials:
-
Methyl Acetate
-
Ruthenium catalyst (e.g., Ru-MACHO-BH)
-
Deuterium gas (D₂, 50 bar)
-
Autoclave reactor with magnetic stirring
-
Glovebox (N₂ atmosphere)
Procedure:
-
Inside a nitrogen-filled glovebox, place the Ruthenium catalyst into a 5 mL vial.
-
Add the substrate, methyl acetate, to the vial.
-
Seal the vial and place it inside the autoclave.
-
Purge the autoclave with D₂ gas.
-
Pressurize the autoclave to 50 bar with D₂.
-
Heat the reaction mixture to 70°C while stirring at 500 rpm.
-
Maintain these conditions for 16 hours.
-
Cool the reactor to room temperature and carefully vent the D₂ gas.
-
Purge the autoclave with N₂ before opening.
-
The resulting product, this compound, can be purified by fractional distillation.
-
Confirm conversion and deuterium incorporation using ¹H NMR spectroscopy.[12]
Self-Validation: The success of the synthesis is validated by ¹H NMR. A significant reduction or complete disappearance of the quartet corresponding to the α-protons (CH₂) in standard ethanol and the appearance of a simplified triplet for the methyl group (CH₃) confirms successful deuteration at the C1 position.
Protocol 4.2: Model Reaction - Chromic Acid Oxidation
This protocol describes a competition experiment to qualitatively and quantitatively determine the KIE for the oxidation of ethanol to acetaldehyde.[8][13]
Materials:
-
Ethanol (anhydrous)
-
This compound (anhydrous)
-
Chromic acid (CrO₃) in aqueous sulfuric acid or acetic acid
-
Dichloromethane (DCM)
-
Gas Chromatograph-Mass Spectrometer (GC-MS)
Procedure:
-
Prepare Reaction Mixture: Create an equimolar mixture of ethanol and this compound in a suitable solvent.
-
Initiate Reaction: Cool the mixture in an ice bath and slowly add a limited amount of chromic acid oxidant (sub-stoichiometric). The goal is to allow the reaction to proceed to ~10-20% completion.
-
Reaction Quenching: After a set time (e.g., 5 minutes), quench the reaction by adding a large volume of cold water.
-
Product Extraction: Extract the organic components (unreacted ethanol and product acetaldehyde) into dichloromethane.
-
Analysis: Analyze the isotopic composition of the unreacted starting material using GC-MS.[8]
Protocol 4.3: Product Analysis via Mass Spectrometry (MS)
Mass spectrometry is a primary technique for determining the isotopic composition of molecules by differentiating them based on their mass-to-charge ratio (m/z).[1][14][15]
Instrumentation: Gas Chromatography-Mass Spectrometry (GC-MS)
Procedure:
-
Inject the extracted sample from Protocol 4.2 into the GC-MS.
-
The GC will separate the ethanol from other components.
-
The MS will analyze the ethanol peak.
-
Monitor the molecular ion peaks for both unlabeled ethanol (m/z 46) and this compound (m/z 48).
-
Data Interpretation: In a competition experiment, the non-deuterated ethanol will react faster. Therefore, the unreacted starting material will be enriched in this compound. The ratio of the peak intensities for m/z 48 to m/z 46 will be higher than the initial 1:1 ratio. The KIE can be calculated from the extent of reaction and the final isotopic ratio.
Self-Validation: The method is self-validating by comparing the final isotopic ratio to the initial ratio. A clear enrichment of the deuterated species in the unreacted material confirms the kinetic isotope effect. Using a 1:1 mixture of labeled and unlabeled compounds simplifies metabolite identification, as they appear as a characteristic "doublet" in the mass spectrum.[2]
Protocol 4.4: Product Analysis via NMR Spectroscopy
NMR spectroscopy provides detailed structural information and can be used to confirm the position of the deuterium label.[1]
Instrumentation: High-resolution NMR Spectrometer
Techniques:
-
¹H NMR: In the ¹H NMR spectrum of this compound, the signal for the α-hydrogens (a quartet in normal ethanol) will be absent. This confirms the position of deuteration.[16][17]
-
²H NMR (Deuterium NMR): A ²H NMR spectrum will show a signal corresponding to the chemical shift of the deuterium atoms at the C1 position, providing direct evidence of the label's location.[16][18] Deuterium NMR is highly effective for verifying the success of deuteration reactions.[16]
Self-Validation: The combination of ¹H and ²H NMR provides unambiguous confirmation of the isotopic labeling pattern both before and after the reaction, ensuring the tracer's integrity (i.e., no unexpected H-D exchange has occurred at non-reactive sites).
Data Interpretation: Elucidating the Mechanism of Oxidation
Let's consider the chromic acid oxidation of ethanol. The accepted mechanism involves the formation of a chromate ester, followed by the rate-determining cleavage of the α-C-H bond.[8]
-
Observation: A competition experiment (Protocol 4.2) shows that the unreacted ethanol is significantly enriched in the d2 isotopologue. Quantitative analysis reveals a KIE (kH/kD) of approximately 6-7.
-
Interpretation: This large primary KIE is strong evidence that the α-C-H (or C-D) bond is broken in the slowest, rate-determining step of the reaction.[7][8]
Caption: Mechanism of ethanol oxidation showing the rate-determining step.
Applications & Case Studies
The use of this compound as a tracer extends beyond simple oxidation reactions:
-
Enzymology: To determine the mechanisms of alcohol dehydrogenases and other oxidoreductases. Combined solvent and substrate isotope effects can provide deep mechanistic insights into enzyme catalysis.[19]
-
Catalysis: To probe the mechanism of heterogeneous and homogeneous catalysts involved in alcohol conversion and reforming.
-
Drug Development: To study the metabolic fate of ethanol-containing molecules. By understanding which C-H bonds are broken by metabolic enzymes, medicinal chemists can strategically deuterate drug candidates to slow metabolism, potentially improving their safety and efficacy.[2][9][10]
Conclusion
This compound is a highly effective and relatively simple tracer for interrogating a wide range of chemical and biological reactions. Through the systematic application of kinetic isotope effect studies, facilitated by robust analytical techniques like mass spectrometry and NMR, researchers can gain unambiguous evidence about the rate-determining steps of a reaction. The protocols and principles outlined in this guide provide a solid framework for utilizing this powerful tool to unlock deeper mechanistic understanding in chemical synthesis, catalysis, and the life sciences.
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Kinetic Isotope Effects in the Radiation-induced Oxidation of Alcohols by Hydrogen Peroxide in Aqueous Solution. Canadian Science Publishing. [Link]
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Combining Solvent Isotope Effects with Substrate Isotope Effects in Mechanistic Studies of Alcohol and Amine Oxidation by Enzymes. NIH. [Link]
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A Review of Stable Isotope Labeling and Mass Spectrometry Methods to Distinguish Exogenous from Endogenous DNA Adducts and Improve Dose–Response Assessments. ACS Publications. [Link]
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IsotopicLabelling: an R package for the analysis of MS isotopic patterns of labelled analytes. Oxford Academic. [Link]
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Application Notes & Protocols: A Guide to In Vivo Studies Using Ethanol-1,1-d2 Labeling
Foundational Principles: The "Why" of Ethanol-1,1-d2 Tracing
Stable isotope tracing is a powerful technique to quantitatively track the flux of metabolites through biochemical pathways in a living system. This compound (CH₃CD₂OH), a deuterated isotopologue of ethanol, serves as a precise tool for interrogating the metabolic consequences of alcohol consumption. Unlike radioactive tracers, stable isotopes are safe for in vivo use and do not require specialized handling protocols beyond standard laboratory practice.[1][2]
The core principle lies in the enzymatic oxidation of ethanol. When this compound is metabolized, the deuterium atoms are transferred to the cofactor NAD⁺, generating deuterated NADH (NADH-d). This newly labeled cofactor then participates in a wide array of downstream metabolic reactions. By measuring the incorporation of deuterium into various biomolecules, such as fatty acids, glycerol, and glucose, researchers can quantify the rates of specific metabolic pathways under the influence of alcohol. This technique is particularly instrumental in measuring de novo lipogenesis (DNL), the synthesis of new fatty acids, which is a critical process in the pathogenesis of alcohol-associated liver disease.[2][3]
The primary metabolic pathway for ethanol occurs predominantly in the liver.[4] It involves two key enzymatic steps:
-
Alcohol Dehydrogenase (ADH): In the cytosol, ADH oxidizes ethanol to acetaldehyde.[4] In this step, one deuterium atom from this compound is transferred to NAD⁺, forming NADH-d.
-
CH₃CD₂OH + NAD⁺ → CH₃CDO + NADH + D⁺
-
-
Aldehyde Dehydrogenase (ALDH): In the mitochondria, ALDH oxidizes acetaldehyde to acetate.[5] This reaction transfers the second deuterium atom to another molecule of NAD⁺, again forming NADH-d.
-
CH₃CDO + NAD⁺ + H₂O → CH₃COO⁻ + NADH + D⁺ + H⁺
-
The resulting deuterated acetate can be converted to acetyl-CoA, which can also carry the deuterium label into various biosynthetic pathways, including the Krebs cycle and fatty acid synthesis.[5] However, the primary contribution of the label to downstream pathways comes from the altered redox state and the pool of NADH-d generated by ethanol oxidation.
Experimental Design: A Framework for Rigorous Inquiry
A successful stable isotope tracing experiment is built on a well-conceived design.[1] Simply administering the tracer is insufficient; the experimental choices surrounding the model, dosage, controls, and sampling schedule are paramount to generating interpretable and trustworthy data.
Animal Model Selection
Mice are a commonly used model for studying alcohol metabolism and its associated pathologies due to their genetic tractability and the extensive availability of immunological and metabolic research tools.[6] Strains such as the C57BL/6J are known to voluntarily consume ethanol, making them suitable for chronic administration models.[7]
Tracer Administration: Dose and Route
The choice of dose and administration route depends on the study's objective (e.g., acute vs. chronic effects).
-
Dose: For acute studies, a single dose is administered. A common approach is to mimic binge drinking scenarios. Doses can range from 2 g/kg to 5 g/kg body weight.[8] Chronic studies often involve incorporating ethanol into a liquid diet, with concentrations gradually increased to allow for animal acclimation.[6][8][9]
-
Route:
-
Oral Gavage: This method ensures the precise delivery of a specific dose and mimics the natural route of alcohol consumption. It is ideal for acute, bolus-dosing studies.[8]
-
Liquid Diet: For chronic studies, incorporating this compound into a specially formulated liquid diet (e.g., Lieber-DeCarli diet) is the most practical method.[9] This approach provides sustained exposure and better mimics chronic human alcohol consumption patterns.[6]
-
Intraperitoneal (IP) Injection: While ensuring 100% bioavailability, this route bypasses the first-pass metabolism in the stomach and liver, which may not be desirable for studies aiming to model human alcohol consumption.[5]
-
Control Groups: The Basis for Comparison
Proper controls are non-negotiable for validating the study's findings.
-
Vehicle Control: This group receives the same volume of the vehicle (e.g., saline or water) via the same route as the tracer group. This accounts for any effects of the administration procedure itself.
-
Unlabeled Ethanol Control: This group receives an equimolar dose of unlabeled ethanol. This is a critical control to differentiate the metabolic effects of ethanol itself from the specific tracing of the deuterium label.
-
Pair-Fed Control (for Liquid Diet Studies): Since ethanol-containing diets can sometimes lead to reduced overall food intake, a pair-fed control group is essential.[9] This group is given a control liquid diet (with calories from ethanol replaced by carbohydrates like maltose dextrin) in the exact amount consumed by their ethanol-fed counterparts on the previous day. This ensures that any observed metabolic changes are due to ethanol and not caloric restriction.
Core Protocols: From In Vivo Dosing to Ex Vivo Analysis
The following protocols provide a step-by-step methodology for a typical acute in vivo study using this compound in mice to measure de novo lipogenesis.
Protocol 1: Animal Handling and Dosing
-
Acclimation: Individually house adult C57BL/6J mice for at least one week to acclimate them to the housing environment.[7] Maintain a standard 12-hour light/dark cycle and provide free access to standard chow and water.[7]
-
Fasting: Prior to dosing, fast the mice for 4-6 hours to standardize the metabolic state. Ensure water remains available.
-
Tracer Preparation: Prepare a 20% (v/v) solution of this compound in sterile saline. This concentration is commonly used for oral gavage.
-
Dosing: Weigh each mouse accurately. Administer the this compound solution via oral gavage at a dose of 2.5 g/kg body weight. Administer an equivalent volume of saline to the vehicle control group.
-
Expert Insight: Oral gavage should be performed by a trained individual to minimize stress and prevent accidental administration into the trachea.
-
Protocol 2: Biological Sample Collection
-
Time Points: Collect samples at predetermined time points post-dosing. For an acute DNL study, typical time points might be 0 (baseline, pre-dose), 1, 2, and 4 hours post-dose.
-
Blood Collection: Collect blood via tail vein or submandibular bleeding into EDTA-coated tubes. Keep samples on ice.
-
Plasma Separation: Centrifuge the blood at 2,000 x g for 15 minutes at 4°C. Collect the supernatant (plasma) and store it at -80°C.[1]
-
Tissue Collection: At the final time point, euthanize the mice using a humane, approved method (e.g., CO₂ asphyxiation followed by cervical dislocation).
-
Tissue Harvesting: Quickly dissect the liver and epididymal white adipose tissue. Rinse with ice-cold PBS to remove excess blood.
-
Snap-Freezing: Immediately snap-freeze the tissues in liquid nitrogen to quench all metabolic activity.[1] Store samples at -80°C until processing.
-
Trustworthiness Check: The speed of tissue harvesting and snap-freezing is critical to prevent post-mortem metabolic changes that could alter isotopic enrichment patterns.
-
Protocol 3: Lipid Extraction and Derivatization
This protocol focuses on preparing fatty acids from liver tissue for analysis.
-
Homogenization: Homogenize a known weight (approx. 50-100 mg) of the frozen liver tissue in a 2:1 chloroform:methanol solution.
-
Lipid Extraction: Perform a Folch extraction by adding chloroform and saline to the homogenate to separate the organic and aqueous layers.
-
Isolation: Centrifuge the mixture and carefully collect the lower organic layer containing the lipids.
-
Saponification: Dry the lipid extract under a stream of nitrogen. Resuspend the lipid film in methanolic NaOH and heat at 80°C for 1 hour to cleave fatty acids from the glycerol backbone.
-
Derivatization to FAMEs: Add boron trifluoride (BF₃) in methanol and heat again to convert the free fatty acids into their more volatile fatty acid methyl esters (FAMEs).[10][11] This step is crucial for subsequent gas chromatography analysis.[12][13]
-
Final Extraction: Extract the FAMEs into an organic solvent like hexane. Wash the hexane layer with water, and then dry it over anhydrous sodium sulfate. Transfer the final extract to a GC vial.
Data Acquisition and Interpretation
GC-MS Analysis
The isotopic enrichment of FAMEs is determined using Gas Chromatography-Mass Spectrometry (GC-MS).
-
Instrumentation: A standard GC-MS system is used. The GC separates the different FAMEs (e.g., palmitate, stearate, oleate) based on their boiling points and polarity.[12][14] The MS then fragments the molecules and measures the mass-to-charge ratio (m/z) of the resulting ions.
-
Principle of Measurement: When a FAME has incorporated deuterium from the this compound tracer, its mass increases. The mass spectrometer can detect this mass shift. For example, a molecule of methyl palmitate that has incorporated one deuterium atom will have a mass that is one unit higher (M+1) than the unlabeled molecule (M+0).
-
Data Acquisition: The instrument is set to scan for a range of m/z values that includes the parent ion and its isotopologues for the FAMEs of interest.
Calculating Deuterium Enrichment
The primary output from the GC-MS is the relative abundance of different mass isotopomers (M+0, M+1, M+2, etc.) for each fatty acid peak.
The fractional synthesis rate (FSR), which represents the fraction of the lipid pool that is newly synthesized during the labeling period, can be calculated using the precursor-product principle.
-
Precursor Enrichment (p): The enrichment of the precursor pool (the body water) is a key parameter. This can be measured by analyzing the deuterium enrichment in plasma water.
-
Product Enrichment (E(t)): This is the measured enrichment of the fatty acid at a given time point.
The fractional DNL is calculated by comparing the deuterium enrichment in the newly synthesized fatty acid (e.g., palmitate) to the enrichment of the precursor pool.
Table 1: Representative Quantitative Data & Interpretation
| Parameter | Typical Value (Mouse, Acute Study) | Interpretation |
| This compound Dose | 2.5 g/kg body weight | Mimics an acute binge-drinking episode. |
| Peak Blood Alcohol | ~150-200 mg/dL | Achieves physiologically relevant alcohol levels. |
| Plasma Water Enrichment | 1.5 - 2.0 Atom Percent Excess (APE) | Represents the precursor pool enrichment for DNL. |
| Liver Palmitate Enrichment (4h) | 0.5 - 1.0 APE | Indicates the level of newly synthesized palmitate. |
| Calculated Fractional DNL | 25 - 50% | Represents the percentage of the liver triglyceride-palmitate pool that was newly made over the 4-hour period. A higher value indicates stimulated DNL. |
References
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Rohwedder, W. K., Emken, E. A., & Wolf, D. J. (1985). Analysis of deuterium labeled blood lipids by chemical ionization mass spectrometry. Lipids, 20(5), 303–311. [Link]
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Scrimgeour, C. M., Begley, I. S., & Thomason, M. L. (1999). Measurement of deuterium incorporation into fatty acids by gas chromatography/isotope ratio mass spectrometry. Rapid Communications in Mass Spectrometry, 13(3), 271-274. [Link]
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Stable Isotopes in Nature Laboratory. (n.d.). Collection & Prep. University of New Brunswick. [Link]
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Ma, W., & He, Z. (2024). Guidelines for Sample Preparation and Stable Isotope Analysis of Food for Traceability Studies. Food Safety and Health. [Link]
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Levin, L. A., & Currin, C. (n.d.). Stable Isotope Protocols: Sampling and Sample Processing. eScholarship, University of California. [Link]
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Metabolic Solutions. (n.d.). Lipid Kinetic Applications | Fatty Acid Turnover. [Link]
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Jones, P. J. (1996). Tracing lipogenesis in humans using deuterated water. Canadian Journal of Physiology and Pharmacology, 74(7), 755-760. [Link]
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Metabolic Solutions. (2021). Determining de novo lipogenesis and cholesterol synthesis with Deuteromics. [Link]
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Tintrop, L. K., Jochmann, M. A., & Schmidt, T. C. (2023). Isotope-labeling in situ derivatization and HS-SPME arrow GC-MS/MS for simultaneous determination of fatty acids and fatty acid methyl esters in water. University of Duisburg-Essen. [Link]
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Acevska, J. (2023). Measuring Fatty Acids and Fatty Acid Methyl Esters Using GC–MS/MS. LCGC International. [Link]
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Oregon Health & Science University. (n.d.). Ethanol Self-Administration Procedures. [Link]
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Hu, F., et al. (2019). Spectral tracing of deuterium for imaging glucose metabolism. Nature Communications, 10(1), 845. [Link]
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King, M. W. (2023). Ethanol Metabolism. AccessPharmacy. [Link]
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LECO Corporation. (n.d.). Determination of Fatty Acid Methyl Esters by GCxGC-TOFMS. [Link]
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Singh, S. K., et al. (2018). A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods, 10(35), 4330-4337. [Link]
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King, M. W. (2023). Ethanol (Alcohol) Metabolism: Acute and Chronic Toxicities. themedicalbiochemistrypage.org. [Link]
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Udoh, U. S., et al. (2020). Metabolomics analysis revealed distinct cyclic changes of metabolites altered by chronic ethanol-plus-binge and Shp-deficiency. Scientific Reports, 10(1), 1087. [Link]
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Antoniewicz, M. R., Kelleher, J. K., & Stephanopoulos, G. (2011). Measuring Deuterium Enrichment of Glucose Hydrogen Atoms by Gas Chromatography/Mass Spectrometry. Analytical Chemistry, 83(8), 3211–3216. [Link]
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Lau, C. F., et al. (1987). In-vivo and in-vitro effects of ethanol on mouse preimplantation embryos. Journal of Reproduction and Fertility, 80(1), 49-57. [Link]
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Sessions, H. (2007). ANALYTICAL METHOD FOR MEASURING TOTAL PROTIUM AND TOTAL DEUTERIUM IN A GAS MIXTURE CONTAINING H2, D2,AND HD VIA GAS CHAROMATOGRAPHY. OSTI.GOV. [Link]
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Application Notes and Protocols for Metabolic Tracing Studies Using Ethanol-1,1-d2 in Cell Culture
Introduction: Unveiling Ethanol's Metabolic Journey with Stable Isotope Labeling
Ethanol, a simple two-carbon alcohol, exerts complex and multifaceted effects on cellular physiology, ranging from alterations in energy metabolism to the induction of oxidative stress and cellular damage.[1][2] Understanding the precise metabolic fate of ethanol within the cell is paramount for researchers in toxicology, drug development, and disease modeling. Stable isotope tracing, a powerful analytical technique, offers a window into the intricate network of metabolic pathways by replacing naturally abundant isotopes with their heavier, non-radioactive counterparts.[3] This application note provides a comprehensive guide for utilizing Ethanol-1,1-d2 (CH₃CD₂OH), a deuterated isotopologue of ethanol, in cell culture experiments to trace its metabolic conversion and downstream effects.
The deuterium atoms at the C-1 position of ethanol serve as a metabolic label. As this compound is processed by cellular enzymes, these deuterium atoms are transferred to other molecules, allowing for their detection and quantification by analytical methods such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[4][5] This approach enables researchers to dissect the flux through various ethanol-metabolizing pathways and identify the downstream metabolites that incorporate the deuterium label. The primary advantage of using stable isotopes like deuterium is that they are non-radioactive and generally do not alter the chemical properties of the molecule, making them safe and effective for in vitro studies.
This guide is designed for researchers, scientists, and drug development professionals, providing both the theoretical framework and practical, step-by-step protocols for conducting cell culture experiments with this compound.
Scientific Rationale and Experimental Design
The Metabolic Fate of this compound
The primary routes of ethanol metabolism in mammalian cells, particularly hepatocytes, involve oxidative pathways.[6] The initial and rate-limiting step is the oxidation of ethanol to acetaldehyde. This reaction is primarily catalyzed by alcohol dehydrogenase (ADH) in the cytosol and, to a lesser extent, by the microsomal ethanol-oxidizing system (MEOS), mainly involving the cytochrome P450 enzyme CYP2E1, in the endoplasmic reticulum.[6][7][8] A third pathway involving catalase in peroxisomes also contributes to a minor extent.
When using this compound, the deuterium atoms are located at the carbon that is oxidized. The enzymatic reaction involves the removal of a hydride ion (a proton and two electrons) from the C-1 position.
-
Alcohol Dehydrogenase (ADH): This enzyme transfers a deuteride ion (D⁻) from this compound to the cofactor NAD⁺, forming NADH-d and deutero-acetaldehyde (CH₃CDO).
-
CYP2E1: This enzyme also oxidizes this compound to deutero-acetaldehyde.[9]
The subsequent oxidation of deutero-acetaldehyde to deutero-acetate (CH₃COO⁻D) is catalyzed by aldehyde dehydrogenase (ALDH), which is predominantly located in the mitochondria. This reaction transfers the remaining deuterium to NAD⁺, forming another molecule of NADH-d. The resulting deutero-acetate can then be activated to deutero-acetyl-CoA, a central hub in cellular metabolism, which can enter the tricarboxylic acid (TCA) cycle or be utilized for the synthesis of fatty acids and other biomolecules.
Kinetic Isotope Effect: A Key Consideration
The substitution of hydrogen with deuterium at the C-1 position of ethanol can lead to a kinetic isotope effect (KIE).[10] This phenomenon arises because the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, and thus requires more energy to break. As a result, the enzymatic oxidation of this compound may proceed at a slower rate than that of unlabeled ethanol.[11][12] The magnitude of the KIE can provide valuable information about the rate-limiting steps in the metabolic pathway.[13] Researchers should be aware of the potential for a KIE to influence the overall rate of ethanol metabolism in their experimental system.
Cell Line Selection
The choice of cell line is critical for a successful metabolic tracing experiment. The ideal cell line should possess the enzymatic machinery necessary to metabolize ethanol.
-
Hepatocyte-derived cell lines: Human hepatoma cell lines such as HepG2 and Huh7 are commonly used as they retain many of the metabolic functions of primary hepatocytes, including the expression of ADH and CYP2E1.[14][15]
-
Genetically engineered cell lines: For more controlled studies, cell lines engineered to express specific ethanol-metabolizing enzymes, such as the VA-13 cell line (HepG2 cells stably expressing ADH) , can be invaluable.[16]
-
Other cell types: Depending on the research question, other cell types that are known targets of ethanol toxicity, such as neuronal cells or astrocytes, may also be used, although their capacity for ethanol metabolism may be lower than that of hepatocytes.
Experimental Controls
To ensure the validity of the experimental results, several controls are essential:
-
Vehicle Control: Cells treated with the same volume of vehicle (e.g., sterile water or culture medium) used to dissolve the this compound. This control accounts for any effects of the solvent on cell metabolism.
-
Unlabeled Ethanol Control: Cells treated with the same concentration of unlabeled ethanol. This control helps to distinguish the metabolic effects of ethanol itself from the effects of the deuterium label and allows for the assessment of the KIE.
-
Time-Course Experiment: Harvesting cells at different time points after the addition of this compound can provide insights into the dynamics of its metabolism and the appearance of labeled downstream metabolites.
Experimental Protocols
Protocol 1: Cell Culture and Treatment with this compound
This protocol provides a general guideline for treating adherent cell cultures with this compound. Optimization may be required for specific cell lines and experimental conditions.
Materials:
-
Selected cell line (e.g., HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
This compound (≥98% isotopic purity)[17]
-
Unlabeled ethanol (for control)
-
Sterile, nuclease-free water or phosphate-buffered saline (PBS)
-
Cell culture plates (e.g., 6-well or 12-well plates)
-
Incubator (37°C, 5% CO₂)
-
Sterile serological pipettes and pipette tips
Procedure:
-
Cell Seeding: Seed the chosen cell line into cell culture plates at a density that will result in approximately 70-80% confluency at the time of treatment. Allow the cells to adhere and grow for 24-48 hours.
-
Preparation of Ethanol Solutions:
-
Prepare a sterile stock solution of this compound in sterile water or PBS. The concentration of the stock solution should be high enough to allow for a small volume to be added to the culture medium, minimizing the dilution of the medium. For example, a 1 M stock solution can be prepared.
-
Prepare a corresponding stock solution of unlabeled ethanol for the control group.
-
Note: Ethanol can be volatile. Prepare solutions fresh and keep containers tightly sealed.
-
-
Cell Treatment:
-
Carefully remove the old medium from the cell culture plates.
-
Add fresh, pre-warmed complete culture medium to each well.
-
Add the appropriate volume of the this compound stock solution to the treatment wells to achieve the desired final concentration. Common concentrations for in vitro ethanol studies range from 10 mM to 100 mM, but the optimal concentration should be determined empirically for each cell line and experimental endpoint.[18]
-
Add the same volume of the unlabeled ethanol stock solution to the control wells.
-
Add the same volume of sterile water or PBS to the vehicle control wells.
-
Gently swirl the plates to ensure even distribution of the ethanol.
-
-
Incubation: Return the plates to the incubator and incubate for the desired period. Incubation times can range from a few hours to 24 hours or longer, depending on the metabolic processes being investigated.
-
Cell Harvesting and Metabolite Extraction:
-
After the incubation period, place the culture plates on ice.
-
Quickly aspirate the medium.
-
Wash the cells twice with ice-cold PBS to remove any remaining extracellular metabolites.
-
Add a pre-chilled extraction solvent to each well. A common choice is 80% methanol (-80°C).
-
Scrape the cells from the bottom of the well using a cell scraper.
-
Transfer the cell lysate/extraction solvent mixture to a microcentrifuge tube.
-
Vortex the tubes vigorously for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 x g) at 4°C for 10-15 minutes to pellet cell debris and proteins.
-
Carefully collect the supernatant, which contains the extracted metabolites.
-
The samples can be stored at -80°C until analysis.
-
Protocol 2: Analysis of Deuterium-Labeled Metabolites by Mass Spectrometry
Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique for separating and identifying labeled and unlabeled metabolites.
Materials:
-
Metabolite extracts from Protocol 1
-
LC-MS system (e.g., a high-resolution mass spectrometer such as a Q-TOF or Orbitrap)
-
Appropriate LC column for separating the metabolites of interest (e.g., a HILIC column for polar metabolites)
-
Mobile phases (e.g., acetonitrile and water with appropriate additives like formic acid or ammonium acetate)
-
Standards of unlabeled and, if available, labeled metabolites for identification and quantification.
Procedure:
-
Sample Preparation: If necessary, dilute the metabolite extracts in a suitable solvent compatible with the LC-MS method.
-
LC-MS Analysis:
-
Inject the samples onto the LC-MS system.
-
Separate the metabolites using a suitable chromatographic gradient.
-
Acquire mass spectra in either positive or negative ion mode, depending on the metabolites of interest.
-
Perform full scan analysis to detect all ions and targeted MS/MS analysis to confirm the identity of specific metabolites.
-
-
Data Analysis:
-
Process the raw LC-MS data using appropriate software.
-
Identify metabolites by comparing their retention times and mass-to-charge ratios (m/z) to authentic standards or by searching against metabolite databases.
-
For deuterium-labeled metabolites, look for the expected mass shift. For example, if one deuterium atom is incorporated, the m/z will increase by approximately 1.0063 Da. For this compound, which has a mass shift of M+2, its metabolites will also show a corresponding increase in mass.
-
Quantify the relative abundance of labeled and unlabeled metabolites by integrating the peak areas of their respective extracted ion chromatograms.
-
Calculate the isotopic enrichment, which is the fraction of a particular metabolite that is labeled with deuterium.
-
Data Presentation and Visualization
Table 1: Key Experimental Parameters for this compound Tracing Studies
| Parameter | Recommended Range/Value | Rationale |
| Cell Line | HepG2, Huh7, or genetically engineered lines (e.g., VA-13) | Possess the necessary enzymes for ethanol metabolism.[14][16] |
| This compound Concentration | 10 mM - 100 mM | Physiologically relevant range for many studies; should be optimized for the specific cell line and endpoint.[18] |
| Incubation Time | 2 - 24 hours | Allows for sufficient time for metabolism and incorporation of the label into downstream metabolites. |
| Cell Confluency | 70-80% | Ensures active metabolism without the confounding effects of overgrowth or nutrient deprivation. |
| Extraction Solvent | 80% Methanol (-80°C) | Efficiently quenches metabolism and extracts a broad range of polar metabolites. |
| Analytical Method | LC-MS (High-Resolution) | Provides high sensitivity and specificity for the detection and quantification of labeled metabolites. |
Diagrams
Workflow for Metabolic Tracing with this compound
Caption: Simplified metabolic pathway of this compound in a typical mammalian cell.
Conclusion and Future Directions
The use of this compound in cell culture experiments provides a robust and insightful method for elucidating the metabolic fate of ethanol and its impact on cellular physiology. The protocols and guidelines presented in this application note offer a comprehensive framework for designing and executing these studies. By combining stable isotope tracing with advanced analytical techniques like high-resolution mass spectrometry, researchers can gain a deeper understanding of the mechanisms underlying ethanol-induced cellular responses. This knowledge is crucial for the development of therapeutic strategies for alcohol-related diseases and for assessing the metabolic effects of new drug candidates. Future studies could expand on this methodology to investigate the impact of genetic variations in ethanol-metabolizing enzymes or to explore the metabolic crosstalk between different cell types in co-culture systems.
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Wilson, D. F., & Matschinsky, F. M. (2020). Ethanol metabolism: The good, the bad, and the ugly. Medical hypotheses, 140, 109638. [Link]
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Clemens, D. L., & Jerrells, T. R. (2004). Ethanol consumption and disease: a current review of the immunologic and inflammatory-mediating mechanisms. Alcoholism, clinical and experimental research, 28(5 Suppl), 71s–78s. [Link]
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Miyagi, M., Kiesel, E., & Neum, K. (2023). Deuterium Labeling of Isoaspartic and Isoglutamic Acids for Mass Spectrometry Analysis. ChemRxiv. [Link]
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Zhang, Y., Ren, H., & Li, C. (2022). Immobilized enzymatic alcohol oxidation as a versatile reaction module for multienzyme cascades. Green Chemical Engineering, 3(3), 253-260. [Link]
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Aragon, C. M., & Amit, Z. (1992). The role of catalase in the brain in the mediation of the actions of ethanol. Alcohol and alcoholism (Oxford, Oxfordshire), 27(5), 463–471. [Link]
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Osna, N. A., & Kharbanda, K. K. (2016). Alcohol Metabolizing Enzymes, Microsomal Ethanol Oxidizing System, Cytochrome P450 2E1, Catalase, and Aldehyde Dehydrogenase in Alcohol-Associated Liver Disease. Biomolecules, 6(2), 22. [Link]
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Ong, S. E., & Mann, M. (2006). A practical recipe for stable isotope labeling by amino acids in cell culture (SILAC). Nature protocols, 1(6), 2650–2660. [Link]
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Lundquist, F., Quistorff, B., & Iversen, H. (1989). Deuterium Isotope Effects on Ethanol Oxidation in Perfused Rat Liver and in Rats and Rabbits in Vivo: Application to Determine the Contribution of Various Pathways. Pharmacology & Toxicology, 65(1), 55-62. [Link]
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Cederbaum, A. I. (2010). Alcohol metabolism's damaging effects on the cell: a focus on reactive oxygen generation by the enzyme cytochrome P450 2E1. Alcohol research & health : the journal of the National Institute on Alcohol Abuse and Alcoholism, 33(1-2), 21–29. [Link]
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Neuman, M. G., Haber, J. A., Katz, G. G., Malkiewicz, I. M., & Cameron, R. G. (2000). Ethanol affects fibroblast behavior differentially at low and high doses: A comprehensive, dose-response evaluation. Alcohol and alcoholism (Oxford, Oxfordshire), 35(2), 136–147. [Link]
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Cederbaum, A. I. (2012). ALCOHOL METABOLISM. Clinics in liver disease, 16(4), 667–685. [Link]
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- 6. Alcohol Metabolizing Enzymes, Microsomal Ethanol Oxidizing System, Cytochrome P450 2E1, Catalase, and Aldehyde Dehydrogenase in Alcohol-Associated Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes and Protocols for the Analysis of Ethanol-1,1-d2: A Guide for Researchers
These comprehensive application notes provide detailed protocols for the sample preparation and analysis of Ethanol-1,1-d2, a deuterated isotopologue of ethanol, crucial for a variety of applications in drug development, metabolism studies, and forensic toxicology. This guide is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to achieve accurate and reproducible quantification of this compound in various matrices.
Introduction: The Significance of this compound in Scientific Research
This compound (CH₃CD₂OH) serves as a vital tool in scientific research, primarily as an internal standard for the quantification of ethanol in biological and other complex matrices.[1][2] Its utility stems from its chemical similarity to ethanol, ensuring it behaves almost identically during sample preparation and chromatographic analysis. However, its increased mass due to the presence of two deuterium atoms allows for its distinct detection by mass spectrometry (MS), enabling precise and accurate quantification of the target analyte, ethanol.[3] The use of a stable isotope-labeled internal standard like this compound is considered the gold standard in quantitative analysis as it effectively compensates for variations in sample extraction, injection volume, and instrument response.[4]
Core Challenge: Preserving Isotopic Integrity During Sample Preparation
The primary challenge in the analysis of this compound is the potential for hydrogen-deuterium (H-D) exchange, which can compromise the isotopic purity of the standard and lead to inaccurate results.[5] This exchange can be catalyzed by the presence of acidic or basic conditions, or by enzymatic activity in biological samples.[6] Therefore, sample preparation protocols must be carefully designed to minimize the risk of H-D exchange and ensure the integrity of the deuterated analyte. Key considerations include the pH of the sample and extraction solvents, temperature, and the duration of each preparation step.
Recommended Analytical Technique: Gas Chromatography-Mass Spectrometry (GC-MS)
Gas chromatography coupled with mass spectrometry (GC-MS) is the preferred method for the analysis of this compound.[3][7] GC provides excellent separation of volatile compounds like ethanol from the sample matrix, while MS offers high sensitivity and selectivity for detection and quantification.[8] The use of a mass spectrometer allows for the differentiation of this compound from endogenous ethanol based on their different mass-to-charge ratios (m/z).
Sample Preparation Protocols
The choice of sample preparation method depends on the sample matrix and the required sensitivity. Below are detailed protocols for common sample types.
Protocol 1: Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) for Biological Fluids (Blood, Urine)
Headspace analysis is a robust and widely used technique for the determination of volatile compounds in complex matrices.[1][8] It involves analyzing the vapor phase in equilibrium with the sample, which minimizes matrix effects and protects the GC system from non-volatile components.
Rationale: This method is ideal for biological fluids as it is simple, rapid, and minimizes sample handling, thereby reducing the risk of contamination and analyte loss. The addition of a "salting-out" agent increases the vapor pressure of ethanol, enhancing its partitioning into the headspace and improving sensitivity.[9]
Experimental Workflow:
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- 8. Ethanol analysis by headspace gas chromatography with simultaneous flame-ionization and mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Application Note: Quantitative Analysis of Ethanol in Biological Matrices Using Ethanol-1,1-d2 as an Internal Standard by Headspace GC-MS
Introduction
The accurate quantification of ethanol in biological samples is of paramount importance in clinical and forensic toxicology, as well as in metabolic research and drug development.[1][2] Gas chromatography-mass spectrometry (GC-MS), particularly when coupled with headspace sampling, is a robust and widely adopted technique for this purpose due to its high sensitivity and selectivity.[3][4][5] The principle of isotope dilution mass spectrometry (IDMS) is the gold standard for quantitative analysis, offering superior accuracy and precision by correcting for sample loss during preparation and instrumental variability.[6][7][8] This is achieved by introducing a known quantity of a stable isotope-labeled analog of the analyte, which serves as an internal standard (IS).[9][10]
Ethanol-1,1-d2 (CH₃CD₂OH) is an ideal internal standard for ethanol (CH₃CH₂OH) analysis. Its chemical and physical properties are nearly identical to the unlabeled analyte, ensuring they behave similarly during sample preparation and chromatographic separation.[9][11] However, its increased mass allows for clear differentiation by the mass spectrometer, enabling precise ratiometric quantification.[9] This application note provides a detailed protocol for the GC-MS analysis of ethanol in biological matrices, such as blood or plasma, using this compound as an internal standard.
Principle of the Method
This method employs static headspace sampling to introduce volatile components from a liquid or solid sample into the GC-MS system. A known amount of the this compound internal standard is added to the sample. The sample is then heated in a sealed vial, allowing volatile compounds, including ethanol and its deuterated counterpart, to partition into the headspace gas. A portion of this gas is injected into the GC, where the compounds are separated based on their boiling points and interaction with the stationary phase of the column. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented. The mass spectrometer separates the resulting ions based on their mass-to-charge ratio (m/z). Quantification is achieved by comparing the peak area of a characteristic ion of the analyte (ethanol) to that of a corresponding ion of the internal standard (this compound).
Materials and Reagents
-
Ethanol (Absolute, ≥99.5%)
-
This compound (Isotopic purity ≥98%)
-
Deionized Water (Type I)
-
Biological Matrix (e.g., whole blood, plasma)
-
Sodium Chloride (for salting out, optional)
-
Headspace Vials (20 mL with PTFE/silicone septa and aluminum crimp caps)
-
Crimper and Decrimper
-
Pipettes and Pipette Tips
Instrumentation
-
Gas Chromatograph (GC) equipped with a headspace autosampler.
-
Mass Spectrometer (MS) capable of electron ionization (EI) and selected ion monitoring (SIM) or full scan acquisition.
-
GC Column: A capillary column suitable for volatile compound analysis, such as a DB-ALC1, DB-624, or equivalent (e.g., 30 m x 0.25 mm I.D., 1.4 µm film thickness).
Experimental Protocols
Preparation of Standards and Internal Standard Stock Solutions
-
Ethanol Stock Solution (1 mg/mL): Accurately weigh 100 mg of absolute ethanol into a 100 mL volumetric flask. Dilute to the mark with deionized water.
-
This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound into a 10 mL volumetric flask. Dilute to the mark with deionized water.
-
Working Internal Standard Solution (100 µg/mL): Dilute the this compound stock solution 1:10 with deionized water.
Preparation of Calibration Standards
Prepare a series of calibration standards by spiking the appropriate biological matrix with the ethanol stock solution to achieve a desired concentration range (e.g., 0.01 to 0.5 mg/mL). A typical procedure is as follows:
-
Pipette 1 mL of the biological matrix into a series of headspace vials.
-
Add the appropriate volume of the ethanol stock solution to each vial to create the calibration curve points.
-
Add 100 µL of the working internal standard solution (100 µg/mL) to each vial.
-
Immediately seal the vials with crimp caps.
Sample Preparation
-
Pipette 1 mL of the unknown sample into a headspace vial.
-
Add 100 µL of the working internal standard solution (100 µg/mL).
-
Immediately seal the vial with a crimp cap.
GC-MS Analysis
Instrument Parameters
The following are typical GC-MS parameters and may require optimization for your specific instrumentation and application.
| Parameter | Value |
| Headspace Sampler | |
| Oven Temperature | 60 - 80 °C |
| Loop/Transfer Line Temperature | 100 - 120 °C |
| Equilibration Time | 10 - 15 minutes |
| Injection Volume | 1 mL |
| GC | |
| Inlet Temperature | 200 °C |
| Carrier Gas | Helium |
| Flow Rate | 1.0 - 1.5 mL/min (constant flow) |
| Split Ratio | 10:1 to 25:1 |
| Oven Program | Initial 40°C for 5 min, ramp at 10°C/min to 150°C |
| Mass Spectrometer | |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| SIM Ions | |
| Ethanol (Analyte) | m/z 31, 45 |
| This compound (IS) | m/z 33, 47 |
Experimental Workflow Diagram
Caption: Experimental workflow for the quantitative analysis of ethanol.
Results and Discussion
Mass Spectra and Fragmentation Patterns
Upon electron ionization, ethanol and this compound undergo characteristic fragmentation. The primary fragmentation pathways for alcohols include alpha-cleavage and dehydration.[12][13]
-
Ethanol (CH₃CH₂OH, MW = 46): The molecular ion peak at m/z 46 is often weak. The base peak is typically observed at m/z 31, corresponding to the [CH₂OH]⁺ fragment resulting from the loss of a methyl radical. Another significant fragment is seen at m/z 45, resulting from the loss of a hydrogen atom.[14]
-
This compound (CH₃CD₂OH, MW = 48): The molecular ion peak will be at m/z 48. Due to the deuterium labeling on the alpha-carbon, the corresponding fragments will be shifted by +2 mass units. The base peak will be at m/z 33 ([CD₂OH]⁺), and the fragment from the loss of a hydrogen atom will be at m/z 47.
Fragmentation Diagram
Caption: Key fragmentation pathways for ethanol and its deuterated analog.
Data Analysis and Quantification
-
Peak Integration: Integrate the peak areas for the selected ions of both the analyte and the internal standard.
-
Ratio Calculation: For each standard and sample, calculate the ratio of the analyte peak area to the internal standard peak area.
-
Calibration Curve: Plot the peak area ratios of the calibration standards against their corresponding concentrations. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.99 is desirable.
-
Quantification of Unknowns: Use the peak area ratio from the unknown sample and the linear regression equation from the calibration curve to calculate the concentration of ethanol in the sample.
Expected Data
The following table presents hypothetical data for a typical calibration curve.
| Concentration (mg/mL) | Ethanol Peak Area (m/z 31) | This compound Peak Area (m/z 33) | Area Ratio (Analyte/IS) |
| 0.01 | 5,000 | 100,000 | 0.05 |
| 0.05 | 25,000 | 100,000 | 0.25 |
| 0.10 | 50,000 | 100,000 | 0.50 |
| 0.25 | 125,000 | 100,000 | 1.25 |
| 0.50 | 250,000 | 100,000 | 2.50 |
Considerations and Troubleshooting
-
Isotopic Purity: The isotopic purity of the internal standard should be high (≥98%) to minimize any contribution to the analyte signal.[9]
-
Matrix Effects: While IDMS corrects for many matrix effects, significant ion suppression or enhancement can still be a factor. It is crucial to prepare calibration standards in a matrix that closely matches the unknown samples.[15]
-
Chromatographic Resolution: Ensure baseline resolution between ethanol and other volatile compounds that may be present in the sample.
-
Carryover: Run blank samples between high-concentration samples to check for carryover.
-
Deuterium Exchange: While unlikely under these conditions, be aware of the potential for hydrogen-deuterium exchange, which could affect quantification.
Conclusion
The use of this compound as an internal standard for the GC-MS analysis of ethanol provides a highly accurate, precise, and robust method for quantification in complex biological matrices. The near-identical chemical behavior of the labeled and unlabeled compounds ensures reliable correction for variations in sample preparation and instrument response. This detailed protocol serves as a comprehensive guide for researchers, scientists, and drug development professionals to implement this gold-standard technique in their laboratories.
References
-
Bicker, W., Lirk, P., & Kirchmair, J. (2014). A static headspace gas chromatography coupled mass spectrometry (GC-MS) method was developed and fully validated for the quantitative measurement of acetaldehyde, acetone, methanol, ethanol and acetic acid in the headspace of micro-volumes of blood using n-propanol as an internal standard. Journal of Chromatography B, 945-946, 178-185. [Link]
-
Das, S., & Jana, S. (2015). Headspace-gas chromatography/mass spectrometry analysis of methanol in blood. Medicine Science, 4(3), 2345-2350. [Link]
-
Li, G., et al. (2017). Rapid and Sensitive Headspace Gas Chromatography–Mass Spectrometry Method for the Analysis of Ethanol in the Whole Blood. Journal of Analytical Methods in Chemistry, 2017, 1-6. [Link]
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Alcohol and Tobacco Tax and Trade Bureau. (2023). Identity Confirmation of Ethanol in Alcohol Products by Gas Chromatography-Mass Spectrometry. TTB Method SSD:TM:215. [Link]
-
American Society of Crime Laboratory Directors. (2010). Validation Summary for Alcohol Analysis by Headspace GC-FID/MS. ASCLD/LAB. [Link]
-
Shimadzu. (n.d.). Measurement of Ethanol in Blood Using Headspace GC-MS. Application News No. G270. [Link]
-
Hasan, M. M., Mahmud, M. R. A., & Islam, M. G. (2019). GC-MS Analysis of Bio-active Compounds in Ethanol Extract of Putranjiva roxburghii Wall. Fruit Peel. Pharmacognosy Journal, 11(1), 101-105. [Link]
-
ChemComplete. (2019, September 19). Mass Spectroscopy: Alcohol Fragmentation Patterns [Video]. YouTube. [Link]
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Lin, F.-Y., & Chen, S.-H. (2001). A rapid method for determination of ethanol in alcoholic beverages using capillary gas chromatography. Journal of Food and Drug Analysis, 9(4), 229-234. [Link]
-
ResolveMass Laboratories. (2023). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]
-
Shimadzu. (2014). Analysis of Blood Alcohol by Headspace with GC/MS and FID Detection. Pittcon 2014 Poster 1090-6P. [Link]
-
Siebert, T. E., et al. (2005). Stable isotope dilution analysis of wine fermentation products by HS-SPME-GC-MS. Journal of Agricultural and Food Chemistry, 53(22), 8468-8474. [Link]
-
Eureka Kit Cromatografici. (n.d.). ETHANOL (ETHYL ALCOHOL) in plasma by GC/MS-headspace – CODE GC73110. [Link]
-
Doc Brown's Chemistry. (n.d.). Mass spectrum of ethanol. [Link]
-
Alzweiri, M., et al. (2012). Variations in GC–MS Response Between Analytes and Deuterated Analogs. Journal of the American Society for Mass Spectrometry, 23(3), 567-571. [Link]
-
Lovett, A. M., et al. (1981). Quantitative analysis by isotopic dilution using mass spectroscopy: The determination of caffeine by GC-MS. Journal of Chemical Education, 58(7), 555. [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]
-
Blair, I. A. (2007). Stable-isotope dilution LC–MS for quantitative biomarker analysis. Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences, 365(1854), 1173-1186. [Link]
-
Publicover, A., et al. (2020). Determination of Ethanol Content in Kombucha Using Headspace Gas Chromatography with Mass Spectrometry Detection: Single-Laboratory Validation. Journal of AOAC INTERNATIONAL, 103(5), 1251-1258. [Link]
-
Gaffney, A. (2017). Guideline on Isotope Dilution Mass Spectrometry. Lawrence Livermore National Laboratory. [Link]
-
van de Merbel, N. C. (2008). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Bioanalysis, 1(1), 145-150. [Link]
-
Colby, B. N. (1984). Evaluation Of Stable Labeled Compounds As Internal Standards For Quantitative Gc-ms Determinations. United States Environmental Protection Agency. [Link]
-
Al-Qudah, M. A., et al. (2023). Mass fragmentation pattern of major identified compounds of ethanol (EtOH) extract by liquid chromatography‐mass spectrometry (LC‐MS) spectrum. ResearchGate. [Link]
-
Schug, K. A. (2017, September 27). The LCGC Blog: Potential for use of Stable Isotope–Labeled Internal Standards in Gas Chromatography–Vacuum Ultraviolet Spectroscopy Methods. LCGC North America. [Link]
-
Latven, R. K., & Enke, C. G. (1980). Structures and Fragmentation Mechanisms of the Ions of Ethanol by Triple Quadrupole Mass Spectrometry. Defense Technical Information Center. [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of High-Purity Ethanol-1,1-d2
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for the synthesis of high-purity Ethanol-1,1-d2 (CH₃CD₂OH). This resource is designed for researchers, scientists, and drug development professionals who require this deuterated isotopologue for applications ranging from NMR spectroscopy to metabolic tracing studies. We provide field-proven insights, troubleshooting guides, and detailed protocols to help you navigate the common challenges associated with achieving high chemical and isotopic purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common and reliable synthetic routes to this compound?
The most prevalent and scalable methods involve the reduction of a suitable carbonyl precursor with a deuterium donor. The two primary strategies are:
-
Reduction of an Acetyl Group Precursor: This typically involves the reduction of an ester, such as ethyl acetate or methyl acetate, using a powerful deuteride-donating agent like Lithium Aluminum Deuteride (LiAlD₄). This method is often favored for its high efficiency and directness.[1][2]
-
Reduction of a Deuterated Carboxylic Acid Derivative: An alternative involves the reduction of a deuterated precursor like acetic acid-d1 (CH₃COOD) or its corresponding ester. However, this often requires the prior synthesis of the deuterated starting material.[3]
Q2: What is a realistic target for isotopic and chemical purity, and what are the main factors affecting it?
For most research applications, a target of ≥98 atom % D for isotopic purity and ≥99% for chemical purity is both achievable and desirable.[4]
-
Factors Affecting Isotopic Purity: The primary challenge is preventing H/D exchange. Any source of labile protons (e.g., water, acidic protons on glassware) can react with the deuteride reagent or intermediates, leading to the incorporation of hydrogen instead of deuterium. Meticulously anhydrous reaction conditions are non-negotiable.
-
Factors Affecting Chemical Purity: The main concerns are unreacted starting materials, reaction byproducts, and solvent residues. Common impurities include diethyl ether (from the reaction solvent), acetaldehyde, and other alcohols formed from side reactions.[5][6] Effective purification, primarily through fractional distillation, is critical.[7][8]
Q3: Why is Lithium Aluminum Deuteride (LiAlD₄) preferred over sodium borodeuteride (NaBD₄) for ester reduction?
Sodium borodeuteride (or its hydrogen analogue, NaBH₄) is generally not a strong enough reducing agent to reduce esters to primary alcohols efficiently.[9] LiAlD₄ is a much more powerful and reactive hydride donor, capable of readily reducing esters, lactones, and carboxylic acids.[2][10] This high reactivity is necessary to drive the reaction to completion but also demands more stringent safety precautions and anhydrous conditions.
Q4: How critical is the work-up procedure in maintaining isotopic purity?
The work-up is a critical step where isotopic purity can be compromised. Quenching the reaction with standard aqueous acid (e.g., H₂SO₄ or HCl) will introduce protons and can lead to back-exchange, especially if intermediates are present. A careful, staged quench, often starting with a deuterated source like D₂O, is recommended to neutralize any reactive species before introducing a protic solvent.
Troubleshooting Guide: Synthesis & Purification
This section addresses specific issues encountered during the experimental workflow.
Synthesis Stage: Reduction of Ethyl Acetate with LiAlD₄
| Problem / Symptom | Potential Cause(s) | Recommended Solution(s) |
| Violent, uncontrolled reaction upon adding ethyl acetate. | 1. Addition rate is too fast. 2. Reaction temperature is too high. 3. Localized "hot spots" due to poor stirring. | 1. Add the ethyl acetate solution dropwise via an addition funnel. 2. Maintain the reaction temperature at 0 °C or below using an ice or ice/salt bath. 3. Ensure vigorous and efficient mechanical or magnetic stirring throughout the addition. |
| Low or no product yield after work-up. | 1. Inactive LiAlD₄: The reagent was likely degraded by exposure to atmospheric moisture. 2. Wet Solvent/Glassware: Residual water in the reaction solvent (e.g., THF, diethyl ether) or on the glassware consumed the LiAlD₄.[11] | 1. Use a fresh, unopened bottle of LiAlD₄ or test the activity of an older batch on a small scale. 2. Dry all glassware in an oven (≥120 °C) overnight and cool under an inert atmosphere (N₂ or Ar). Use freshly distilled, anhydrous solvents. |
| Final product has low isotopic purity (significant C-H signal at ~3.6 ppm in ¹H NMR). | 1. Contamination with Protic Sources: As above, moisture is the most common culprit. 2. Incomplete Deuteration of Reagent: The commercial LiAlD₄ may have a lower-than-specified isotopic enrichment. 3. Protic Work-up: Quenching with H₂O or aqueous acid while reactive intermediates are still present. | 1. Re-verify all anhydrous techniques. 2. Check the certificate of analysis for the LiAlD₄ lot number. 3. Perform a staged quench: first, slowly add D₂O to neutralize excess LiAlD₄, followed by a standard aqueous work-up. |
Purification & Analysis
| Problem / Symptom | Potential Cause(s) | Recommended Solution(s) |
| Difficulty separating the product from the reaction solvent (e.g., diethyl ether) by distillation. | The boiling points are relatively close (Diethyl Ether: ~34.6 °C; this compound: ~78 °C). Inefficient distillation setup. | 1. Use a fractionating column (e.g., Vigreux or packed column) of sufficient length (at least 30 cm). 2. Perform the distillation slowly to allow for proper vapor-liquid equilibrium. 3. Collect fractions and analyze each by GC or NMR to identify the pure product. |
| GC analysis shows multiple peaks, but NMR looks clean. | The product contains non-protonated impurities or impurities with signals that overlap with the product in the ¹H NMR spectrum. | 1. Identify impurities by GC-MS. Common culprits are residual starting ester or side-products like 1,1-diethoxyethane.[12] 2. Re-distill the product, taking narrower fractions. |
| Product purity decreases over time in storage. | The product is hygroscopic and has absorbed atmospheric water. | 1. Store the final product over activated 3Å or 4Å molecular sieves.[13] 2. Seal the storage vial with a septum or high-quality cap and store in a desiccator. |
Experimental Protocols & Data
Protocol 1: Synthesis of this compound via LiAlD₄ Reduction
This protocol describes the reduction of ethyl acetate. Extreme caution is required when working with LiAlD₄.
-
Apparatus Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, a pressure-equalizing dropping funnel, and a nitrogen/argon inlet.
-
Reagent Preparation: Under a positive pressure of inert gas, carefully add Lithium Aluminum Deuteride (1.0 eq) to anhydrous diethyl ether in the flask. Cool the resulting slurry to 0 °C in an ice bath.
-
Reaction: Prepare a solution of anhydrous ethyl acetate (1.0 eq) in anhydrous diethyl ether. Add this solution dropwise to the stirred LiAlD₄ slurry via the dropping funnel, ensuring the internal temperature does not exceed 5 °C.
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours.
-
Work-up (Staged Quench):
-
Cool the reaction mixture back to 0 °C.
-
Slowly and carefully add D₂O (X mL, where X = grams of LiAlD₄ used) dropwise to quench the excess reagent.
-
Next, add 15% NaOH (aq) (X mL) dropwise.
-
Finally, add H₂O (3X mL) and stir vigorously until the gray solids turn into a white, granular precipitate.
-
-
Isolation: Filter the solids and wash them thoroughly with several portions of diethyl ether. Combine the filtrate and washes.
-
Purification: Proceed to Protocol 2 for purification by fractional distillation.
Protocol 2: Purification by Fractional Distillation
-
Setup: Dry the crude ethereal solution from Protocol 1 over anhydrous MgSO₄, filter, and transfer to a distillation flask. Assemble a fractional distillation apparatus with a Vigreux column.
-
Distillation:
-
Gently heat the flask. First, distill off the diethyl ether (b.p. ~34.6 °C).
-
Once the ether is removed, slowly increase the heating mantle temperature.
-
Collect the fraction boiling at approximately 78 °C.[8] This is the desired this compound.
-
-
Analysis: Analyze the collected fraction for chemical purity by GC and for isotopic purity by ¹H NMR.
Data Presentation: Characterization
Table 1: Expected ¹H NMR Chemical Shifts for this compound (CH₃CD₂OH) (Solvent: CDCl₃, Reference: TMS at 0.00 ppm)
| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |
| CH₃ | ~1.22 | Triplet (t) | 3H | Coupling to the residual proton on the adjacent CD₂H group is often not resolved, appearing as a singlet. |
| OH | Variable (e.g., ~1.5 - 2.5) | Broad Singlet (br s) | 1H | Position is concentration and solvent-dependent. Disappears upon D₂O shake.[14][15] |
| Residual CHD | ~3.63 | Multiplet | < 0.04H (for >98% D) | The presence and integration of this peak is a direct measure of isotopic impurity. |
Table 2: Common Impurities and Their Boiling Points
| Compound | Boiling Point (°C) | Notes |
| Diethyl Ether | 34.6 | Reaction solvent, removed as the first fraction. |
| Acetaldehyde | 20.2 | Potential byproduct from incomplete reduction.[5] |
| Ethyl Acetate | 77.1 | Unreacted starting material. Very close boiling point to the product. |
| This compound | ~78 | Product |
| Water | 100.0 | Can be introduced during work-up; forms an azeotrope with ethanol.[8] |
Visualizations: Workflows & Mechanisms
Synthesis & Purification Workflow
Caption: Workflow for the synthesis and purification of this compound.
Reaction Mechanism: Ester Reduction
Caption: Mechanism of ester reduction by a deuteride source.
References
-
Corval, M. (1958).
)-2. Bull. soc. chim. France No., Vol: 7. [Link] - Patents, Google. (2018). WO2018200882A1 - Process for the preparation of deuterated ethanol from d2.
-
Patents, Justia. (2019). Process for the preparation of deuterated ethanol from D2. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch20: Reduction of Esters using LiAlH4 to 1o alcohols. Retrieved from [Link]
- Patents, Google. (n.d.). CN110128233B - Preparation method of deuterated alcohol compound.
-
Wikipedia. (n.d.). Deuterated ethanol. Retrieved from [Link]
-
Chemistry LibreTexts. (2014). 14.17: The Use of Deuterium in ¹H NMR Spectroscopy. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). 13.4: Spectroscopy of Alcohols. Retrieved from [Link]
-
OrgoSolver. (n.d.). Ester Reduction (LiAlH4): Ester to Alcohol | Mechanism + Traps. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Esters can be reduced to 1° alcohols using LiAlH₄. Retrieved from [Link]
-
Khan Academy. (n.d.). Preparation of alcohols using LiAlH4. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]
-
Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 9.12: Nucleophilic Addition of Hydride and Grignard Reagents- Alcohol Formation. Retrieved from [Link]
-
Leah4sci. (2022). Grignard to Alcohol Synthesis Shortcuts - Aldehyde, Ketone, Ester. YouTube. Retrieved from [Link]
-
Khan Academy. (n.d.). Synthesis of alcohols using Grignard reagents I. Retrieved from [Link]
-
Chemguide. (n.d.). An introduction to Grignard reagents. Retrieved from [Link]
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CP Lab Safety. (n.d.). Ethanol-1, 1-d2, min 98%, min 98atom%D, 1 gram. Retrieved from [Link]
-
Gregory, K. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. [Link]
-
Agilent Technologies. (2003). Fast Determination of Denatured Fuel Ethanol Purity by Two-Dimensional Gas Chromatography. Retrieved from [Link]
-
LookChem. (n.d.). Purification of Ethanol. Retrieved from [Link]
-
Han, I. (n.d.). Ethanol production, purification, and analysis techniques: a review. Academia.edu. Retrieved from [Link]
-
Lee, S., et al. (2025). Synthesis of 1,1-Diethoxyethane from Ethanol Using Electrogenerated Acid. ResearchGate. Retrieved from [Link]
- Patents, Google. (n.d.). US5185481A - Method for the separation of impurities from crude ethanol aqueous solution.
-
Chen, L., et al. (2025). Selective reduction of acetic acid to ethanol over novel Cu 2In/Al2O3 catalyst. ResearchGate. Retrieved from [Link]
-
Wei, N., et al. (2015). Improving ethanol yield in acetate-reducing Saccharomyces cerevisiae by cofactor engineering of 6-phosphogluconate dehydrogenase and deletion of ALD6. PubMed Central. [Link]
-
Megazyme. (n.d.). Ethanol - Assay Procedure. Retrieved from [Link]
-
Wang, Y., et al. (2025). Insights into the mechanism of acetic acid hydrogenation to ethanol on Cu(111) surface. ResearchGate. Retrieved from [Link]
-
Chemguide. (n.d.). Reduction of carboxylic acids. Retrieved from [Link]
-
Quora. (2018). How can you convert ethanol to acetic acid? Retrieved from [Link]
-
Shimadzu Scientific Instruments. (n.d.). Organic Impurities in Ethanol for Alcohol-Based Hand Sanitizer Products. Retrieved from [Link]
-
Sciencemadness.org. (2019). Ethanol Purification for Synthesis. Retrieved from [Link]
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Technical Support Center: Optimizing Ethanol-1,1-d2 Labeling
Welcome to the technical support center for optimizing reaction conditions for Ethanol-1,1-d2 (CH₃CD₂OH) labeling. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for common challenges encountered during isotopic labeling experiments.
Deuterium-labeled compounds, such as this compound, are invaluable tools in mechanistic studies, metabolic research, and as internal standards in quantitative mass spectrometry.[1][2] Achieving high isotopic purity and yield requires careful optimization of reaction conditions. This guide provides a structured approach to troubleshooting and frequently asked questions to ensure the success of your labeling experiments.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of this compound.
Issue 1: Low Deuterium Incorporation
You've completed your reaction, but analysis by NMR or mass spectrometry reveals a lower than expected percentage of deuterium at the C-1 position.
Potential Causes and Solutions:
-
Inadequate Deuterium Source:
-
Cause: The deuterium source (e.g., D₂ gas, D₂O) may be depleted or of insufficient purity.
-
Solution: Always use a fresh, high-purity deuterium source. For reactions involving D₂ gas, ensure the system is properly purged to remove any residual protic solvents or atmospheric moisture.[3]
-
-
Catalyst Inactivity:
-
Cause: The catalyst (e.g., Ruthenium-based, Iridium-based) may be poisoned or deactivated.[4][5]
-
Solution: Ensure the catalyst is handled under inert conditions to prevent oxidation. If catalyst poisoning is suspected, consider purifying the starting materials to remove potential inhibitors. For heterogeneous catalysts, ensure proper activation procedures are followed.
-
-
Suboptimal Reaction Temperature:
-
Cause: The reaction temperature may be too low to overcome the activation energy for H-D exchange.
-
Solution: Gradually increase the reaction temperature in increments of 5-10°C. Monitor the reaction progress at each temperature to find the optimal balance between reaction rate and potential side reactions. For example, some ruthenium-catalyzed deuterations of ethanol are performed at elevated temperatures.[4]
-
-
Insufficient Reaction Time:
-
Cause: The reaction may not have reached equilibrium.
-
Solution: Extend the reaction time and take aliquots at regular intervals to monitor the extent of deuterium incorporation. This will help determine the point at which the reaction has gone to completion. A typical reaction time for D2 gas-based synthesis can be around 16 hours.[3]
-
-
Presence of Protic Impurities:
-
Cause: Trace amounts of water or other protic solvents in the reaction mixture can compete with the intended deuterium source, leading to lower incorporation.
-
Solution: Ensure all glassware is thoroughly dried and the reaction is set up under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and reagents.
-
Issue 2: Deuterium Scrambling (Labeling at Undesired Positions)
Your analysis shows deuterium incorporation at positions other than the C-1 of ethanol (e.g., C-2 or the hydroxyl group).
Potential Causes and Solutions:
-
Catalyst-Induced Scrambling:
-
Cause: Some catalysts can promote H-D exchange at multiple sites on the molecule.[5]
-
Solution: The choice of catalyst is critical for regioselectivity. For specific α-deuteration of alcohols, certain iridium or ruthenium pincer complexes have shown high selectivity.[5][6] Consult the literature to select a catalyst known for its specificity for the desired position.
-
-
Reaction Conditions Favoring Scrambling:
-
Cause: High temperatures or prolonged reaction times can sometimes lead to scrambling.
-
Solution: Optimize the reaction conditions by starting with milder temperatures and shorter reaction times. A systematic approach, such as a design of experiments (DoE), can help identify conditions that maximize labeling at the target position while minimizing scrambling.
-
-
Post-Reaction Workup Issues:
-
Cause: Exposure to protic solvents during the workup can lead to back-exchange, particularly of the hydroxyl deuteron.
-
Solution: If preserving the -OD label is important, use deuterated solvents for extraction and purification. Otherwise, be aware that the hydroxyl deuteron is readily exchangeable and will likely be replaced by a proton during workup in standard solvents.[7][8]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The primary methods for synthesizing this compound involve:
-
Catalytic H-D Exchange: This method uses a transition metal catalyst (often based on ruthenium or iridium) to facilitate the exchange of hydrogen atoms on the C-1 position of ethanol with deuterium from a deuterium source like D₂O or D₂ gas.[4][5][6]
-
Reduction of a Precursor: This involves the reduction of an appropriate precursor, such as acetic acid-d1 (CH₃COOD) or ethyl acetate, using a deuterium-donating reducing agent like lithium aluminum deuteride (LiAlD₄).
Q2: How can I accurately determine the isotopic purity of my this compound sample?
A2: The most common and reliable analytical techniques are:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to determine the degree of deuteration by comparing the integral of the remaining proton signal at the C-1 position to a non-deuterated internal standard. Adding a few drops of D₂O can help identify the -OH peak, which will disappear upon exchange.[7][8]
-
Mass Spectrometry (MS): High-resolution mass spectrometry can distinguish between the masses of deuterated and non-deuterated ethanol, allowing for the calculation of isotopic enrichment.[1]
Q3: What is the kinetic isotope effect (KIE) and how does it affect my reaction?
A3: The kinetic isotope effect is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes.[9] Since the C-D bond is stronger than the C-H bond, reactions that involve the breaking of this bond will be slower for the deuterated compound.[10] In the context of labeling, this means that the forward reaction (H to D) and the reverse reaction (D to H) will have different rates. Understanding the KIE can be crucial for optimizing reaction times and temperatures to favor the desired deuterated product.[11]
Q4: How should I purify my final this compound product?
A4: The primary method for purifying ethanol is distillation.[12][13][14]
-
Fractional Distillation: This technique is effective for separating ethanol from less volatile impurities and the catalyst.[4] Given the slight difference in boiling points between deuterated and non-deuterated ethanol, careful fractional distillation can also enrich the isotopic purity.
-
Anhydrous Conditions: If the final product needs to be anhydrous, ensure that the distillation apparatus is completely dry and consider using a drying agent.
Data Presentation
Table 1: Typical Reaction Conditions for Ruthenium-Catalyzed H-D Exchange
| Parameter | Recommended Range | Notes |
| Catalyst | Ruthenium Pincer Complex | Select a catalyst known for α-selectivity.[5][6] |
| Deuterium Source | D₂ Gas or D₂O | D₂ gas often requires higher pressure.[3] |
| Temperature | 70 - 100 °C | Optimization is crucial to balance rate and selectivity.[3] |
| Pressure (for D₂ gas) | 30 - 50 bar | Higher pressure increases D₂ concentration in solution.[3] |
| Reaction Time | 12 - 24 hours | Monitor progress to determine completion.[3] |
| Solvent | Co-solvent may be needed | A co-solvent can improve solubility and reaction efficiency.[4] |
Experimental Protocols
Protocol 1: General Procedure for Catalytic Deuteration with D₂ Gas
Safety First: This procedure involves flammable gas under pressure and should be performed in a well-ventilated fume hood by trained personnel.
-
Preparation:
-
Thoroughly dry all glassware in an oven and cool under an inert atmosphere.
-
Add the ethanol substrate and the chosen catalyst to a high-pressure reaction vessel (autoclave) equipped with a magnetic stir bar.[3]
-
-
Reaction Setup:
-
Seal the autoclave and purge the system several times with nitrogen or argon to remove air.
-
Evacuate the vessel and then introduce D₂ gas to the desired pressure (e.g., 50 bar).[3]
-
-
Reaction:
-
Workup:
-
Cool the autoclave to room temperature.
-
Carefully vent the excess D₂ gas in a safe manner.
-
Purge the system with nitrogen.
-
The crude product can then be purified, typically by distillation.
-
Visualizations
Caption: Troubleshooting Low Deuterium Incorporation.
References
-
Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules | Chemical Reviews - ACS Publications. [Link]
- WO2018200881A1 - Process for the preparation of deuterated ethanol
-
Optimizing Distillation Techniques for Isotopic Determinations in Beverages - BrJAC. [Link]
-
Kinetic isotope effect - Wikipedia. [Link]
-
Iridium-catalyzed α-selective deuteration of alcohols - Chemical Science (RSC Publishing) DOI:10.1039/D2SC01805E. [Link]
-
Process for the preparation of deuterated ethanol from D2 - Justia Patents. [Link]
-
14.17: The Use of Deuterium in ngcontent-ng-c780544980="" _nghost-ng-c3050349977="" class="inline ng-star-inserted">
NMR Spectroscopy - Chemistry LibreTexts. [Link] -
Draw the NMR spectrum expected from ethanol that has been shaken with a drop of D 2 O. - Pearson. [Link]
-
Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions - PMC - NIH. [Link]
-
How to Purify Ethanol: A Comprehensive Guide for Industrial Applications. [Link]
-
How to Distill Ethanol at Home - YouTube. [Link]
-
Deuterium kinetic isotope effects in microsolvated gas-phase E2 reactions: Methanol and ethanol as solvents | Journal of the American Society for Mass Spectrometry - ACS Publications. [Link]
-
Deuterium kinetic isotope effects in microsolvated gas-phase E2 reactions: Methanol and ethanol as solvents - Sci-Hub. [Link]
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- 14. youtube.com [youtube.com]
Technical Support Center: Troubleshooting Poor Signal-to-Noise in Ethanol-1,1-d2 NMR Spectra
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve issues related to poor signal-to-noise ratio (S/N) in the ¹H NMR spectra of Ethanol-1,1-d2 (CH₃CHD₂OH). As a deuterated isotopologue of ethanol, this molecule presents a simplified spectrum, making it an excellent probe for various studies. However, achieving a high-quality spectrum with a strong signal-to-noise ratio is paramount for accurate analysis.
This guide follows a logical troubleshooting workflow, starting from the most common and easily rectifiable issues related to sample preparation and moving towards more complex instrument-level calibrations.
Global Troubleshooting Workflow
Before diving into specific FAQs, it's helpful to visualize the entire troubleshooting process. The following workflow outlines the logical steps to diagnose the root cause of a poor signal-to-noise ratio.
Caption: A step-by-step workflow for troubleshooting poor S/N in NMR spectra.
Part 1: Sample and Preparation Issues
The quality of your NMR spectrum is fundamentally dependent on the quality of your sample. Problems at this stage are the most common cause of poor signal-to-noise.
Q1: My signal is very weak. What is the optimal concentration for a ¹H NMR of this compound?
A1: The concentration of your sample is directly proportional to the signal intensity. For a routine ¹H NMR spectrum of a small molecule like this compound (MW ≈ 48.08 g/mol ) on a modern spectrometer (400 MHz and above), a concentration range of 1-10 mg dissolved in 0.6-0.7 mL of deuterated solvent is typically sufficient.[1][2]
-
Expertise & Causality: If the concentration is too low, the number of target nuclei (protons on the methyl and hydroxyl groups) in the detection volume of the NMR coil is insufficient to generate a strong signal over the inherent electronic noise of the spectrometer. Conversely, excessively high concentrations can lead to peak broadening due to increased solution viscosity and intermolecular interactions, which can also degrade spectral quality.[2][3]
| Parameter | Recommended Range | Rationale |
| Sample Mass | 1-10 mg | Balances signal strength with solubility and line shape. |
| Solvent Volume | 0.6-0.7 mL | Ensures the sample fills the active region of the RF coil. |
Q2: My peaks are broad and the baseline is noisy. Could this be a sample preparation issue?
A2: Yes, absolutely. Broad peaks and a poor signal-to-noise ratio are classic symptoms of a poorly prepared sample.[3][4] The primary culprits are:
-
Undissolved Particulate Matter: Solid particles in the solution create magnetic field inhomogeneities. Since NMR resolution relies on a highly uniform magnetic field, these distortions severely broaden the spectral lines.[1]
-
Paramagnetic Impurities: The presence of paramagnetic substances (e.g., dissolved O₂, transition metal ions like Fe³⁺ or Cu²⁺) is highly detrimental. These species have unpaired electrons that dramatically shorten nuclear relaxation times (T₁ and T₂), leading to extreme line broadening and loss of signal.[1]
-
Contaminated NMR Tube: Residue from previous samples or cleaning solvents (like acetone) can contribute unwanted signals and broaden your peaks of interest.[3]
Protocol: Preparing a High-Quality NMR Sample
-
Glassware Selection: Use a high-quality, clean, and unscratched 5 mm NMR tube. Scratches can distort the magnetic field.[2]
-
Weighing: Accurately weigh 1-10 mg of your this compound sample directly into the NMR tube or into a clean vial for transfer.
-
Solvent Addition: Add 0.6-0.7 mL of a high-purity deuterated solvent (e.g., CDCl₃, DMSO-d₆) using a clean pipette.
-
Dissolution: Cap the tube and gently invert it several times to dissolve the sample. If needed, use a vortex mixer or brief sonication to ensure complete dissolution. Visually inspect the sample against a light source to confirm there are no suspended particles.
-
Filtering (if necessary): If particulates are present, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean NMR tube.
-
Cleaning: Before inserting the sample into the spectrometer, wipe the outside of the NMR tube with a lint-free tissue dampened with isopropanol or acetone to remove any dust or fingerprints.[2]
Part 2: Spectrometer Calibration and Setup
If you are confident in your sample preparation, the next step is to ensure the spectrometer is correctly calibrated for your specific sample.
Q3: What is "shimming" and why is it critical for good signal-to-noise?
A3: Shimming is the process of adjusting currents in a set of "shim coils" to cancel out inhomogeneities in the main magnetic field (B₀) across the sample volume.[5] A perfectly homogeneous field is essential for achieving sharp, narrow peaks.
-
Expertise & Causality: The intensity of the lock signal, which is the NMR signal of the deuterium in your solvent, is directly proportional to the field's homogeneity.[6] Therefore, the goal of shimming is to maximize the lock signal level.[6][7] A poorly shimmed magnet results in broad, distorted peaks, which have a lower peak height and are thus harder to distinguish from the baseline noise, effectively lowering the S/N ratio.[3][4]
Q4: My lock level is low or unstable. What should I do?
A4: A stable and strong lock signal is a prerequisite for a good experiment. The lock system continuously monitors the deuterium frequency of the solvent to correct for any magnetic field drift over time.[8][9]
-
Low Lock Level (<20%): This often indicates poor shimming.[6] Re-shim the magnet, focusing on the Z1 and Z2 shims first, as they have the largest effect on lineshape.
-
Unstable/Oscillating Lock Level: This is a classic sign of lock signal saturation. The lock power is too high, causing the deuterium spins to become saturated. To fix this, reduce the lock power (lp) and compensate by increasing the lock gain (lg) to bring the lock level back to an optimal range (typically 60-80%).[10]
Protocol: Basic Shimming and Locking Procedure
-
Insert Sample: Place your sample in the spectrometer.
-
Load Standard Shims: Load a standard, reliable shim file for the probe you are using. This provides a good starting point.[6]
-
Find and Lock: Find the deuterium signal of your solvent. Once found, turn the lock on. The system will adjust the field offset (Z0) to keep the resonance frequency constant.[9]
-
Optimize Lock Parameters: Adjust the lock power and gain to achieve a stable lock signal at ~60-80% of the display height.[10]
-
Shim the Magnet: Begin the shimming process. Most modern spectrometers have automated shimming routines (topshim on Bruker, for example) that are highly effective. For manual shimming, iteratively adjust the Z1, Z2, Z3, and Z4 shims, followed by the non-spinning shims (X, Y, etc.), always aiming to maximize the lock level display.[6]
Q5: What are probe "tuning and matching" and do I need to do this for every sample?
A5: Yes, for optimal results, you should tune and match the probe for every sample. The probe contains an RF circuit that must be optimized for the specific dielectric properties of your sample (which are influenced by the solvent, concentration, and temperature).[11]
-
Tuning: Adjusts the resonant frequency of the probe's coil to match the Larmor frequency of the nucleus you are observing (¹H in this case).
-
Matching: Adjusts the impedance of the probe to match the 50 Ω impedance of the spectrometer's electronics, ensuring maximum power transfer during pulses and maximum signal reception.
-
Expertise & Causality: Improper tuning and matching lead to inefficient RF pulses and poor signal detection, resulting in a significant loss of sensitivity and a poor signal-to-noise ratio.[11][12]
Caption: Relationship between Tuning, Matching, and Signal Transduction.
Part 3: Data Acquisition and Processing
After ensuring both the sample and instrument are optimized, the final step is to select appropriate acquisition parameters.
Q6: My signal is still buried in the noise. How can I improve it during acquisition?
A6: The most powerful method to improve the signal-to-noise ratio for a weak sample is signal averaging . This involves acquiring multiple scans (Free Induction Decays or FIDs) and adding them together.
-
Expertise & Causality: The NMR signal is coherent and adds up linearly with the number of scans (NS). The noise, however, is random and adds up as the square root of the number of scans. Therefore, the signal-to-noise ratio (S/N) improves proportionally to the square root of the number of scans.
S/N ∝ √NS
This means that to double your S/N, you must increase the number of scans by a factor of four. To triple it, you need nine times the scans.
| Number of Scans (NS) | S/N Improvement Factor |
| 1 | 1x (Baseline) |
| 4 | 2x |
| 16 | 4x |
| 64 | 8x |
| 256 | 16x |
Q7: What is the Receiver Gain (RG) and can it be set incorrectly?
A7: The receiver gain (RG) is an amplification factor applied to the NMR signal before it is digitized by the analog-to-digital converter (ADC).[13] Setting it correctly is crucial.
-
Too Low: If the RG is too low, the weak NMR signal will not use the full dynamic range of the ADC, resulting in poor digital resolution and a suboptimal S/N.
-
Too High: If the RG is too high, the strongest parts of the FID (at the beginning) will be "clipped," meaning they exceed the maximum voltage the ADC can handle. This introduces artifacts and distortion across the entire spectrum and makes quantification impossible.[13]
Most spectrometers have an automated command (e.g., rga on Bruker systems) that runs a quick pre-scan to determine the optimal RG value. It is highly recommended to use this feature before starting your main acquisition.[14]
Q8: What should the ¹H NMR spectrum of pure this compound look like?
A8: The ¹H NMR spectrum of CH₃CHD₂OH is simpler than that of normal ethanol.
-
CH₃ Group: The methyl protons are adjacent to the CHD₂ group. The single proton on this carbon will split the methyl signal into a 1:1:1 triplet. This signal typically appears around 1.2 ppm.[15]
-
OH Group: The hydroxyl proton is a singlet, as coupling to the adjacent proton is often not observed due to rapid chemical exchange, especially if traces of acid or water are present.[15][16] Its chemical shift is highly variable (typically 1-5 ppm) depending on the solvent, concentration, and temperature.[17]
-
CHD₂ Group: The signal from the proton on this carbon is typically a multiplet due to coupling with the methyl group. However, its signal will be of low intensity (representing only one proton). The deuterons (²H) do not appear in the ¹H spectrum.[18]
If you add a drop of D₂O to your sample and re-acquire the spectrum, the OH peak will disappear due to H/D exchange, confirming its identity.[15][17]
References
-
The Basics of NMR. (n.d.). In Joseph P. Hornak, Ph.D., The Basics of NMR. Retrieved from [Link]
-
Maximizing NMR Sensitivity: A Guide to Receiver Gain Adjustment. (2025, May 7). PubMed Central. Retrieved from [Link]
-
How to get the most out of your NMR system. (n.d.). Oxford Instruments Magnetic Resonance. Retrieved from [Link]
-
Shimming and locking. (2006, June 15). University of California, Riverside. Retrieved from [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (2010, April 16). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organic Chemist. The Journal of Organic Chemistry. Retrieved from [Link]
-
Troubleshooting 1H NMR Spectroscopy. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
-
How does the lock work? (2021, April 26). Nanalysis NMR Blog. Retrieved from [Link]
-
The Use of Deuterium in ¹H NMR Spectroscopy. (2014, August 21). Chemistry LibreTexts. Retrieved from [Link]
-
¹H NMR spectrum of ethanol analysis. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]
-
Why might an NMR spectrum show broad peaks? (n.d.). TutorChase. Retrieved from [Link]
-
Poor Signal-to-Noise Ratio in Your Spectrum? (2007, September 11). University of Ottawa NMR Facility Blog. Retrieved from [Link]
-
Tuning and Matching an NMR Probe. (2008, April 14). University of Ottawa NMR Facility Blog. Retrieved from [Link]
-
Shimming an NMR Magnet. (n.d.). University of Illinois. Retrieved from [Link]
-
NMR Sample Preparation: The Complete Guide. (n.d.). Organomation. Retrieved from [Link]
-
Sample Preparation. (n.d.). University College London, Faculty of Mathematical & Physical Sciences. Retrieved from [Link]
-
Basics of NMR Spectroscopy. (2016, November 29). UConn Health. Retrieved from [Link]
-
How to reduce noisey NMR signal? (2017, April 1). Reddit. Retrieved from [Link]
-
Lock PDF. (2022, February 3). Washington State University NMR Center. Retrieved from [Link]
-
¹H NMR Broad peaks. (2015, March 7). Chemistry Stack Exchange. Retrieved from [Link]
-
NMR spectra of ethyl alcohol. (n.d.). Shivaji College. Retrieved from [Link]
-
Tuning and matching. (2019, March 6). UCSD SSPPS NMR Facility. Retrieved from [Link]
-
Shimming an NMR Magnet. (1991, December 17). University of Iowa. Retrieved from [Link]
-
A Typical NMR Probe... Probe Tuning... considerations. (n.d.). University of Wisconsin-Madison. Retrieved from [Link]
-
Why are my NMR signals unexpectedly broad??? (n.d.). Reddit. Retrieved from [Link]
-
(PDF) Maximizing NMR Sensitivity: A Guide to Receiver Gain Adjustment. (n.d.). ResearchGate. Retrieved from [Link]
-
How to make standard sample for NMR signal-to-noise ratio. (2021, May 19). Chemistry Stack Exchange. Retrieved from [Link]
-
Shimming. (2004, May 9). University of Iowa. Retrieved from [Link]
-
NMR Spectroscopy. (2022, August 28). Chemistry LibreTexts. Retrieved from [Link]
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Spectroscopy of Alcohols and Phenols. (2022, September 24). Chemistry LibreTexts. Retrieved from [Link]
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Sample Preparation. (n.d.). Joseph P. Hornak, Ph.D., The Basics of NMR. Retrieved from [Link]
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H-NMR Spectra of Ethanol explained (peak splitting). (2024, March 2). YouTube. Retrieved from [Link]
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What Causes NMR Peak Broadening? (2025, July 21). YouTube. Retrieved from [Link]
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Laboration 1. (n.d.). Linköping University. Retrieved from [Link]
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Optimizing the Signal-to-Noise-Ratio with Spin-Noise Probe Tuning. (2017, September 12). University of Ottawa NMR Facility Blog. Retrieved from [Link]
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NMR Spectroscopy Problems. (n.d.). Scribd. Retrieved from [Link]
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Shimming: Theory and Practice. (n.d.). Bio-NMR Core. Retrieved from [Link]
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Sensitivity enhancement by signal averaging in pulsed/Fourier transform NMR spectroscopy. (n.d.). Journal of Chemical Education. Retrieved from [Link]
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Locking and Shimming. (n.d.). University of California, Irvine. Retrieved from [Link]
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Stepbystep procedure for NMR data acquisition. (n.d.). University of Maryland. Retrieved from [Link]
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Notre Dame NMR Operation and Concepts - 2 - NMR Probe Tuning. (2023, July 13). YouTube. Retrieved from [Link]
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Analytical Techniques - Deuterium use in ¹H NMR (A-Level Chemistry). (n.d.). Study Mind. Retrieved from [Link]
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Locking your NMR Sample. (2004, May 10). University of Iowa. Retrieved from [Link]
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Minimizing isotopic scrambling in Ethanol-1,1-d2 experiments
A Guide to Minimizing Isotopic Scrambling in Experimental Applications
Welcome to the technical support guide for Ethanol-1,1-d₂ (CH₃CD₂OH). This resource is designed for researchers, scientists, and drug development professionals who utilize this isotopically labeled compound and require the highest degree of isotopic purity in their work. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to proactively prevent and troubleshoot isotopic scrambling.
Part 1: Frequently Asked Questions (FAQs) - The Fundamentals
This section addresses the core concepts of isotopic scrambling as it pertains to Ethanol-1,1-d₂. Understanding these principles is the first step toward experimental success.
Q1: What is isotopic scrambling and why is it a concern for Ethanol-1,1-d₂?
A: Isotopic scrambling refers to the unintended exchange of deuterium atoms on your labeled molecule with hydrogen atoms from the surrounding environment.[1] In the case of Ethanol-1,1-d₂, the two deuterium atoms are covalently bonded to the first carbon (C-1). While C-D bonds are significantly more stable than O-D bonds, they are not immune to exchange under certain conditions.
This scrambling is a critical issue because it compromises the isotopic enrichment of your material.[2] For applications such as internal standards in quantitative mass spectrometry, metabolic flux analysis, or mechanistic studies, a precise and known level of deuteration is paramount.[3][4] Scrambling introduces impurities (e.g., CH₃CHDOH and CH₃CH₂OH) that can invalidate experimental results.
Q2: What are the primary chemical mechanisms that cause H/D exchange at the C-1 position?
A: The C-D bonds in Ethanol-1,1-d₂ are generally stable. However, exchange can be facilitated, primarily through acid- or base-catalyzed pathways.[5]
-
Acid Catalysis: In the presence of a strong acid, the hydroxyl group can be protonated, making it a good leaving group (water). While less common for primary alcohols without high heat, any reaction intermediate that promotes even transient carbocation formation or related rearrangements at the C-1 position can create an opportunity for H/D exchange with protons from the solvent.
-
Base Catalysis: A strong base can abstract the hydroxyl proton. While this doesn't directly affect the C-1 position, certain reaction conditions or the presence of specific catalysts (e.g., some metal catalysts) can activate the adjacent C-D bonds, making them susceptible to deprotonation and subsequent exchange with solvent protons.[5]
-
Environmental Contaminants: The most common culprits are often trace amounts of acid or base on glassware and, most significantly, the presence of protic solvents like water.[2] Water can act as a proton source and facilitate exchange, especially at elevated temperatures.[2]
Caption: Logical flow of factors leading to isotopic scrambling.
Part 2: Proactive Measures & Best Practices
Preventing scrambling is far more effective than correcting for it. Follow these guidelines to protect the isotopic integrity of your experiments.
Q3: How should I properly store and handle Ethanol-1,1-d₂?
A: Proper storage is your first line of defense. Ethanol is hygroscopic, meaning it readily absorbs moisture from the atmosphere, which is a primary source of protons for exchange.[6]
| Parameter | Recommendation | Rationale |
| Container | Original manufacturer's bottle, tightly sealed. Use containers with septa for repeated access. | Minimizes exposure to atmospheric moisture and contaminants.[2] |
| Atmosphere | Store under an inert atmosphere (Argon or Nitrogen) if possible, especially after opening. | Displaces air and moisture, preserving isotopic and chemical purity.[2] |
| Temperature | Store in a cool, dry place, away from direct sunlight.[7] Avoid temperatures above 25°C.[8] | Reduces evaporation and slows the rate of any potential exchange reactions.[2] |
| Location | Store in a designated flammable liquids cabinet.[9][10] | Ethanol is a Class I flammable liquid and requires appropriate safety measures.[10] |
Q4: Which solvents should I use for my experiments?
A: The choice of solvent is arguably the most critical factor during an experiment.
| Solvent Type | Recommendation | Examples | Why It Works (or Doesn't) |
| Highly Recommended | Anhydrous Aprotic Solvents | Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), Diethyl Ether, Toluene, Hexane.[2] | These solvents lack exchangeable protons and therefore cannot act as a source for H/D exchange. Using an anhydrous grade is crucial to eliminate contaminating water.[2] |
| Use with Caution | Deuterated Protic Solvents | Deuterium Oxide (D₂O), Methanol-d₄ (CD₃OD). | If a protic solvent is required for solubility or reactivity, using its deuterated version can help maintain the isotopic label by providing a deuterium source instead of a proton source.[2] |
| Avoid | Standard Protic Solvents | Water (H₂O), Methanol (CH₃OH), standard Ethanol (CH₃CH₂OH). | These are the most common sources of hydrogen that will actively exchange with the deuterium on your molecule, especially if catalysts are present.[2] |
Protocol 1: Preparation of a Reaction Under Anhydrous Conditions
This protocol provides a self-validating system to minimize exposure to proton sources.
-
Glassware Preparation:
-
Thoroughly clean all glassware.
-
Dry glassware in an oven at a minimum of 120°C for at least 4 hours.
-
Allow the glassware to cool to room temperature in a desiccator or under a stream of dry inert gas (e.g., nitrogen or argon) immediately before use.[2] This prevents condensation of atmospheric moisture on cool surfaces.
-
-
Solvent & Reagent Handling:
-
Use a new, sealed bottle of high-purity, anhydrous aprotic solvent.
-
If using a previously opened bottle, consider drying it further with molecular sieves.
-
Handle all liquid transfers using dry syringes and needles under an inert atmosphere.
-
-
Reaction Setup:
-
Assemble your reaction apparatus while purging with inert gas.
-
Add your reagents and Ethanol-1,1-d₂ via syringe through a rubber septum.
-
Maintain a positive pressure of inert gas throughout the reaction to prevent air ingress.
-
Part 3: Troubleshooting Guide
Even with careful preparation, unexpected results can occur. This guide helps you diagnose and solve common issues.
Q5: My mass spectrometry data shows an M+1 peak and a lower-than-expected M+2 signal. What is happening?
A: This is a classic sign of isotopic scrambling. The expected mass shift for Ethanol-1,1-d₂ is M+2 compared to its non-deuterated counterpart.[11] An M+1 peak indicates that one of the deuterium atoms has been replaced by a hydrogen atom.
-
Possible Cause 1: Contaminated Solvent/Reagents. Your diluent for the MS analysis or a reagent in your preceding reaction contained a proton source.[12]
-
Solution: Re-run the analysis using a fresh, anhydrous, aprotic solvent. Analyze a pure, diluted sample of your Ethanol-1,1-d₂ stock to confirm its initial purity.
-
-
Possible Cause 2: In-source Exchange. H/D exchange can sometimes occur within the mass spectrometer's ion source, especially under harsh ionization conditions.[12]
-
Solution: Try modifying your MS source parameters. Use milder conditions (e.g., lower temperatures, different ionization mode) if possible. Consult literature for your specific instrument and analyte class.[12]
-
Q6: My ¹H-NMR spectrum shows a small multiplet where the C-1 protons should be. How do I eliminate this?
A: The appearance of a signal at the C-1 position in the proton NMR spectrum is direct evidence of scrambling, indicating the presence of CH₃CHDOH.
-
Possible Cause 1: Exposure to Moisture. The most likely cause is the introduction of water at some stage—during storage, reaction setup, or sample preparation for NMR.
-
Solution: Re-evaluate your entire workflow against the "Proactive Measures" in Part 2. Ensure every step, from glassware drying to solvent handling, is rigorously anhydrous.[2]
-
-
Possible Cause 2: Acidic or Basic Conditions. Trace acid or base in your reaction or on your glassware catalyzed the exchange.
-
Solution: If your reaction does not require acidic or basic conditions, ensure your setup is neutral. Consider rinsing glassware with a mild base (e.g., dilute NH₄OH), followed by DI water, and then perform the oven-drying procedure to remove any acidic residues.
-
Caption: A troubleshooting workflow for diagnosing isotopic scrambling.
Part 4: Analytical Confirmation of Isotopic Purity
Verifying the isotopic purity of your starting material and final products is essential. A combination of Mass Spectrometry and NMR spectroscopy is the recommended approach.[4][13]
Q7: What is the best way to quantify the isotopic purity of my Ethanol-1,1-d₂ sample?
A: High-Resolution Mass Spectrometry (HR-MS) is a highly sensitive and quantitative method.[13][14]
Protocol 2: Isotopic Purity Analysis by HR-MS
-
Sample Preparation: Prepare a dilute solution of your Ethanol-1,1-d₂ in an anhydrous aprotic solvent (e.g., acetonitrile or dry THF).
-
MS Analysis: Infuse the sample directly into the mass spectrometer or use an appropriate LC-MS method. Acquire the full scan mass spectrum in the relevant mass range.
-
Data Analysis:
-
Identify the ion corresponding to your molecule (e.g., [M+H]⁺ or a relevant adduct).
-
Measure the relative intensities of the isotopic peaks corresponding to the unlabeled (d₀), singly labeled (d₁), and doubly labeled (d₂) versions of the molecule.
-
Calculate the isotopic enrichment percentage using the relative abundances of these isotopologue peaks.[3] Specialized software can aid in this analysis.
-
¹H-NMR can also be used to determine purity by comparing the integral of any residual proton signal at the deuterated position to the integral of a known internal standard or the non-deuterated methyl (CH₃) group protons within the same molecule.[3]
References
- BenchChem. (n.d.). Preventing hydrogen-deuterium exchange in 1-Dodecanol-d1 solutions. BenchChem Technical Support.
- EkoFuel. (n.d.). Safely Storing Ethanol Fuel: Essential Guidelines and Best Practices. EkoFuel.
- Chem-online. (2024, April 18). How To Safely Manage and Store Ethanol On-Site.
-
Gagnon, H., & Ji, A. (2015). Mitigation of Deuterium Scrambling in Stable-Labeled Internal Standards during LC-MS/MS Analysis. ResearchGate. Retrieved from [Link]
- Nedstar. (2025, November 24). Nedstar's guide for ethanol safety & handling.
- Atharva. (2024, August 21). Ethanol Storage and Transportation: Best Practices.
- Eagle Manufacturing. (n.d.). Proper Handling and Storage of Ethanol. Justrite.
- BenchChem. (n.d.). Technical Support Center: Overcoming Challenges in Deuterated Standard Synthesis. BenchChem Technical Support.
-
Wikipedia. (2023, December 27). Hydrogen–deuterium exchange. Wikipedia. Retrieved from [Link]
- BenchChem. (n.d.). A Technical Guide to the Isotopic Purity of 1-Propanol-1,1-d2. BenchChem Technical Support.
-
Singh, G., et al. (2016). A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods, 8(31), 6049-6055. Retrieved from [Link]
-
Szostak, R., et al. (2021). Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS. Molecules, 26(10), 2969. Retrieved from [Link]
-
Liu, Y., et al. (2022). Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. Rapid Communications in Mass Spectrometry, 37(S1), e9453. Retrieved from [Link]
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IUPAC. (1994). Glossary of terms used in physical organic chemistry. IUPAC Compendium of Chemical Terminology. Retrieved from [Link]
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Technical Support Center: Overcoming Matrix Effects in Ethanol-1,1-d2 Mass Spectrometry
Welcome to the technical support center for the quantitative analysis of Ethanol-1,1-d2. This guide is designed for researchers, scientists, and drug development professionals to diagnose, troubleshoot, and overcome the common yet critical challenge of matrix effects in mass spectrometry. As your partner in scientific excellence, this resource provides in-depth, field-proven insights to ensure the accuracy, reproducibility, and reliability of your experimental data.
Introduction: The Challenge of the Matrix
In mass spectrometry, the "matrix" refers to all components in a sample other than the analyte of interest.[1] When analyzing this compound in complex biological samples such as plasma, urine, or tissue homogenates, these co-eluting, endogenous materials can significantly interfere with the ionization process. This interference, known as the matrix effect, can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), ultimately compromising the integrity of your quantitative results.[2][3]
The mechanisms behind matrix effects are complex but often involve competition for charge in the ion source or alterations in droplet formation and evaporation efficiency.[4] For a small, polar molecule like this compound, these effects can be particularly pronounced, leading to poor accuracy and reproducibility. This guide will walk you through a systematic approach to identifying and mitigating these effects.
Frequently Asked Questions (FAQs)
Q1: What is a matrix effect in mass spectrometry?
A matrix effect is the alteration of an analyte's ionization efficiency due to the presence of co-eluting substances from the sample matrix.[3] This can result in either ion suppression or enhancement, leading to inaccurate quantification.[2] The effect is a major concern in quantitative liquid chromatography–mass spectrometry (LC–MS) as it can negatively impact accuracy, reproducibility, and sensitivity.[4]
Q2: Why is my this compound signal suppressed?
Ion suppression is the most common manifestation of matrix effects.[5] It occurs when matrix components compete with your analyte for ionization in the MS source.[1] For electrospray ionization (ESI), co-eluting compounds can reduce the efficiency of droplet formation or neutralize the analyte ions, thus decreasing the signal reaching the detector.[4]
Q3: Can matrix effects enhance my signal?
Yes, although less common, ion enhancement can occur.[1] Certain matrix components can, under specific conditions, improve the ionization efficiency of the analyte, leading to a falsely elevated signal.[3]
Q4: I'm using a triple quadrupole (MS/MS) instrument. Am I still susceptible to matrix effects?
Yes. Tandem mass spectrometry (MS/MS) provides excellent specificity by monitoring a specific precursor-to-product ion transition. However, the matrix effect occurs before mass analysis, in the ionization source.[6] Therefore, even highly selective MS/MS methods are vulnerable to ion suppression or enhancement.[7]
Q5: What is the best way to compensate for matrix effects?
The gold standard for compensating for matrix effects is the use of a stable isotope-labeled (SIL) internal standard (IS).[4] An ideal SIL-IS, such as Ethanol-d5 or Ethanol-d6 for this compound analysis, co-elutes with the analyte and experiences the same degree of ion suppression or enhancement.[8] This allows for reliable correction and accurate quantification. When a SIL-IS is not available, a structural analog can be used, but it may not compensate as effectively.[8]
In-Depth Troubleshooting Guides
Issue 1: Poor Reproducibility and Inaccurate Quantification in Batch Analysis
Symptom: You observe high variability (%CV > 15%) in your quality control (QC) samples and a lack of accuracy in your results across a batch of samples from different sources (e.g., plasma from multiple subjects).
Causality: This is a classic sign of variable matrix effects. The composition of biological matrices can differ significantly from one individual to another.[9] If your method is susceptible to matrix effects, these inter-sample variations will lead to inconsistent ion suppression or enhancement, causing poor reproducibility.[9]
Diagnostic Workflow for Matrix Effects
This workflow provides a systematic approach to identifying and mitigating matrix effects.
Caption: A decision-making workflow for troubleshooting matrix effects.
Protocol 1: Quantitative Assessment of Matrix Effect
This protocol, based on the post-extraction addition method, allows you to calculate a Matrix Factor (MF) to quantify the extent of ion suppression or enhancement. This is a critical step in method validation as per regulatory guidelines.[10]
Objective: To determine if co-eluting matrix components are affecting the analyte signal.
Materials:
-
Blank matrix (e.g., drug-free plasma) from at least six different sources.[10]
-
This compound analytical standard.
-
Reconstitution solvent (the solvent used to dissolve the final extract).
Procedure:
-
Prepare Set A (Analyte in Solvent): Spike the this compound standard at a known concentration (e.g., a mid-range QC level) into the reconstitution solvent.
-
Prepare Set B (Analyte in Post-Extraction Matrix):
-
Perform a "blank" extraction on the six different lots of matrix using your established sample preparation protocol.
-
After the final evaporation step, spike the dried extracts with the same concentration of this compound as in Set A.
-
-
Analysis: Inject and analyze both sets of samples via LC-MS or GC-MS.
-
Calculation:
-
Calculate the Matrix Factor (MF) for each matrix source: MF = (Peak Area of Set B) / (Mean Peak Area of Set A)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
An MF = 1 indicates no matrix effect.
-
Calculate the %CV of the MF across the six sources.
-
Interpretation of Results: According to FDA guidelines, the precision (%CV) of the matrix factor across different lots should not be greater than 15%.[10] If your %CV exceeds this, it indicates a significant and variable matrix effect that must be addressed.
Solutions and Mitigation Strategies
If a significant matrix effect is identified, the following strategies, often used in combination, can be employed to mitigate it.[4]
Optimization of Sample Preparation
The most effective way to combat matrix effects is to remove the interfering components before they reach the mass spectrometer.[1][11]
| Technique | Principle | Pros | Cons |
| Protein Precipitation (PPT) | A simple method where a solvent (e.g., acetonitrile) is added to precipitate proteins. | Fast, inexpensive, high recovery for many analytes. | Often results in "dirty" extracts with significant matrix effects, especially from phospholipids.[12] |
| Liquid-Liquid Extraction (LLE) | Separates analytes from matrix components based on their differential solubility in two immiscible liquids. | Can produce cleaner extracts than PPT. | Can have lower recovery for polar analytes like ethanol; more labor-intensive.[11][12] |
| Solid-Phase Extraction (SPE) | A highly selective method where analytes are retained on a solid sorbent while interferences are washed away. | Provides the cleanest extracts, significantly reducing matrix effects.[1][12] | More expensive and requires method development. |
Recommendation for this compound: Due to its polar nature, a reversed-phase or mixed-mode cation exchange SPE protocol can be highly effective at removing lipids and other interfering substances from plasma or urine, providing a much cleaner extract compared to PPT.[12]
Protocol 2: General Solid-Phase Extraction (SPE) Workflow
Caption: A typical workflow for Solid-Phase Extraction (SPE).
Chromatographic Separation
If sample preparation alone is insufficient, modifying your chromatographic method can separate this compound from co-eluting interferences.[4]
-
Gradient Modification: Adjust the mobile phase gradient to shift the retention time of your analyte away from regions of high matrix interference.
-
Column Chemistry: Switch to a column with a different stationary phase (e.g., HILIC for polar compounds) to alter selectivity and resolve the analyte from matrix components.
-
Diversion Valve: Use a divert valve to send the early, unretained portion of the sample (which often contains salts and other highly polar interferences) to waste instead of the MS source.
Dilution
A simple and often effective strategy is to dilute the sample.[12] This reduces the concentration of both the analyte and the interfering matrix components. This approach is only feasible if the resulting analyte concentration is still well above the lower limit of quantitation (LLOQ) of your assay.[4]
Conclusion: A Self-Validating System
By systematically assessing matrix effects using the post-extraction spike protocol and implementing a combination of robust sample preparation, optimized chromatography, and the use of a stable isotope-labeled internal standard, you can develop a self-validating and reliable method for the quantification of this compound. Adherence to these principles is crucial for generating high-quality, defensible data in research and regulated drug development environments.
References
-
Mei, H., Hsieh, Y., Nardo, C., Xu, X., Wang, S., Ng, K., & Korfmacher, W. A. (2003). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Analytical Chemistry. [Link]
-
Becker, G. (2024). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Molecular Biology and Methods, 15(6). [Link]
-
Stoll, D. R. (2024). Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. LCGC North America, 42(3), 100-104. [Link]
-
Ceglarek, U., & Kortz, L. (2020). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Molecules, 25(16), 3695. [Link]
-
Cappiello, A., Famiglini, G., Palma, P., Pierini, E., & Termopoli, V. (2018). Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry. Journal of Chromatography A, 1535, 1-11. [Link]
-
Agilent Technologies. (2019). Oh, What a Mess! Dealing with Unwanted Matrix Effects. [Link]
-
King, R., Bonfiglio, R., Fernandez-Metzler, C., Miller-Stein, C., & Olah, T. (2000). Elucidating the Role of Ion Suppression in Secondary Electrospray Ionization. Journal of the American Society for Mass Spectrometry, 11(11), 942-950. [Link]
-
Logan, B. K., & Gullberg, R. G. (2007). Ethanol Analysis by Headspace Gas Chromatography with Simultaneous Flame-Ionization and Mass Spectrometry Detection. Journal of Analytical Toxicology, 31(7), 369-372. [Link]
-
De Vooght-Johnson, R. (2023). Minimizing matrix effects in LC-MS/MS measurement of alcohol biomarker. Technology Networks. [Link]
-
Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. [Link]
-
Li, W., & Tse, F. L. S. (2014). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International, 27(3). [Link]
-
Xu, Y., & Pang, K. S. (2012). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. Journal of Chromatography B, 903, 118-124. [Link]
-
Sabalenka, L., et al. (2022). Evaluation of the matrix effect in the gas chromatographic determination of methanol in alcohol products. ResearchGate. [Link]
-
Axcend. (n.d.). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]
-
Volmer, D. A., & Jessome, L. L. (2006). Ion Suppression: A Major Concern in Mass Spectrometry. LCGC North America, 24(5), 498-510. [Link]
-
LGC Group. (n.d.). Use of Stable Isotope Internal Standards for Trace Organic Analysis. [Link]
-
Harries, C. (2020). Method Validation of a HS-GC-FID-MS for the Analysis of Ethanol in Blood. eScholarship, University of California. [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. [Link]
-
Wikipedia. (n.d.). Ion suppression (mass spectrometry). [Link]
-
Outsourced Pharma. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. [Link]
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Technical Support Center: Synthesis of Ethanol-1,1-d2
Welcome to the technical support center for the synthesis of Ethanol-1,1-d2 (CH₃CD₂OH). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for improving the yield and purity of this valuable isotopically labeled compound. The content is structured in a question-and-answer format to directly address common challenges encountered in the laboratory.
Frequently Asked Questions (FAQs): Synthesis Fundamentals
This section covers the foundational knowledge required for a successful this compound synthesis.
Q1: What are the most common and effective methods for synthesizing this compound?
The most prevalent and reliable method for synthesizing this compound is the reduction of a suitable C2 acetyl precursor using a strong deuteride-donating reagent. The choice of precursor and reagent is critical for maximizing yield.
-
Reduction of Esters: The reduction of esters like ethyl acetate or methyl acetate using Lithium Aluminum Deuteride (LiAlD₄) is a very common approach. LiAlD₄ is a powerful reducing agent capable of converting the ester directly to the primary alcohol.[1][2][3][4]
-
Reduction of Acid Chlorides: Acetyl chloride can also be used as a starting material. Its high reactivity allows for reduction by LiAlD₄ or even milder reagents.[5][6][7] However, its sensitivity to moisture requires extremely stringent handling procedures.
-
Catalytic Deuteration: An alternative route involves the catalytic hydrogenation of esters using deuterium gas (D₂) in the presence of a ruthenium catalyst. This method can be efficient but requires specialized high-pressure equipment.[8][9]
Q2: Which starting material is optimal for this synthesis: an ester, an acid chloride, or acetic acid?
The selection of the starting material involves a trade-off between reactivity, cost, and ease of handling.
| Starting Material | Required Reagent | Advantages | Disadvantages |
| Ethyl Acetate | LiAlD₄ | Relatively inexpensive, stable, and easy to handle. | Requires a powerful and expensive reducing agent like LiAlD₄.[2][10] |
| Acetyl Chloride | LiAlD₄, NaBD₄ | Highly reactive, enabling faster reactions.[5][6] | Highly corrosive, moisture-sensitive, and releases HCl gas upon hydrolysis. |
| Acetic Acid | LiAlD₄ | Readily available and inexpensive. | The acidic proton reacts with the hydride reagent first, consuming one equivalent of expensive LiAlD₄ to form D₂ gas before the carbonyl reduction begins, thus requiring excess reagent.[10] |
For most applications, ethyl acetate offers the best balance of stability, safety, and cost-effectiveness, despite requiring the use of a strong reducing agent.
Q3: What is the best deuterated reducing agent, and why?
Lithium Aluminum Deuteride (LiAlD₄) is the reagent of choice for this synthesis, especially when starting from an ester or carboxylic acid.[1][3][10]
-
Reactivity: LiAlD₄ is a highly potent source of deuteride ions (D⁻), significantly more reactive than other common reagents like sodium borodeuteride (NaBD₄). This high reactivity is necessary to efficiently reduce the relatively stable ester functional group.[2][7]
-
Mechanism: The reduction of an ester to a primary alcohol requires two deuteride transfers. The first addition forms a tetrahedral intermediate which then collapses to form an aldehyde. This aldehyde is immediately reduced by a second deuteride ion to the final alcohol.[1][4][10] Because aldehydes are more reactive than esters, the reaction does not stop at the aldehyde stage.[1]
-
Comparison: Sodium borodeuteride (NaBD₄) is generally not strong enough to reduce esters effectively but can be used for more reactive precursors like acid chlorides.[2][6]
Q4: Why is it absolutely critical to maintain anhydrous (dry) conditions throughout the experiment?
Maintaining a strictly anhydrous environment is the single most important factor for achieving a high yield.
-
Reagent Quenching: LiAlD₄ and other deuteride reagents react violently and exothermically with water and other protic sources (e.g., alcohols).[1][11] This reaction consumes the deuteride reagent, forming flammable deuterium gas (D₂) and metal hydroxides, rendering it unavailable for the desired reduction.
-
Yield Reduction: Each molecule of water (H₂O) present in the solvent, on the glassware, or in the starting material can destroy a molecule of the expensive LiAlD₄, directly lowering the potential yield.
-
Isotopic Contamination: If water is present, it can lead to the formation of non-deuterated byproducts, compromising the isotopic purity of the final product.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems that may arise during the synthesis and provides actionable solutions.
Q1: My final yield is disappointingly low. What are the most likely causes?
Low yield is a common problem, typically stemming from issues with reagents or reaction conditions.
-
Cause 1: Moisture Contamination
-
Diagnosis: The reaction may have fizzed excessively upon addition of the reagent, or the yield is drastically lower than expected.
-
Solution: Ensure all glassware is flame-dried or oven-dried immediately before use and assembled under an inert atmosphere (Nitrogen or Argon). Use freshly distilled, anhydrous solvents. Ensure the starting ester is free from water.[12]
-
-
Cause 2: Insufficient Reducing Agent
-
Diagnosis: Analysis of the crude product (e.g., by GC-MS or NMR) shows a significant amount of unreacted starting material.
-
Solution: The reduction of an ester requires a minimum of two equivalents of deuteride for every one equivalent of ester.[1][4] In practice, it is advisable to use a slight excess (e.g., 1.25 to 1.5 molar equivalents of LiAlD₄, which provides 5 to 6 equivalents of deuteride) to compensate for any minor reagent degradation or residual moisture.
-
-
Cause 3: Degraded Reducing Agent
-
Diagnosis: Even with correct stoichiometry and dry conditions, the reaction does not proceed to completion.
-
Solution: LiAlD₄ is sensitive to air and moisture and can degrade over time. Use a fresh bottle from a reliable supplier or titrate a solution to determine its active hydride concentration before use. Store the reagent under a dry, inert atmosphere.
-
Q2: My NMR analysis shows a mix of CH₃CD₂OH and CH₃CH₂OH. Where did the isotopic contamination come from?
The presence of non-deuterated ethanol points to the introduction of a proton source during the reduction step.
-
Cause 1: Water in Reaction Flask
-
Diagnosis: This is the most common cause. H₂O reacts with LiAlD₄ to form lithium aluminum hydride (LiAlH₄) in situ, which then reduces the ester to produce non-deuterated ethanol.
-
Solution: Re-evaluate all drying procedures for glassware, solvents, and starting materials. Consider using molecular sieves to dry the solvent immediately before use.[12]
-
-
Cause 2: Impure Deuteride Reagent
-
Diagnosis: If all other sources of contamination are ruled out, the reagent itself may be the issue.
-
Solution: Check the certificate of analysis for the LiAlD₄ to confirm its isotopic purity. Commercial deuterated reagents typically have high isotopic enrichment (>98 atom % D), but contamination is possible.[13][14]
-
Q3: The work-up procedure is difficult, forming a persistent emulsion. How can I improve product recovery?
The work-up of LiAlD₄ reactions is known for forming gelatinous aluminum salt precipitates that can trap the product.
-
Cause: Improper quenching of the reaction mixture.
-
Solution: A carefully controlled, sequential quenching procedure is essential. A common and effective method is the "Fieser work-up." After cooling the reaction mixture in an ice bath, slowly and sequentially add:
-
'x' mL of water
-
'x' mL of 15% aqueous NaOH
-
'3x' mL of water (where 'x' is the number of grams of LiAlD₄ used). This procedure is designed to produce a granular, easily filterable precipitate of aluminum salts, allowing for efficient extraction of the product into the organic phase. Stirring the mixture for several hours after the additions can further improve the consistency of the precipitate.
-
Visualization of Key Processes
To better understand the experimental and mechanistic details, the following diagrams illustrate the workflow, chemical transformation, and troubleshooting logic.
Caption: General experimental workflow for this compound synthesis.
Caption: Mechanism of ester reduction by LiAlD₄.[1][2][4]
Caption: Troubleshooting flowchart for low yield issues.
Detailed Experimental Protocol: Reduction of Ethyl Acetate with LiAlD₄
Disclaimer: This procedure involves hazardous materials and should only be performed by trained chemists in a proper laboratory setting with appropriate safety precautions, including the use of a fume hood and personal protective equipment.[15]
Materials:
-
Lithium Aluminum Deuteride (LiAlD₄, >98 atom % D)
-
Ethyl Acetate (anhydrous)
-
Anhydrous Diethyl Ether or Tetrahydrofuran (THF)
-
15% w/v Sodium Hydroxide (NaOH) solution
-
Deionized Water
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, dropping funnel, reflux condenser
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Nitrogen or Argon line)
Procedure:
-
Apparatus Setup:
-
Thoroughly flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a pressure-equalizing dropping funnel.
-
Seal the setup with septa and allow it to cool to room temperature under a positive pressure of dry nitrogen or argon.
-
-
Reagent Preparation:
-
In a glovebox or under a stream of inert gas, weigh 4.0 g of LiAlD₄ and quickly add it to the reaction flask.
-
Using a dry syringe, add 100 mL of anhydrous diethyl ether to the flask. Stir the resulting slurry.
-
Prepare a solution of 8.8 g of anhydrous ethyl acetate in 25 mL of anhydrous diethyl ether in the dropping funnel.
-
-
Reaction:
-
Cool the LiAlD₄ slurry to 0°C using an ice-water bath.
-
Add the ethyl acetate solution dropwise from the dropping funnel to the stirred slurry over a period of approximately 1 hour. Maintain the temperature below 10°C. A gentle reflux may be observed.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2 hours to ensure the reaction goes to completion.
-
-
Quenching and Work-up:
-
Cool the reaction flask back down to 0°C in an ice bath.
-
CAUTION: The quenching process is highly exothermic and generates gas. Add reagents extremely slowly and ensure adequate cooling and ventilation.
-
Slowly and dropwise, add 4.0 mL of water to the reaction mixture.
-
Next, slowly add 4.0 mL of 15% aqueous NaOH solution.
-
Finally, slowly add 12.0 mL of water.
-
Remove the ice bath and stir the mixture vigorously for 1-2 hours. A white, granular precipitate should form.
-
-
Isolation and Purification:
-
Filter the mixture through a pad of Celite or glass wool to remove the aluminum salts, washing the filter cake with additional diethyl ether.
-
Transfer the filtrate to a separatory funnel. The product is in the organic layer.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent carefully using a rotary evaporator with a cool water bath.
-
The crude product can be purified by fractional distillation.[16][17] Collect the fraction boiling at approximately 78-79°C.
-
-
Characterization:
-
Confirm the identity and isotopic purity of the product using ¹H NMR, ¹³C NMR, and GC-MS. The ¹H NMR spectrum should show a singlet for the methyl (CH₃) protons and a broad singlet for the hydroxyl (OH) proton, with the characteristic triplet for the methylene (CH₂) protons being absent. The mass spectrum will show the expected molecular ion peak.[13][18]
-
References
-
OrgoSolver. (n.d.). Ester Reduction (LiAlH4): Ester to Alcohol | Mechanism + Traps. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Esters can be reduced to 1° alcohols using LiAlH₄. Retrieved from [Link]
-
Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ester to Alcohol - Common Conditions. Retrieved from [Link]
-
Chegg. (n.d.). The reaction of an acid chloride with LiAlH4 to yield a primary alcohol takes place in two.... Retrieved from [Link]
-
JoVE. (2025, May 22). Video: Esters to Alcohols: Hydride Reductions. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Reduction of Acyl Chlorides by LiAlH4, NaBH4, and LiAl(OtBu)3H. Retrieved from [Link]
-
UCLA Chemistry and Biochemistry. (n.d.). Purification of Common Solvents. Retrieved from [Link]
-
Chemguide. (n.d.). AN INTRODUCTION TO GRIGNARD REAGENTS. Retrieved from [Link]
-
American Chemical Society. (2021, September 20). Drinking science: Deuterated ethanol and biochemical booze mimics. Retrieved from [Link]
-
Justia Patents. (2019, July 9). Process for the preparation of deuterated ethanol from D2. Retrieved from [Link]
- Lee, J. W., et al. (2010). Ethanol production, purification, and analysis techniques: a review. In Biofuel Production-Recent Developments and Prospects. IntechOpen.
-
Chemistry For Everyone. (2025, June 6). How Is Ethanol Purified By Distillation? [Video]. YouTube. Retrieved from [Link]
-
Quora. (2018, May 2). Can LiAlH4 reduce acid chloride or not? What is the reason?. Retrieved from [Link]
- MDPI. (2020).
-
Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]
Sources
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- 3. Ester to Alcohol - Common Conditions [commonorganicchemistry.com]
- 4. Video: Esters to Alcohols: Hydride Reductions [jove.com]
- 5. homework.study.com [homework.study.com]
- 6. Reduction of Acyl Chlorides by LiAlH4, NaBH4, and LiAl(OtBu)3H - Chemistry Steps [chemistrysteps.com]
- 7. quora.com [quora.com]
- 8. This compound synthesis - chemicalbook [chemicalbook.com]
- 9. patents.justia.com [patents.justia.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. chem.uoi.gr [chem.uoi.gr]
- 13. 乙醇-1,1-d2 98 atom % D | Sigma-Aldrich [sigmaaldrich.com]
- 14. isotope.com [isotope.com]
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- 17. m.youtube.com [m.youtube.com]
- 18. Novel Dorsomorphin Derivatives: Molecular Modeling, Synthesis, and Bioactivity Evaluation [mdpi.com]
Technical Support Center: Purification of Ethanol-1,1-d2
Welcome to the technical support guide for the purification of Ethanol-1,1-d2 (CH₃CD₂OH). This resource is designed for researchers, scientists, and drug development professionals who require high-purity deuterated ethanol for their work, particularly in applications like NMR spectroscopy and as a tracer in metabolic studies. This guide provides practical, field-tested advice in a direct question-and-answer format to address common challenges and ensure the integrity of your experiments.
Introduction: The Critical Need for Purity
This compound is a valuable isotopologue of ethanol where the two hydrogen atoms on the C1 carbon are replaced by deuterium. This specific labeling makes it an excellent solvent for NMR spectroscopy, as it eliminates the solvent signal in the corresponding region of the proton spectrum. However, its utility is critically dependent on its chemical and isotopic purity. The primary contaminant, water (H₂O), can lead to H/D exchange, introduce a significant interfering peak (as HDO) in ¹H NMR spectra, and potentially participate in unwanted side reactions.[1] This guide will walk you through the essential techniques to mitigate these issues.
Section 1: Core Knowledge & FAQs
This section addresses the most frequently asked questions regarding the handling and purification of this compound.
Q1: What are the most common impurities in commercial this compound?
The primary impurities are typically:
-
Water (H₂O and HDO): Due to the hygroscopic nature of ethanol, it readily absorbs atmospheric moisture.[2] This is the most common and problematic impurity.
-
Residual Protiated Ethanol (CH₃CH₂OH): Arises from incomplete deuteration during synthesis.
-
Other Volatile Organic Compounds: Depending on the synthesis route, trace amounts of aldehydes, ketones, or higher alcohols (like propanol or butanol) may be present.[3][4]
-
Benzene: If azeotropic distillation was used for initial drying by the manufacturer, trace amounts of benzene may remain.[2]
Q2: Why is removing water so critical for NMR applications?
Water is detrimental for several reasons. The hydroxyl proton of ethanol undergoes rapid exchange with the protons of water. In a deuterated solvent, this leads to the formation of HDO, which produces a broad signal in the ¹H NMR spectrum, potentially obscuring signals from your analyte.[1] Furthermore, for sensitive experiments or reactive samples, water can act as an unwanted nucleophile or base.
Q3: What is the most effective method for drying this compound in a standard lab setting?
For removing trace amounts of water, the use of 3Å molecular sieves is the most effective and convenient method.[5][6] The 3-angstrom pore size is large enough to trap small water molecules but excludes the larger ethanol molecules. This method is highly efficient and avoids the introduction of chemical contaminants.[7]
Q4: Can I use other drying agents like CaO or sodium?
While agents like calcium oxide (CaO) can be used for drying ethanol, they are generally less efficient than molecular sieves for achieving the very low water content required for high-resolution NMR.[8] The use of reactive metals like sodium is strongly discouraged. It reacts vigorously with ethanol to form sodium ethoxide and hydrogen gas, posing a significant safety hazard. The reaction with the hydroxyl group does not efficiently remove dissolved water.
Section 2: Troubleshooting Guide
This section provides solutions to specific problems you may encounter during the purification and use of this compound.
Problem 1: My ¹H NMR spectrum shows a large, broad peak around 4.7 ppm, indicating water contamination.
-
Potential Cause 1: Inadequate Drying of the Solvent.
-
Explanation: The drying agent was either not activated properly or not used in a sufficient quantity or for a sufficient duration.
-
Solution: Ensure your 3Å molecular sieves are properly activated by heating them in a vacuum oven at 300-350°C for several hours to drive off any adsorbed water.[2] Allow the solvent to stand over the activated sieves for at least 24 hours before use.[8]
-
-
Potential Cause 2: Contamination from Glassware or Atmosphere.
-
Explanation: Ethanol is highly hygroscopic. If your NMR tube, pipettes, or other transfer glassware were not scrupulously dried, they would introduce moisture. Likewise, prolonged exposure to ambient air during sample preparation is a common source of water contamination.[1]
-
Solution: Dry all glassware in an oven (e.g., overnight at 120°C) and cool in a desiccator immediately before use. Handle the deuterated solvent under an inert atmosphere (e.g., nitrogen or argon) as much as possible, especially during transfers.
-
-
Potential Cause 3: The Drying Agent is Saturated.
-
Explanation: Molecular sieves have a finite capacity for adsorbing water. If you are attempting to dry a solvent with a high initial water content or reusing sieves, they may be saturated.
-
Solution: Use fresh, activated sieves for each batch of solvent to be dried. Sieves can be regenerated by heating, but their efficiency may decrease after multiple cycles.
-
Problem 2: I'm observing low recovery after distillation.
-
Potential Cause 1: Leaks in the Distillation Apparatus.
-
Explanation: A poor seal at any joint in your distillation setup will allow the vapor of your valuable deuterated solvent to escape.
-
Solution: Ensure all glass joints are properly sealed (using appropriate grease if under vacuum, or PTFE sleeves for atmospheric pressure distillations) and clamped. Check for leaks before heating.
-
-
Potential Cause 2: Inefficient Condensation.
-
Explanation: If the cooling water in your condenser is not cold enough or the flow rate is too low, ethanol vapor will pass through without condensing and be lost.
-
Solution: Check that you have a sufficient flow of cold water through the condenser. For very volatile compounds or in warm labs, a refrigerated circulator may be necessary.
-
Problem 3: My sample appears to have degraded after purification.
-
Potential Cause 1: Aggressive Purification Method.
-
Explanation: If you used a chemical drying agent (not recommended), it may have reacted with your sample if it was present during purification. Distillation at high temperatures for prolonged periods can also degrade thermally sensitive compounds.
-
Solution: For sensitive samples, always purify the solvent first and then dissolve your sample. If distillation is necessary, consider vacuum distillation to lower the boiling point and minimize thermal stress.
-
Section 3: Detailed Purification Protocols
Here we provide step-by-step methodologies for the most reliable purification techniques.
Protocol 1: Drying this compound with 3Å Molecular Sieves
This is the preferred method for removing trace water to prepare the solvent for NMR use.
Causality: 3Å molecular sieves are crystalline aluminosilicates with a uniform pore size of 3 angstroms. This allows them to selectively adsorb small molecules like water while excluding larger molecules like ethanol, making them a highly efficient and clean drying agent.[6]
Step-by-Step Procedure:
-
Activate Sieves: Place 10-20 grams of 3Å molecular sieve beads per 100 mL of solvent into a round-bottom flask. Heat in a vacuum oven at 300-350°C for at least 4 hours.
-
Cool: Allow the sieves to cool to room temperature under vacuum or in a desiccator.
-
Combine: Under an inert atmosphere (e.g., in a glovebox or using a Schlenk line), add the this compound to the flask containing the activated sieves.
-
Seal and Stand: Seal the flask tightly with a septum or glass stopper. Allow the solvent to stand for at least 24 hours to ensure complete water adsorption.[8]
-
Transfer: To use the dried solvent, carefully decant or transfer it via a dry syringe or cannula, ensuring you do not disturb the sieve beads at the bottom. The solvent should be used immediately for the best results.
Protocol 2: Purification by Fractional Distillation
This method is useful for removing non-water impurities that have different boiling points than ethanol, or for purifying larger quantities.
Causality: Fractional distillation separates components of a liquid mixture based on differences in their boiling points.[9] By using a fractionating column, a series of vaporization-condensation cycles occur, enriching the vapor with the more volatile component (in this case, typically ethanol) which is then collected as the distillate.[10]
Step-by-Step Procedure:
-
Pre-Drying: It is highly recommended to first pre-dry the this compound with 3Å molecular sieves as described in Protocol 1. Distilling "wet" ethanol is inefficient due to the formation of an azeotrope.[5]
-
Apparatus Setup: Assemble a fractional distillation apparatus using oven-dried glassware. Use a short, insulated fractionating column (e.g., a Vigreux column).
-
Charge the Flask: Add the pre-dried this compound and a few boiling chips to the distillation flask.
-
Distill: Heat the flask gently. Discard the first small fraction (the "forerun"), which may contain more volatile impurities.[4]
-
Collect Product: Collect the fraction that distills at a constant temperature, corresponding to the boiling point of this compound (approx. 78 °C at standard pressure).[11]
-
Storage: Collect the purified distillate in a receiver flask that is protected from atmospheric moisture (e.g., with a drying tube or under an inert atmosphere). Store the final product over freshly activated 3Å molecular sieves in a tightly sealed container.
Section 4: Visualized Workflows & Data
Purification Workflow Diagram
The following diagram outlines the decision-making process for purifying this compound.
Caption: Decision workflow for selecting the appropriate purification method.
Troubleshooting Flowchart: Water Contamination
Sources
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- 2. chem.uoi.gr [chem.uoi.gr]
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Technical Support Center: Addressing Solubility of Ethanol-1,1-d2
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for Ethanol-1,1-d2. This resource is designed for researchers, scientists, and drug development professionals who utilize this isotopically labeled solvent in their experiments. We will address common questions and provide in-depth troubleshooting for solubility challenges, grounding our advice in established scientific principles to ensure the integrity of your work.
Section 1: Quick Reference - Physical & Chemical Properties
Before delving into solubility issues, a quick review of the fundamental properties of this compound (CAS: 1859-09-2) is essential. While chemically similar to its proteo-counterpart, subtle physical differences arising from the isotopic substitution are important to note.
| Property | Value | Source(s) |
| Molecular Formula | CH₃CD₂OH | ,[1] |
| Molecular Weight | 48.08 g/mol | [2],[3] |
| Boiling Point | 78 °C (lit.) | |
| Melting Point | -114 °C (lit.) | |
| Density | 0.823 g/mL at 25 °C | |
| Refractive Index | n20/D 1.36 (lit.) |
Section 2: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the use of this compound as a solvent.
Q1: Is this compound miscible with water and other common lab solvents?
A: Yes. For all practical purposes, this compound shares the same miscibility profile as standard (proteo) ethanol. It is fully miscible with water and other polar organic solvents like methanol, acetone, and acetonitrile. The fundamental principle of "like dissolves like" applies, meaning liquids with similar polarity are generally miscible.
Q2: I know my compound's solubility in regular ethanol. Can I assume it will be identical in this compound?
A: You can assume it will be very similar, but not necessarily identical. While major differences are rare, the substitution of hydrogen with deuterium can subtly alter intermolecular forces.[4] It is always best practice to perform a preliminary solubility test with a small amount of your compound in this compound before preparing a bulk solution.
Q3: What is the primary purpose of using this compound over standard ethanol?
A: The primary applications are in Nuclear Magnetic Resonance (NMR) spectroscopy and as an isotopic label in reaction mechanism or metabolic studies.[5][6] In ¹H NMR, using a deuterated solvent eliminates the large solvent signal that would otherwise obscure signals from the analyte.[7] The deuterons (²H) resonate at a completely different frequency than protons (¹H).
Section 3: Technical Deep Dive - The Solvent Isotope Effect
Understanding why solubility can differ, even slightly, requires an appreciation of the solvent isotope effect—the change in physical or chemical properties upon isotopic substitution of the solvent.[8][9]
Q4: How does replacing hydrogen with deuterium on the ethyl group alter the solvent's properties?
A: The change is rooted in the greater mass of deuterium compared to protium (hydrogen). This mass difference leads to two key phenomena:
-
Stronger, Shorter Covalent Bonds: The C-D bond has a lower zero-point vibrational energy than a C-H bond. This results in a slightly shorter and stronger bond.[10][11] This can subtly influence van der Waals forces and hydrophobic interactions between the solvent and solute. Research has shown that deuteration on the alkyl group of ethanol can slightly depress the solubility of some polymers, indicating a change in these delicate interactions.[12]
-
Altered Hydrogen Bonding Network: While the deuteration in this compound is on the carbon, not the oxygen, the overall electronic properties of the molecule are slightly modified. Deuterium is known to be more electron-donating than protium, which can influence the polarity and strength of the hydroxyl (-OH) group's hydrogen bonding with other molecules.[10] A deuterium bond (e.g., O-D···O) is generally considered slightly stronger than a hydrogen bond (O-H···O).[13][14] This can change the solvation shell around a dissolved molecule.
These effects are minor but can be significant for compounds at the edge of their solubility limit or in systems sensitive to subtle changes in intermolecular forces.
Section 4: Troubleshooting Guide for Solubility Issues
This section provides a systematic approach to resolving solubility problems encountered with this compound.
Q5: My compound is not dissolving in this compound, even though it dissolves readily in the standard ethanol I use from a stock bottle. What steps can I take?
A: This is a common issue that can often be resolved by considering the purity of the deuterated solvent and employing standard solubilization techniques. The following workflow is recommended.
Troubleshooting Workflow: From Observation to Solution
Caption: A step-by-step workflow for troubleshooting solubility issues.
Experimental Protocol: Preparing a Solution of a Sparingly Soluble Compound
This protocol details the practical application of the troubleshooting workflow.
-
Initial Attempt: In a clean, dry vial, add your weighed compound. Add the required volume of this compound to achieve the target concentration. Vortex for 30 seconds. Visually inspect for undissolved solids.
-
Purity Consideration: A key, often overlooked factor is that high-quality deuterated solvents are typically very dry (anhydrous). In contrast, standard laboratory ethanol often contains trace amounts of water, which can significantly aid the solubility of certain polar compounds. If your compound is polar, the issue may be the lack of water.[4] Before proceeding, consider if adding a very small, measured amount of D₂O (deuterium oxide) is permissible for your experiment.
-
Apply Gentle Heat: Place the vial in a warm water bath (30-40°C) for 5-10 minutes. Periodically remove and vortex the sample. Do not use high heat, as this can degrade sensitive compounds or alter reaction kinetics.
-
Sonication: If solids persist, place the vial in an ultrasonic bath for 5-15 minutes. The cavitation energy helps to break down aggregates and increase the surface area of the solute, accelerating dissolution.
-
Co-Solvent Addition: If the compound remains insoluble, the polarity of this compound may not be optimal.
-
For polar compounds , add D₂O dropwise until the solution clears.
-
For non-polar compounds , add a minimal amount of a compatible, non-polar deuterated solvent (e.g., chloroform-d, toluene-d8) until dissolution is achieved.
-
Note: Ensure the co-solvent will not interfere with your downstream analysis (e.g., by overlapping with analyte peaks in an NMR spectrum).
-
-
pH Adjustment (for Ionizable Analytes): For acidic or basic compounds, solubility is often pH-dependent.[15]
-
If your compound is a base (e.g., an amine), adding a microliter of a dilute DCl solution in D₂O can form the more soluble deuterated hydrochloride salt.
-
If your compound is an acid (e.g., a carboxylic acid), adding a microliter of a dilute NaOD solution can form the more soluble deuterated sodium salt.
-
Always start with the least invasive method (vortexing) and proceed sequentially. Document each step and the amount of any co-solvent or reagent added, as this information is critical for reproducibility.
References
-
Cheméo. (n.d.). Chemical Properties of this compound (CAS 1859-09-2). Retrieved from [Link]
-
Chemistry Stack Exchange. (2018). Does deuterium exhibit hydrogen bonding?. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Ethanol. NIST Chemistry WebBook. Retrieved from [Link]
-
ChemBK. (2024). Ethyl Alcohol-1,1-d2. Retrieved from [Link]
-
Ciucanu, I., & Aggarwal, K. (2009). Deuterium isotope effects on hydrophobic interactions: the importance of dispersion interactions in the hydrophobic phase. Journal of Physical Chemistry B, 113(18), 6379-6386. Retrieved from [Link]
-
He, Z., et al. (2019). Solvent and polymer H/D isotope effects on miscibility in Poly(ethylene oxide)/Ethanol system. Polymer, 166, 148-154. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Ethanol-d1 (CAS 1624-36-8). Retrieved from [Link]
-
Chem-Station. (2024). Solvent Isotope Effect. Retrieved from [Link]
-
ResearchGate. (n.d.). Deuterium Bonding Versus Hydrogen Bonding. Retrieved from [Link]
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ResearchGate. (n.d.). Deuterium Isotope Effects on Hydrophobic Interactions: The Importance of Dispersion Interactions in the Hydrophobic Phase. Retrieved from [Link]
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Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. The Journal of Organic Chemistry, 62(21), 7512–7515. Retrieved from [Link]
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Chemistry Stack Exchange. (2015). Deuterated solvents vs. regular solvents. Retrieved from [Link]
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Chemistry LibreTexts. (2021). The Use of Deuterium in ¹H NMR Spectroscopy. Retrieved from [Link]
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Validation & Comparative
A Guide to Validating Experimental Results with Ethanol-1,1-d2 as an Internal Standard
For researchers, scientists, and drug development professionals, the accuracy and reliability of analytical data are paramount. In the realm of quantitative analysis, particularly in mass spectrometry, the use of a suitable internal standard is crucial for achieving precise and trustworthy results. This guide provides an in-depth technical overview of validating experimental outcomes using Ethanol-1,1-d2 as an internal standard, offering a comparison with other alternatives and supported by experimental data.
The core principle underpinning the use of isotopically labeled internal standards is Isotope Dilution Mass Spectrometry (IDMS).[1][2][3] This technique is widely regarded as a definitive method for quantification due to its ability to correct for sample loss during preparation and variations in instrument response.[1] By introducing a known amount of an isotopically enriched standard, chemically identical to the analyte but with a different mass, IDMS allows for highly accurate measurements.[1][4]
The Role and Advantages of this compound
This compound (CH₃CD₂OH) is a deuterated form of ethanol where two hydrogen atoms on the first carbon have been replaced with deuterium. This isotopic labeling makes it an excellent internal standard for the quantification of ethanol in various matrices. The key advantages include:
-
Chemical and Physical Similarity: Being chemically identical to ethanol, it co-elutes during chromatographic separation and exhibits similar ionization efficiency in the mass spectrometer. This ensures that any variations in sample preparation or instrument performance affect both the analyte and the internal standard proportionally.
-
Mass Difference: The mass difference of +2 Da allows for clear differentiation from native ethanol in the mass spectrometer without significant isotopic overlap.
-
Stability: The deuterium labels on the first carbon are stable and less prone to exchange compared to the hydroxyl proton, ensuring the isotopic integrity of the standard throughout the analytical process.
Experimental Validation Protocol
A robust validation of an analytical method using this compound as an internal standard is essential to ensure its fitness for the intended purpose.[5][6] The following is a detailed, step-by-step methodology for a typical validation, adhering to principles outlined in FDA and ICH guidelines.[5][6][7][8][9]
1. Preparation of Standards and Quality Control Samples:
-
Primary Stock Solutions: Prepare a primary stock solution of unlabeled ethanol and this compound in a suitable solvent (e.g., methanol or water). The purity of the standards should be of high grade.
-
Calibration Curve Standards: Prepare a series of calibration standards by spiking a known amount of the ethanol stock solution into the matrix of interest (e.g., plasma, blood, or a buffer) to achieve a range of concentrations covering the expected sample concentrations. A fixed amount of this compound stock solution is added to each calibration standard.
-
Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels (low, medium, and high) within the calibration range in the same matrix. These are prepared independently from the calibration standards.
2. Sample Preparation:
-
For biological matrices, a protein precipitation step is often necessary. Add a known volume of an organic solvent (e.g., acetonitrile) to the sample, vortex, and centrifuge to pellet the proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for analysis.
3. Instrumental Analysis (GC-MS or LC-MS/MS):
-
Chromatography: Gas chromatography (GC) is a common technique for ethanol analysis.[10][11][12] A suitable GC column and temperature program should be optimized to achieve good separation of ethanol from other volatile compounds. For liquid chromatography-mass spectrometry (LC-MS/MS), a suitable column and mobile phase gradient are required.
-
Mass Spectrometry: The mass spectrometer should be operated in a mode that allows for the selective monitoring of the ions corresponding to ethanol and this compound. For example, in selected ion monitoring (SIM) mode for GC-MS or multiple reaction monitoring (MRM) for LC-MS/MS.
4. Data Analysis and Validation Parameters:
-
Calibration Curve: Construct a calibration curve by plotting the ratio of the peak area of ethanol to the peak area of this compound against the concentration of ethanol. The curve should be fitted with a suitable regression model (e.g., linear regression with a weighting factor).
-
Accuracy and Precision: Analyze the QC samples in replicate on different days to determine the intra- and inter-day accuracy and precision of the method. The results should be within acceptable limits as defined by regulatory guidelines (typically ±15% for accuracy and a coefficient of variation ≤15% for precision).
-
Selectivity and Specificity: Analyze blank matrix samples to ensure no interfering peaks are present at the retention time of ethanol and its internal standard.
-
Matrix Effect: Evaluate the effect of the biological matrix on the ionization of the analyte and internal standard.[13][14][15][16][17] This can be assessed by comparing the response of the analyte in a neat solution to its response in a post-extraction spiked matrix sample. The use of an isotopically labeled internal standard like this compound helps to compensate for matrix effects.[17]
-
Stability: Assess the stability of ethanol in the matrix under various storage and handling conditions (e.g., freeze-thaw cycles, short-term benchtop stability, and long-term storage).
Comparison with Alternative Internal Standards
While this compound is an excellent choice, other internal standards can be considered. The following table provides a comparison of this compound with other potential alternatives.
| Internal Standard | Advantages | Disadvantages |
| This compound | - Chemically and physically very similar to ethanol- Stable isotopic labeling- Good mass separation | - Higher cost compared to non-labeled standards |
| Ethanol-d5 | - Greater mass difference from ethanol, reducing potential for isotopic overlap | - May have slight differences in chromatographic behavior compared to unlabeled ethanol |
| n-Propanol | - Readily available and less expensive- Good chromatographic separation from ethanol[10][12] | - Chemical and physical properties differ from ethanol, which may not fully compensate for matrix effects and extraction variability |
| Ethanol (used as an internal standard for other volatiles) | - In some specific applications, ethanol itself can be used as an internal standard for the determination of other volatile compounds in alcoholic beverages.[18] | - Not suitable for the quantification of ethanol |
Visualizing the Workflow
To better illustrate the experimental process, the following diagrams outline the key steps.
Caption: Experimental workflow for method validation.
Caption: Principle of Isotope Dilution Mass Spectrometry.
Conclusion
The validation of experimental results using this compound as an internal standard is a robust and reliable approach for the accurate quantification of ethanol. Its chemical and physical similarity to the analyte ensures that it effectively compensates for variations in sample preparation and instrument response, leading to high-quality data. While alternatives exist, the use of a stable isotope-labeled internal standard like this compound is often the gold standard, particularly in regulated environments where accuracy and precision are of utmost importance. By following a comprehensive validation protocol, researchers can have high confidence in the integrity of their analytical results.
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Al-Asmari, A. I., et al. (2016). Rapid and Sensitive Headspace Gas Chromatography–Mass Spectrometry Method for the Analysis of Ethanol in the Whole Blood. Journal of analytical toxicology, 40(1), 55-60. Available from: [Link]
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Côté, C., et al. (2009). Matrix effect elimination during LC–MS/MS bioanalytical method development. Bioanalysis, 1(7), 1243-1257. Available from: [Link]
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Côté, C., et al. (2009). Matrix effect elimination during LC–MS/MS bioanalytical method development. Bioanalysis, 1(7), 1243-1257. Available from: [Link]
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Van Eeckhaut, A., et al. (2009). Validation of bioanalytical LC-MS/MS assays: evaluation of matrix effects. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 877(23), 2198-2207. Available from: [Link]
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Arndt, T. (2004). Ethanol Analysis by Headspace Gas Chromatography with Simultaneous Flame-Ionization and Mass Spectrometry Detection. Journal of Analytical Toxicology, 28(5), 329-333. Available from: [Link]
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Côté, C., et al. (2009). Matrix Effect Elimination During LC–MS/MS Bioanalytical Method Development. Bioanalysis, 1(7), 1243-1257. Available from: [Link]
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National Institute of Standards and Technology. (n.d.). The measurement technique of isotope dilution inductively coupled plasma mass spectrometry (ICP- MS). Available from: [Link]
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Gaffney, A. (2017). Guideline on Isotope Dilution Mass Spectrometry. Lawrence Livermore National Laboratory. Available from: [Link]
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Navigating Precision: A Comparative Guide to Ethanol-1,1-d2 as an Internal Standard in Quantitative Analysis
For researchers, analytical scientists, and drug development professionals, the pursuit of accurate and precise quantitative data is paramount. In chromatographic and mass spectrometric analyses, the use of an internal standard (IS) is a fundamental practice to ensure the reliability of results. An internal standard is a compound of known concentration added to samples, calibrators, and quality controls to correct for variations that can occur during sample preparation and analysis. This guide provides an in-depth technical comparison of Ethanol-1,1-d2 as an internal standard against other commonly used alternatives for the quantification of ethanol, supported by established analytical principles and available experimental data.
The Crucial Role of the Internal Standard
Before delving into a direct comparison, it is essential to understand the sources of variability that an internal standard is designed to mitigate. Throughout the analytical workflow, from sample extraction to data acquisition, numerous factors can introduce errors, including:
-
Sample Preparation: Inconsistent recovery during extraction, evaporation, or derivatization steps.
-
Injection Volume: Minor variations in the volume of sample introduced into the chromatograph.
-
Matrix Effects: Co-eluting compounds from the sample matrix (e.g., blood, plasma, urine) can suppress or enhance the ionization of the analyte in the mass spectrometer, leading to inaccurate measurements.[1][2]
-
Instrumental Drift: Fluctuations in detector response over the course of an analytical run.
An ideal internal standard should mimic the behavior of the analyte as closely as possible, experiencing the same procedural losses and matrix effects.[3][4] By measuring the ratio of the analyte response to the internal standard response, these variations can be normalized, leading to significantly improved accuracy and precision.[5]
The Gold Standard: Stable Isotope-Labeled Internal Standards
The consensus in the scientific community, strongly recommended by regulatory bodies like the U.S. Food and Drug Administration (FDA), is that a stable isotope-labeled (SIL) version of the analyte is the preferred choice for an internal standard.[6] Deuterated compounds, where one or more hydrogen atoms are replaced by deuterium, are the most common type of SIL internal standards.
The primary advantage of a SIL internal standard is its near-identical physicochemical properties to the unlabeled analyte. This results in:
-
Co-elution: The SIL internal standard and the analyte have virtually the same retention time in chromatography, ensuring they experience the same matrix effects at the same moment.
-
Similar Ionization Efficiency: They exhibit comparable ionization behavior in the mass spectrometer, making them equally susceptible to ion suppression or enhancement.
This near-perfect imitation of the analyte's behavior allows for the most effective correction of analytical variability.
This compound: A Detailed Evaluation
This compound (CH₃CD₂OH) is a deuterated form of ethanol where the two hydrogen atoms on the first carbon are replaced with deuterium. This specific labeling provides a mass shift of +2 atomic mass units, allowing for its clear differentiation from endogenous ethanol by a mass spectrometer.
Theoretical Advantages of this compound:
-
High Structural Similarity: Being an isotopologue of ethanol, it has the same chemical structure and functional groups, ensuring it behaves almost identically during sample preparation and chromatographic separation.
-
Co-elution with Ethanol: It will co-elute with ethanol, providing the most accurate compensation for matrix effects.
-
Minimal Isotopic Effect: The deuterium substitution at the C-1 position is not expected to significantly alter its chemical reactivity or chromatographic behavior compared to unlabeled ethanol.
Comparative Analysis: this compound vs. Other Internal Standards
The selection of an internal standard is a critical decision in method development. Below is a comparison of this compound with other deuterated and non-deuterated alternatives commonly used for ethanol quantification.
Deuterated Alternatives: Ethanol-d5 and Ethanol-d6
Ethanol-d5 (CD₃CH₂OH) and Ethanol-d6 (CD₃CD₂OH) are other commonly used deuterated internal standards for ethanol analysis.
-
Ethanol-d5: Offers a +5 mass shift.
-
Ethanol-d6: Offers a +6 mass shift.
From a theoretical standpoint, this compound, Ethanol-d5, and Ethanol-d6 are all excellent choices and are expected to provide superior performance compared to non-deuterated internal standards. The choice between them often comes down to commercial availability, cost, and the specific requirements of the mass spectrometer to resolve the analyte and internal standard signals. All are expected to exhibit high accuracy and precision due to their ability to effectively compensate for matrix effects.
Non-Deuterated Alternatives: n-Propanol and t-Butanol
Before the widespread availability of deuterated standards, structurally similar but non-isotopic compounds were commonly used. For ethanol analysis, n-propanol and t-butanol have been frequent choices.
-
n-Propanol: A primary alcohol with a similar structure to ethanol.
-
t-Butanol: A tertiary alcohol, which can offer better chromatographic separation from other short-chain alcohols in some methods.
While these compounds can correct for some variability, such as injection volume, their different chemical properties mean they do not co-elute with ethanol and are affected differently by matrix components. This can lead to less accurate correction and introduce bias into the results.
Quantitative Performance Comparison
The following tables summarize the expected and reported performance characteristics of these internal standards based on established analytical principles and available validation data.
Table 1: General Performance Characteristics
| Feature | This compound (and other deuterated ethanols) | n-Propanol | t-Butanol |
| Chemical Similarity to Ethanol | Identical | Similar | Moderately Similar |
| Co-elution with Ethanol | Yes | No | No |
| Correction for Matrix Effects | Excellent | Partial | Partial |
| Potential for Endogenous Presence | No | Can be present in postmortem samples | Generally not present |
| Overall Expected Accuracy | High | Moderate to High | Moderate to High |
Table 2: Reported Performance Data from Validation Studies
| Internal Standard | Matrix | Accuracy (% Recovery) | Precision (%RSD) | Linearity (r²) | Citation(s) |
| n-Propanol | Whole Blood | 99-106% | < 1% (intraday) | > 0.999 | [5] |
| t-Butanol | Water | 100.12 - 102.22% | 2.161% | > 0.9999 | [1][7] |
| t-Butanol | Blood | 99.90 - 105.54% | 2.161% | > 0.999 | [7] |
Note: Direct comparative experimental data for this compound was not available in the public literature at the time of this guide's compilation. The performance of deuterated standards is widely accepted to be superior to non-deuterated alternatives, particularly in complex biological matrices.
A study comparing t-butanol to n-propanol for the analysis of a 150 mg/dL ethanol standard in twenty replicate runs found the following:[2]
-
Using n-Propanol IS: Mean result = 149.9 mg/dL, Standard Deviation = 3.48
-
Using t-Butanol IS: Mean result = 149.75 mg/dL, Standard Deviation = 2.24
These results suggest that in this particular experiment, t-butanol provided slightly better precision than n-propanol.[2]
Experimental Protocol: Quantification of Ethanol in Human Plasma using GC-MS with this compound Internal Standard
This protocol outlines a typical procedure for the determination of ethanol in human plasma.
1. Materials and Reagents:
-
Ethanol (Certified Reference Material)
-
This compound (Internal Standard)
-
Human Plasma (drug-free)
-
Acetonitrile (HPLC grade)
-
Deionized Water
-
Vials, caps, and septa
2. Preparation of Solutions:
-
Ethanol Stock Solution (1 mg/mL): Accurately weigh and dissolve ethanol in deionized water.
-
This compound Working Internal Standard Solution (10 µg/mL): Prepare by diluting a stock solution of this compound in deionized water.
-
Calibration Standards: Prepare a series of calibration standards by spiking drug-free human plasma with the ethanol stock solution to achieve concentrations ranging from 0.01 to 1.0 mg/mL.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations in the same manner as the calibration standards, using a separate weighing of the ethanol stock.
3. Sample Preparation:
-
To 100 µL of plasma sample, calibrator, or QC in a microcentrifuge tube, add 20 µL of the this compound working internal standard solution (10 µg/mL).
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the supernatant to a clean vial for GC-MS analysis.
4. GC-MS Analysis:
-
Gas Chromatograph (GC): Agilent 7890B or equivalent
-
Mass Spectrometer (MS): Agilent 5977B or equivalent
-
Column: DB-ALC1 (30 m x 0.32 mm x 1.8 µm) or equivalent
-
Injection Mode: Split
-
Inlet Temperature: 200°C
-
Oven Program: 40°C hold for 2 minutes, then ramp to 150°C at 20°C/min
-
Carrier Gas: Helium
-
MS Ionization Mode: Electron Ionization (EI)
-
MS Acquisition Mode: Selected Ion Monitoring (SIM)
-
Ethanol ions: m/z 45, 31
-
This compound ions: m/z 47, 33
-
5. Data Analysis:
-
Generate a calibration curve by plotting the ratio of the peak area of the primary ethanol ion to the peak area of the primary this compound ion against the nominal concentration of the calibration standards.
-
Use a weighted linear regression model for the calibration curve.
-
Determine the concentration of ethanol in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizing the Workflow and Decision-Making Process
Caption: Experimental workflow for ethanol quantification.
Caption: Decision tree for internal standard selection.
Conclusion
The choice of an internal standard is a critical factor that directly impacts the accuracy and reliability of quantitative analytical data. For the analysis of ethanol, the use of a stable isotope-labeled internal standard, such as This compound , represents the gold standard. Its near-identical physicochemical properties to ethanol allow for the most effective correction of analytical variability, particularly matrix effects, which are a common challenge in the analysis of biological samples.
While non-deuterated alternatives like n-propanol and t-butanol have been and continue to be used, they lack the ability to perfectly mimic the behavior of ethanol throughout the analytical process. This can lead to less accurate results, especially in complex matrices. The available data from method validation studies consistently demonstrates that while methods using non-deuterated internal standards can be validated to meet regulatory requirements, the inherent advantages of deuterated standards provide a higher level of confidence in the data.
For researchers, scientists, and drug development professionals striving for the highest quality data, the use of This compound or other deuterated ethanol isotopologues is strongly recommended as the most accurate and reliable choice for an internal standard in the quantitative analysis of ethanol.
References
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U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
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Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical chemistry, 75(13), 3019-3030. [Link]
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Canfield, D. V., Smith, M. D., Adams, H. J., & Houston, E. R. (1997). Selection of an Internal Standard for Postmortem Ethanol Analysis. Federal Aviation Administration, Office of Aviation Medicine. [Link]
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Licoscos, J. M. (2018). Determination of Variation in Forensic Ethanol Analysis Results Using a Deuterated Internal Standard for Samples Collected at the Lower Limit of Sufficient Volume for Analysis: A Cost Benefit Perspective. San Jose State University. [Link]
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Gherghel, A., Creţu, M., Gherghel, A., & Vlase, L. (2013). Validation of a GC/HS method for ethanol quantitative analysis using as internal standard tert-butanol. Farmacia, 61(5), 896-903. [Link]
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Taylor, P. J. (2008). Matrix effects: the Achilles heel of quantitative high-performance liquid chromatography−electrospray−tandem mass spectrometry. Clinical biochemistry, 41(4-5), 327-334. [Link]
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A Senior Application Scientist's Guide to Isotopic Purity Analysis of Ethanol-1,1-d2 by Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern analytical chemistry, the use of stable isotope-labeled compounds is indispensable, particularly in drug development and metabolic research. Ethanol-1,1-d2, a deuterated analog of ethanol, serves as a critical internal standard for quantifying ethanol in biological matrices, ensuring accuracy and precision in bioanalytical methods.[1] However, the utility of this internal standard is fundamentally dependent on its isotopic purity. This guide provides an in-depth, objective comparison of mass spectrometry-based methods for the isotopic purity analysis of this compound, grounded in experimental data and established scientific principles.
The Critical Role of Isotopic Purity
The term "isotopic purity" refers to the percentage of a labeled compound that contains the desired isotope at the specified position(s). For this compound (CH₃CD₂OH), this means quantifying the proportion of molecules where two deuterium atoms have successfully replaced the two hydrogen atoms on the first carbon. It is crucial to distinguish isotopic purity from species abundance, which is the percentage of the total population of molecules that have a specific, complete isotopic composition.[2][3] A high isotopic enrichment is essential to minimize cross-talk with the unlabeled analyte and ensure the reliability of quantitative data.[4]
Mass Spectrometry: The Gold Standard for Isotopic Analysis
Mass spectrometry (MS) is the premier technique for determining the isotopic purity of labeled compounds.[2] Its ability to separate and detect ions based on their mass-to-charge ratio (m/z) allows for the direct measurement of different isotopologues—molecules that are chemically identical but differ in their isotopic composition.[2] When coupled with a separation technique like gas chromatography (GC) or liquid chromatography (LC), MS provides a powerful platform for accurate and sensitive analysis.[5][6]
Understanding the Fragmentation of Ethanol in Mass Spectrometry
Upon ionization in a mass spectrometer, typically by electron impact (EI), ethanol undergoes characteristic fragmentation.[7][8][9] Understanding these fragmentation pathways is key to selecting the appropriate ions for monitoring and accurately determining isotopic purity. The primary fragmentation routes for ethanol include:
-
Alpha-cleavage: Breakage of the C-C bond adjacent to the oxygen atom, leading to the formation of a resonance-stabilized cation.[7][10][11] For unlabeled ethanol, this results in the prominent [CH₂OH]⁺ ion at m/z 31.[12]
-
Dehydration: The loss of a water molecule (H₂O), resulting in an ion with a mass 18 amu less than the molecular ion.[7][10][11]
For this compound, these fragmentation patterns will be shifted by the mass of the deuterium atoms. This predictable shift is the basis for its quantification and purity assessment.
Comparative Analysis of Mass Spectrometric Techniques
While various MS techniques can be employed, Gas Chromatography-Mass Spectrometry (GC-MS) is often the method of choice for volatile compounds like ethanol.[5]
| Technique | Principle | Advantages for this compound Analysis | Limitations |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds in a gaseous mobile phase before ionization and mass analysis. | Excellent separation of ethanol from matrix components.[13] High sensitivity and reproducibility.[5] Well-established fragmentation libraries for ethanol. | Requires derivatization for non-volatile compounds (not an issue for ethanol). Potential for chromatographic isotope effects where deuterated compounds elute slightly earlier than their non-deuterated counterparts.[14] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separates compounds in a liquid mobile phase before ionization (often by electrospray ionization - ESI) and mass analysis. | Suitable for a wider range of compounds without the need for volatility. High-resolution mass spectrometry (HRMS) capabilities allow for very accurate mass measurements.[15][16][17] | ESI is a softer ionization technique, which may result in less fragmentation and make it harder to distinguish isotopologues if the molecular ions are not well-resolved.[18] Potential for matrix effects from the liquid phase. |
| Isotope Ratio Mass Spectrometry (IRMS) | A specialized technique for precise measurement of isotope ratios. | Extremely high precision for determining isotope ratios.[19][20] | Typically requires conversion of the sample to a simple gas (e.g., H₂, CO₂) before analysis, which can be complex. Less common in standard analytical laboratories. |
For routine and accurate isotopic purity analysis of this compound, GC-MS with electron ionization offers the most practical and robust approach due to its sensitivity, established fragmentation patterns, and the volatile nature of ethanol.
Experimental Protocol: Isotopic Purity of this compound by GC-MS
This protocol outlines a validated method for determining the isotopic purity of this compound.
1. Sample and Standard Preparation:
-
Prepare a stock solution of the this compound test sample in a suitable solvent (e.g., methanol or water) at a concentration of approximately 1 mg/mL.
-
Prepare a series of calibration standards of unlabeled ethanol in the same solvent.
-
Prepare a quality control (QC) sample of this compound from a certified reference material, if available.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Column: A polar capillary column suitable for alcohol analysis, such as a DB-WAX or SUPELCOWAX 10.[13]
-
Injection: 1 µL split injection.
-
Inlet Temperature: 250 °C.
-
Oven Program: 40 °C hold for 2 minutes, then ramp to 200 °C at 10 °C/min.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) or Full Scan. SIM mode is preferred for higher sensitivity and specificity.
3. Selected Ion Monitoring (SIM) Parameters:
The key to this analysis is monitoring the specific fragment ions that differentiate the isotopologues.
| Analyte | Molecular Weight | Primary Fragment Ion | m/z to Monitor | Rationale |
| Unlabeled Ethanol (C₂H₅OH) | 46.07 | [CH₂OH]⁺ | 31 | Alpha-cleavage product.[12] |
| Ethanol-1-d1 (CH₃CHDOH) | 47.07 | [CHDOH]⁺ | 32 | Alpha-cleavage product of the d1 isotopologue. |
| This compound (CH₃CD₂OH) | 48.08 | [CD₂OH]⁺ | 33 | Alpha-cleavage product of the desired d2 isotopologue. |
| Ethanol-d0 Molecular Ion | 46.07 | [C₂H₅OH]⁺ | 46 | Molecular ion of unlabeled ethanol.[12] |
| Ethanol-d1 Molecular Ion | 47.07 | [C₂H₄DOH]⁺ | 47 | Molecular ion of the d1 isotopologue. |
| Ethanol-d2 Molecular Ion | 48.08 | [C₂H₃D₂OH]⁺ | 48 | Molecular ion of the d2 isotopologue. |
4. Data Analysis and Isotopic Purity Calculation:
-
Integrate the peak areas for each of the monitored ions (m/z 31, 32, 33 and 46, 47, 48) at the retention time of ethanol.
-
Correct for the natural abundance of ¹³C.
-
Calculate the isotopic purity using the following formula based on the more abundant and specific alpha-cleavage fragments:
Isotopic Purity (%) = [Area(m/z 33) / (Area(m/z 31) + Area(m/z 32) + Area(m/z 33))] x 100
Visualizing the Workflow
Caption: Workflow for Isotopic Purity Analysis of this compound by GC-MS.
Alternative Methodologies: A Comparative Overview
While GC-MS is the workhorse for this application, other techniques can provide complementary information.
| Method | Principle | Applicability to this compound |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures the magnetic properties of atomic nuclei. ¹H NMR can detect residual protons, while ²H NMR can directly detect deuterium. | Quantitative ¹H NMR is highly precise for determining overall isotopic enrichment by comparing the signal of residual protons to a known internal standard.[2] A combination of ¹H and ²H NMR can provide very accurate isotopic abundance data.[21] |
| High-Resolution Mass Spectrometry (HRMS) | Provides highly accurate mass measurements, allowing for the resolution of ions with very similar m/z values. | Can be used to confirm the elemental composition of fragment ions and better resolve isotopologues, especially in complex matrices.[4][15] |
Conclusion: Ensuring Analytical Confidence
The accurate determination of isotopic purity is a non-negotiable aspect of using stable isotope-labeled internal standards in regulated bioanalysis. For this compound, GC-MS with electron ionization provides a robust, sensitive, and specific method for quantifying the relative abundances of d0, d1, and d2 isotopologues. By carefully selecting the appropriate fragment ions for monitoring and adhering to a validated protocol, researchers can ensure the quality of their internal standards and, consequently, the integrity of their quantitative data. For orthogonal verification, particularly in a GMP environment, NMR spectroscopy offers an excellent complementary technique. This multi-faceted approach to purity analysis underpins the reliability of drug development and clinical research.
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12.3: Mass Spectrometry of Some Common Functional Groups - Chemistry LibreTexts. Chemistry LibreTexts. Available from: [Link]
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Structures and Fragmentation Mechanisms of the Ions of Ethanol by Triple Quadrupole Mass Spectrometry. - DTIC. Available from: [Link]
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A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing). Royal Society of Chemistry. Available from: [Link]
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Using Mass Spectrometry to Detect Ethanol and Acetaldehyde Emissions from a Direct Injection Spark Ignition Engine Operating on - DSpace@MIT. MIT DSpace. Available from: [Link]
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Analytical Methods for Non-Traditional Isotopes | Reviews in Mineralogy and Geochemistry | GeoScienceWorld. GeoScienceWorld. Available from: [Link]
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Isotopic Purity Using LC-MS - ResolveMass Laboratories Inc. ResolveMass Laboratories Inc. Available from: [Link]
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Isotope ratio mass spectrometry coupled to liquid and gas chromatography for wine ethanol characterization | Request PDF - ResearchGate. ResearchGate. Available from: [Link]
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods Using Ethanol-1,1-d2
For Researchers, Scientists, and Drug Development Professionals
In the landscape of regulated bioanalysis, the integrity of quantitative data is paramount. When analytical methods are transferred between laboratories, updated, or simply compared, a rigorous cross-validation process ensures that the data remains consistent and reliable. A critical component of this process, particularly in mass spectrometry-based assays, is the choice of an appropriate internal standard (IS). This guide provides an in-depth technical comparison and practical workflows for utilizing Ethanol-1,1-d2 as an internal standard for the cross-validation of analytical methods, particularly for the quantification of ethanol in biological matrices.
The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[1][2] This guide is grounded in the principles outlined by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), ensuring that the methodologies described are robust and compliant.[3][4]
The Cornerstone of Reliable Bioanalysis: The Internal Standard
In quantitative analysis, especially when dealing with complex biological matrices like blood or plasma, an internal standard is indispensable. It is a compound with physicochemical properties similar to the analyte, added at a constant concentration to all samples, calibrators, and quality controls. Its primary function is to correct for the variability in the analytical procedure, including extraction efficiency, injection volume, and instrument response.
Why Deuterated Standards Reign Supreme
An ideal internal standard co-elutes with the analyte and experiences identical ionization effects, thereby perfectly compensating for any matrix-induced signal suppression or enhancement.[5][6][7][8] This is where stable isotope-labeled (SIL) internal standards, such as this compound, offer a distinct advantage.
-
Physicochemical Mimicry : Deuterium substitution creates a compound that is chemically almost identical to the analyte (ethanol). This ensures that it behaves virtually identically during sample preparation (e.g., protein precipitation, liquid-liquid extraction) and chromatographic separation.
-
Co-elution : this compound will co-elute with ethanol, meaning they experience the same matrix effects at the same time in the mass spectrometer's ion source.[7]
-
Mass Differentiation : The mass difference between this compound and ethanol allows for their simultaneous detection and quantification by a mass spectrometer without mutual interference.
The following diagram illustrates the fundamental principle of how a SIL-IS compensates for matrix effects.
Caption: Mitigation of matrix effects using a stable isotope-labeled internal standard.
Comparative Analysis: this compound vs. Alternatives
While this compound is an excellent choice, it's important to understand its performance relative to other potential internal standards for ethanol quantification.
| Internal Standard | Rationale for Use | Advantages | Disadvantages |
| This compound | Stable isotope-labeled analog | - Near-perfect co-elution and co-extraction with ethanol.- Compensates effectively for matrix effects.- High analytical accuracy and precision. | - Higher cost compared to non-isotopic standards. |
| Ethanol-d5 or Ethanol-d6 | Stable isotope-labeled analogs | - Similar advantages to this compound. | - Higher cost.- Potential for minor chromatographic separation (isotopic effect) in some high-resolution systems. |
| n-Propanol | Structurally similar alcohol | - Low cost and readily available. | - Different retention time from ethanol, leading to differential matrix effects.[9]- Can be present in some biological or beverage samples, leading to interference.[9] |
| tert-Butanol | Structurally similar alcohol | - Good chromatographic separation from ethanol.[10] | - Different extraction recovery and ionization efficiency compared to ethanol.- Less effective at compensating for matrix effects. |
| Acetonitrile | Different chemical class | - Unlikely to be present in biological samples.[11] | - Significantly different chemical properties, extraction behavior, and chromatographic retention from ethanol.[11]- Poor compensation for matrix effects. |
Expert Insight : For regulated bioanalysis, the use of a stable isotope-labeled internal standard is the gold standard and strongly recommended by regulatory bodies. While non-isotopic standards like n-propanol have been used historically, their inability to accurately track and correct for matrix effects makes them less suitable for high-stakes studies like clinical trials.
Experimental Protocol: Cross-Validation of a GC-MS Method for Blood Alcohol Analysis
This section provides a detailed workflow for the cross-validation of two different analytical methods (Method A and Method B) for the quantification of ethanol in human plasma.
Objective
To demonstrate the interchangeability of two distinct analytical methods for the determination of ethanol concentration in human plasma by comparing the results obtained from the analysis of a common set of quality control (QC) samples and incurred study samples.
Materials and Reagents
-
Ethanol (Absolute, ≥99.8%)
-
This compound (Internal Standard)
-
Human Plasma (drug-free)
-
Acetonitrile (HPLC grade)
-
Deionized Water
Instrumentation
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) for both Method A and Method B.
Experimental Workflow
The following diagram outlines the key steps in the cross-validation process.
Caption: Workflow for the cross-validation of two analytical methods.
Step-by-Step Procedure
-
Preparation of Standards and QCs :
-
Prepare a stock solution of ethanol in deionized water.
-
Serially dilute the stock solution to prepare calibration standards in drug-free human plasma.
-
Prepare at least three levels of QC samples (low, medium, and high) in drug-free human plasma.
-
-
Sample Preparation (Protein Precipitation) :
-
To 100 µL of plasma sample (calibrator, QC, or study sample), add 20 µL of the this compound internal standard working solution.
-
Add 400 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to an autosampler vial for GC-MS analysis.
-
-
GC-MS Analysis :
-
Inject the prepared samples onto the GC-MS system for both Method A and Method B.
-
Acquire data in Selected Ion Monitoring (SIM) mode.
-
Monitor m/z 45 for Ethanol.
-
Monitor m/z 47 for this compound.
-
-
-
Cross-Validation Analysis :
-
Analyze the same set of low, medium, and high QC samples (n=6 at each level) and at least 20 incurred study samples with both Method A and Method B.
-
Data Interpretation and Statistical Analysis
The core of cross-validation lies in the statistical comparison of the data generated by the two methods. Regulatory guidelines, such as the ICH M10, provide a framework for these assessments.[1][12][13]
Acceptance Criteria
-
For QC Samples : The mean concentration at each level should be within ±15% of the nominal concentration for both methods. The precision (CV%) should not exceed 15%.[14]
-
For Incurred Samples : At least 67% of the samples analyzed by Method B should be within ±20% of the values obtained by Method A.
Statistical Tools
-
Bland-Altman Plot : This is a graphical method to plot the difference between the two measurements against their average. It provides a visual representation of the agreement between the two methods.[13]
-
Deming Regression : This is a statistical method that accounts for errors in both x and y variables, making it suitable for comparing two analytical methods.[13]
-
Concordance Correlation Coefficient (CCC) : This measures the agreement between two continuous variables.[15]
The primary statistical tools for interpreting analytical method validation results include calculating the mean, standard deviation, relative standard deviation, confidence intervals, and regression analysis.[16]
Example Data Summary
| Sample ID | Method A (ng/mL) | Method B (ng/mL) | % Difference |
| QC Low 1 | 48.5 | 50.1 | 3.3% |
| QC Low 2 | 51.2 | 52.0 | 1.6% |
| QC Mid 1 | 495.3 | 505.6 | 2.1% |
| QC Mid 2 | 502.1 | 510.3 | 1.6% |
| QC High 1 | 3987.6 | 4010.2 | 0.6% |
| QC High 2 | 4015.4 | 4055.8 | 1.0% |
| Incurred 1 | 154.2 | 160.1 | 3.8% |
| Incurred 2 | 876.5 | 899.3 | 2.6% |
| ... | ... | ... | ... |
Conclusion
The cross-validation of analytical methods is a non-negotiable step in ensuring data integrity throughout the drug development lifecycle. The use of a stable isotope-labeled internal standard, with this compound being a prime example for ethanol analysis, is fundamental to achieving the accuracy and precision demanded by regulatory authorities. Its ability to mimic the analyte of interest throughout the analytical process provides a self-validating system that robustly corrects for the inherent variability of bioanalysis. By following a structured protocol and employing appropriate statistical tools, researchers can confidently demonstrate the interchangeability of analytical methods, ensuring the seamless transfer and continued reliability of crucial bioanalytical data.
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Korban, A., et al. (2019). The perspectives of ethanol usage as an internal standard for the quantification of volatile compounds in alcoholic products by GC-MS. Journal of Mass Spectrometry. Available at: [Link][17]
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Korban, A., et al. (2019). The Perspectives of Ethanol Usage as an Internal Standard for the Quantification of Volatile Compounds in Alcoholic Products by GC-MS. ResearchGate. Available at: [Link][18]
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Charapitsa, S., et al. (2016). ETHANOL AS INTERNAL STANDARD FOR DETERMINATION OF VOLATILE COMPOUNDS IN SPIRIT DRINKS BY GAS CHROMATOGRAPHY. arXiv. Available at: [Link][19]
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Yulirohyami, et al. (2024). Determination of Ethanol in Vinegar and Beverage by Gas Chromatography: A Validated Method for Halal Verification. Indonesian Journal of Chemical Analysis. Available at: [Link][20]
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SciSpace. (n.d.). Ethanol Analysis by Headspace Gas Chromatography with Simultaneous Flame-Ionization and Mass Spectrometry Detection. Available at: [Link][21]
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Alcohol and Tobacco Tax and Trade Bureau (TTB). (2023). Identity Confirmation of Ethanol in Alcohol Products by Gas Chromatography - Mass Spectrometry. Available at: [Link][22]
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Imre, T., & Câmpean, A. (2015). Validation of a GC/HS method for ethanol quantitative analysis using as internal standard tert-butanol. ResearchGate. Available at: [Link][10]
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Federal Aviation Administration (FAA). (2008). Selection of an Internal Standard for Postmortem Ethanol Analysis. Available at: [Link][9]
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International Council for Harmonisation (ICH). (n.d.). Quality Guidelines. Available at: [Link][23]
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U.S. Food and Drug Administration (FDA). (2024). Q2(R2) Validation of Analytical Procedures. Available at: [Link][24]
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Sartorius. (n.d.). How Important Is The Matrix Effect in Analyzing Bioprocess Samples?. Available at: [Link][5]
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European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Available at: [Link][3]
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Ermer, J., & Miller, J. H. M. (2005). Statistical tools and approaches to validate analytical methods: methodology and practical examples. Journal of Chromatography A. Available at: [Link][16]
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GMP Compliance. (2014). FDA publishes new Guidance on Validation of Analytical Methods. Available at: [Link][4]
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A Comparative Analysis of Kinetic Isotope Effects in Deuterated Ethanols: A Guide for Researchers
For researchers, scientists, and professionals in drug development, understanding the nuances of reaction mechanisms is paramount. The kinetic isotope effect (KIE) is a powerful tool for elucidating these mechanisms, particularly the rate-determining steps of chemical reactions.[1][2][3] This guide provides an in-depth comparative analysis of the KIEs of deuterated ethanols, offering both theoretical insights and practical experimental guidance.
When a hydrogen atom in a reactant is replaced by its heavier isotope, deuterium, the rate of reaction can change significantly.[4] This phenomenon, known as the deuterium kinetic isotope effect (kH/kD), provides invaluable information about bond-breaking and bond-forming events in the transition state.[1][2] In the context of ethanol, deuteration at specific positions allows for a detailed investigation of its metabolic pathways and reaction mechanisms.
Theoretical Framework: The Origin of the Kinetic Isotope Effect
The foundation of the KIE lies in the principles of molecular vibrations and zero-point energy (ZPE).[2][3] A chemical bond can be modeled as a harmonic oscillator, with quantized vibrational energy levels. The lowest possible energy state is the ZPE. Due to its greater mass, a carbon-deuterium (C-D) bond has a lower vibrational frequency and consequently a lower ZPE than a carbon-hydrogen (C-H) bond.[4]
For a reaction to occur, sufficient energy must be supplied to overcome the activation energy barrier. This barrier is the energy difference between the reactants' ground state and the transition state. Because the C-D bond has a lower ZPE, more energy is required to break it compared to a C-H bond, assuming the ZPE difference is lost in the transition state. This results in a slower reaction rate for the deuterated compound and a "normal" primary KIE (kH/kD > 1).[4]
Key Distinctions: Primary vs. Secondary KIEs
It is crucial to differentiate between primary and secondary KIEs to accurately interpret experimental results.[5]
-
Primary Kinetic Isotope Effect (PKIE): Occurs when the isotopically substituted atom is directly involved in bond cleavage or formation in the rate-determining step.[4][6] For ethanol oxidation, this involves the breaking of a C-H bond on the α-carbon. PKIEs are typically significant, with kH/kD values often ranging from 2 to 7.[1]
-
Secondary Kinetic Isotope Effect (SKIE): Is observed when the isotopic substitution is at a position not directly involved in the primary bond-breaking or -forming event.[4][6] These effects are generally smaller than PKIEs and can be either "normal" (kH/kD > 1) or "inverse" (kH/kD < 1).[6] They arise from changes in hybridization or steric environment between the reactant and the transition state.[5][6]
Below is a diagram illustrating the energy profiles for reactions involving C-H and C-D bond cleavage, highlighting the difference in zero-point energies and activation energies.
Caption: Energy profile illustrating the origin of the primary kinetic isotope effect.
Comparative Analysis of Deuterated Ethanols
The position of deuterium substitution in the ethanol molecule dictates the type and magnitude of the observed KIE. This allows for a detailed interrogation of the reaction mechanism.
| Deuterated Ethanol Isotopologue | Primary or Secondary KIE | Expected kH/kD Value | Mechanistic Insights |
| Ethanol-1,1-d2 (CH3CD2OH) | Primary | > 1 (typically 2-7) | Directly probes the cleavage of the C-H bond on the α-carbon during oxidation. A significant KIE confirms this step is rate-determining. |
| Ethanol-d5 (CD3CH2OH) | Secondary | ≈ 1 | Deuteration of the methyl group has a negligible effect on the oxidation at the α-carbon, indicating it's not involved in the rate-determining step. |
| Ethanol-d6 (CD3CD2OD) | Primary and Secondary | > 1 | Combines the primary KIE from deuteration at the α-carbon with a secondary effect from the hydroxyl group. The overall KIE can provide information on the role of the hydroxyl proton in the transition state. |
| Ethanol-d1 (CH3CH2OD) | Secondary (Solvent KIE) | Can be > 1 or < 1 | Probes the involvement of the hydroxyl proton transfer in the reaction mechanism. An inverse effect may suggest a pre-equilibrium step involving protonation.[7] |
Focus on Enzymatic Oxidation of Ethanol
The metabolism of ethanol in the body is primarily catalyzed by the enzyme alcohol dehydrogenase (ADH).[8][9] This process involves the oxidation of ethanol to acetaldehyde.[8] Studies using deuterated ethanols have been instrumental in elucidating the mechanism of ADH.[4][10][11]
For instance, a significant primary KIE is observed when using this compound, indicating that the hydride transfer from the α-carbon to the NAD+ cofactor is the rate-limiting step in the enzymatic reaction.[12] In one study, placing deuterium on the carbon adjacent to the hydroxyl group in ethanol resulted in alcohol dehydrogenase functioning 4.5 times more slowly than with standard ethanol, demonstrating a strong kinetic isotope effect.[8]
Experimental Protocols for Measuring Kinetic Isotope Effects
Accurate determination of KIEs requires carefully designed experiments. The two main approaches are direct comparison of reaction rates and competition experiments.[13]
Direct Comparison of Reaction Rates
This method involves running separate kinetic experiments for the non-deuterated and deuterated substrates under identical conditions. The reaction progress is monitored over time, and the rate constants (kH and kD) are determined.
Step-by-Step Methodology:
-
Substrate Preparation: Synthesize or procure high-purity non-deuterated and the desired deuterated ethanol isotopologue (e.g., this compound).
-
Reaction Setup: Prepare identical reaction mixtures containing the buffer, enzyme (e.g., ADH), and cofactor (e.g., NAD+).
-
Initiation of Reaction: Initiate the reactions by adding a known concentration of either ethanol or deuterated ethanol to the respective reaction mixtures.
-
Monitoring Reaction Progress: Monitor the formation of the product (e.g., NADH) or the consumption of the reactant over time using a suitable analytical technique such as UV-Vis spectrophotometry (monitoring NADH absorbance at 340 nm).
-
Data Analysis: Plot the concentration of the product versus time and determine the initial reaction rates from the linear portion of the curve.
-
Calculation of KIE: Calculate the KIE as the ratio of the initial rates (RateH / RateD), which is equivalent to kH/kD under these conditions.
Competition Experiments
In a competition experiment, a mixture of the non-deuterated and deuterated substrates is subjected to the reaction conditions. The relative amounts of the products formed from each substrate are then analyzed. This method is often more precise as it eliminates potential errors from slight variations in reaction conditions between separate runs.[13]
Step-by-Step Methodology:
-
Substrate Mixture Preparation: Prepare a mixture containing known concentrations of non-deuterated ethanol and the deuterated isotopologue.
-
Reaction: Run the reaction to a low to moderate conversion to ensure an adequate amount of remaining starting material for analysis.
-
Product Analysis: Analyze the isotopic composition of the product mixture using a sensitive analytical technique such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.[13][14]
-
Calculation of KIE: The KIE can be calculated from the ratio of the products and the initial ratio of the reactants.
Below is a workflow diagram for a typical KIE measurement using the direct comparison method.
Caption: Workflow for KIE measurement via direct comparison of reaction rates.
Applications in Drug Development and Mechanistic Studies
The insights gained from KIE studies with deuterated ethanols have significant implications for various scientific fields.
-
Elucidating Reaction Mechanisms: As demonstrated with ADH, KIEs are instrumental in identifying rate-determining steps and characterizing the transition state of a reaction.[2][6]
-
Drug Metabolism Studies: Deuteration of drug candidates at metabolically labile C-H positions can slow down their metabolism, a strategy known as the "deuterium effect."[4] This can lead to improved pharmacokinetic profiles, such as increased half-life and reduced toxic metabolite formation. The principles learned from deuterated ethanols can be applied to more complex drug molecules containing alcohol moieties.[9]
-
Understanding Enzyme Catalysis: KIE studies provide a window into the intricate workings of enzymes.[2] For example, the magnitude of the KIE can provide evidence for quantum mechanical tunneling in enzymatic hydrogen transfer reactions.[4][15]
Conclusion
The comparative analysis of kinetic isotope effects of deuterated ethanols offers a powerful and versatile approach to understanding reaction mechanisms. By strategically placing deuterium atoms on the ethanol molecule, researchers can dissect the roles of specific C-H bonds in the rate-determining step. The experimental protocols outlined in this guide, coupled with a solid theoretical understanding, will enable scientists and drug development professionals to effectively utilize KIEs as a tool for mechanistic elucidation and the design of improved therapeutic agents.
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A Researcher's Guide to Isotopic Labeling: Benchmarking Ethanol-1,1-d2 Against Its Alternatives
In the landscape of drug discovery and metabolic research, the precise tracking of molecules through complex biological systems is fundamental. Isotopic labeling stands as a powerful technique, enabling scientists to distinguish between administered compounds and their endogenous counterparts. Among the arsenal of labeled compounds, deuterated ethanol, particularly Ethanol-1,1-d2, offers unique advantages for elucidating metabolic pathways and enzymatic mechanisms. This guide provides a comprehensive comparison of this compound with other common isotopic labels, supported by experimental data, to inform the strategic design of research studies.
The Principle of Isotopic Labeling in Scientific Investigation
Isotopic labeling involves the substitution of an atom in a molecule with its heavier, stable isotope. For instance, hydrogen (¹H) can be replaced with deuterium (²H or D), and carbon-¹²C can be replaced with ¹³C.[1] This subtle alteration in mass does not significantly change the chemical properties of the molecule but allows for its differentiation by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[1][2] The choice of isotope and its position within the molecule are critical for the successful application of this technique in absorption, distribution, metabolism, and excretion (ADME) studies.[1]
This compound: A Tool for Probing Metabolic Oxidation
This compound is an isotopologue of ethanol where the two hydrogen atoms on the carbon bearing the hydroxyl group are replaced by deuterium (CH₃CD₂OH).[3] This specific labeling is strategically important for studying the primary pathway of ethanol metabolism, which is the oxidation of ethanol to acetaldehyde, predominantly catalyzed by alcohol dehydrogenase (ADH).[4][5]
Figure 1: The primary metabolic pathway of ethanol. This two-step oxidation process is the main route of ethanol clearance in the body.
The deuterium atoms in this compound are located at the precise site of this initial enzymatic attack. This positioning makes it an invaluable tool for investigating the kinetics and mechanism of ADH.
Comparative Analysis of Isotopic Ethanol Labels
The optimal choice of an isotopic label is dictated by the experimental objective. Here, we compare this compound with other commonly employed isotopically labeled ethanols.
| Isotopic Label | Chemical Formula | Key Characteristics & Applications |
| This compound | CH₃CD₂OH | Deuterium at the C1 position allows for the study of the primary kinetic isotope effect (KIE) of alcohol dehydrogenase, providing insights into the reaction mechanism.[1][6] |
| Ethanol-d6 | CD₃CD₂OH | Fully deuterated ethanol is an excellent internal standard for the quantification of ethanol in biological samples due to its significant mass shift, which minimizes spectral overlap with the unlabeled analyte.[7] |
| Ethanol-d5 | CH₃CD₂OD or CD₃CH₂OH | Deuteration at the hydroxyl or methyl group can be used to investigate specific aspects of enzyme-substrate interactions and secondary metabolic pathways. |
| Ethanol-1-¹³C | CH₃¹³ CH₂OH | The ¹³C label allows for tracing the carbon skeleton of ethanol through various metabolic pathways, identifying downstream metabolites into which the carbon backbone is incorporated.[8] |
Table 1: A comparative overview of common isotopically labeled ethanols and their primary research applications.
The Kinetic Isotope Effect: A Deeper Look with this compound
A significant advantage of using this compound is the ability to measure the kinetic isotope effect (KIE). The C-D bond is stronger than the C-H bond, and thus requires more energy to break. This difference in bond energy leads to a slower rate of reaction for the deuterated compound when this bond is cleaved in the rate-determining step.
Experimental data has quantified this effect for the oxidation of ethanol by liver alcohol dehydrogenase. In one study, the deuterium isotope effect (D(V/K)) was measured to be 3.0 at pH 7.[1] This means that at this pH, the reaction is three times slower for this compound compared to unlabeled ethanol. The study also noted that this isotope effect decreased as the pH increased.[1] Such data is crucial for understanding the enzymatic mechanism and transition state of the reaction.[9]
Ethanol-d6 as the "Gold Standard" Internal Standard
In quantitative bioanalysis, particularly with liquid chromatography-mass spectrometry (LC-MS), deuterated compounds are considered the gold standard for internal standards.[7] Ethanol-d6 is frequently used for the forensic and clinical analysis of blood alcohol content.[7] Its near-identical chemical behavior to unlabeled ethanol ensures that it experiences similar extraction efficiency, chromatographic retention, and ionization response, thereby correcting for variations in the analytical process and leading to more accurate and precise results.[7]
Tracing Metabolic Fates with ¹³C-Labeled Ethanol
Unlike deuterium labeling at the site of oxidation, which is ideal for kinetic studies, ¹³C-labeling is suited for tracing the metabolic fate of the ethanol carbon skeleton. Studies have shown that after administration of [1-¹³C]ethanol, the ¹³C label can be detected in downstream metabolites such as glutamate, glutamine, and aspartate in the brain.[8] This indicates that the acetate produced from ethanol metabolism enters central metabolic pathways.[8][10]
Experimental Design: A Protocol for Comparative In Vitro Metabolism
To objectively assess the metabolic stability of different ethanol isotopologues, a well-controlled in vitro experiment is essential. The following protocol outlines a method for comparing the metabolism of this compound and unlabeled ethanol using liver microsomes.
Protocol: Comparative In Vitro Metabolism of Ethanol and this compound
Objective: To determine and compare the rate of metabolism of unlabeled ethanol and this compound by liver microsomes.
Materials:
-
Pooled human liver microsomes (HLMs)
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, NADP+)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Unlabeled ethanol (substrate)
-
This compound (substrate)
-
Ethanol-d6 (internal standard)
-
Ice-cold acetonitrile
-
LC-MS/MS system
Methodology:
-
Preparation of Incubation Mixtures: In separate microcentrifuge tubes, prepare incubation mixtures containing phosphate buffer, HLMs, and the NADPH regenerating system.
-
Pre-incubation: Equilibrate the mixtures by pre-incubating at 37°C for 5 minutes.
-
Reaction Initiation: Initiate the reactions by adding either unlabeled ethanol or this compound to the respective tubes to a final concentration of, for example, 10 mM.
-
Time-Course Sampling: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction in individual tubes by adding 2 volumes of ice-cold acetonitrile containing a known concentration of the internal standard, Ethanol-d6.
-
Protein Precipitation: Vortex the samples vigorously and then centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Sample Analysis: Carefully transfer the supernatant to autosampler vials for analysis by a validated LC-MS/MS method capable of differentiating between the ethanol isotopologues and the internal standard.
-
Data Analysis: For each time point, calculate the ratio of the peak area of the analyte (unlabeled ethanol or this compound) to the peak area of the internal standard (Ethanol-d6). Plot the natural logarithm of the analyte concentration versus time. The slope of this line will give the first-order rate constant of metabolism.
Figure 2: A generalized workflow for the in vitro comparison of ethanol isotopologue metabolism.
Conclusion: Selecting the Right Tool for the Job
The choice of an isotopic label for ethanol is a critical determinant of experimental success. This compound is a powerful tool for dissecting the mechanisms of alcohol dehydrogenase and for studies where understanding the kinetic isotope effect is paramount. For quantitative accuracy in bioanalytical methods, the fully deuterated Ethanol-d6 remains the internal standard of choice. When the goal is to trace the metabolic fate of the carbon backbone into downstream pathways, ¹³C-labeled ethanol is the appropriate choice. By carefully considering the research question and the unique properties of each isotopic label, scientists can design more insightful and definitive experiments in the fields of drug development, toxicology, and metabolic research.
References
- Damgaard, S. E. (1981). Primary deuterium and tritium isotope effects upon V/K in the liver alcohol dehydrogenase reaction with ethanol. Biochemistry, 20(20), 5662-5669.
- Yerra, N., Pini, C., Cordon-Cardo, C., & Mendu, R. (2025). An improved and economical LLE-LC/MS method for quantifying phosphatidylethanol: Identification and separation of isotopic cross-talk in clinical alcohol testing. Clinical Biochemistry, 125, 110994.
- Chen, Y., Zhu, W., Chen, Y., & Li, S. J. (2011). In vivo detection of intermediary metabolic products of [1-¹³C]ethanol in the brain using ¹³C magnetic resonance spectroscopy. NMR in Biomedicine, 24(7), 847-854.
- Works, D., Tessin, M., Duryee, M. J., Mikuls, T. R., & Thiele, G. M. (2020). In vitro comparison of Ethanol Metabolism in Precision Cut Liver Slices from C57Bl/6, Balb/c, DBA/2J and 129S1/SvlmJ Mice and with the Aldeyra product ADX-629. DigitalCommons@UNMC.
- Rao, Y., Xiang, P., Shen, M., & Chen, H. (2020). An LC-MS/MS method for comparing the stability of ethanol's non-oxidative metabolites in dried blood spots during 90 days. Alcohol, 83, 29-35.
- Klinman, J. P. (2013). Isotope Effects as Probes for Enzyme Catalyzed Hydrogen-Transfer Reactions. International Journal of Molecular Sciences, 14(5), 9583–9603.
- Preti, G., & Jones, A. W. (2024). An effective alternative for quantitative metabolomics. Analytical and Bioanalytical Chemistry, 416(1), 1-13.
- Ekström, G., & Ingelman-Sundberg, M. (1987). Cytochrome P-450 dependent ethanol oxidation. Kinetic isotope effects and absence of stereoselectivity. Biochemistry, 26(23), 7348-7354.
- Rucker, J., & Schunck, W. H. (2007). Elusive transition state of alcohol dehydrogenase unveiled. Proceedings of the National Academy of Sciences, 104(42), 16462-16467.
- Deelchand, D. K., Shestov, A. A., & Henry, P. G. (2015). Metabolic Products of [2-¹³C]Ethanol in the Rat Brain after Chronic Ethanol Exposure. ACS chemical neuroscience, 6(12), 1963–1970.
- Brindle, K. M., Smith, S. O., & Radda, G. K. (1985). In vitro metabolism of [2-¹³C]-ethanol by 1H NMR spectroscopy using ¹³C decoupling with the reverse dept polarization-transfer pulse sequence.
- Cederbaum, A. I. (2012). ALCOHOL METABOLISM. Clinics in liver disease, 16(4), 667–685.
- Wilson, D. F. (2020). Ethanol metabolism: The good, the bad, and the ugly. IUBMB life, 72(2), 209–223.
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A Guide to Inter-Laboratory Comparison of Ethanol-1,1-d2 Analysis: Ensuring Accuracy and Reproducibility
This guide provides a comprehensive framework for designing and executing an inter-laboratory comparison for the analysis of Ethanol-1,1-d2. It is intended for researchers, analytical scientists, and quality assurance professionals in the pharmaceutical and chemical industries who rely on precise and reproducible quantification of deuterated compounds.
Introduction: The Critical Role of this compound and Analytical Agreement
This compound (d2-ethanol) is a stable isotope-labeled form of ethanol where two hydrogen atoms on the C1 carbon have been replaced with deuterium. This isotopic substitution makes it an invaluable tool in various scientific disciplines. It serves as an internal standard for the quantification of ethanol in complex matrices, a tracer in metabolic studies, and a key component in the synthesis of other deuterated molecules.[1][2] Given its broad applicability, ensuring that different laboratories can produce consistent and accurate measurements of d2-ethanol is paramount for data integrity and regulatory acceptance.
Inter-laboratory comparisons, or proficiency tests (PT), are essential for evaluating and demonstrating the competence of analytical laboratories.[3][4] They provide an objective means to assess the performance of a given analytical method across multiple sites, identify potential biases, and ultimately foster confidence in analytical results.[4] This guide delves into the key analytical techniques, outlines a robust protocol for an inter-laboratory study, and explains the scientific rationale behind the recommended procedures.
Primary Analytical Techniques for d2-Ethanol Quantification
The analytical characterization of deuterated compounds is crucial to verify isotopic substitution, confirm molecular structure, and ensure purity.[1] Even minor inconsistencies can significantly impact chemical, physical, or biological behaviors.[1] A combination of techniques often provides the most complete analytical picture.[1]
2.1 Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the gold standard for the analysis of volatile compounds like ethanol and its deuterated analogues.[1][5] Its high resolving power separates the analyte from matrix components, while the mass spectrometer provides definitive identification and quantification.
-
Causality of Choice : Headspace sampling is preferred for analyzing ethanol in biological matrices as it minimizes sample preparation and reduces contamination of the GC system.[5][6] For quantification, Selected Ion Monitoring (SIM) mode is employed. This is because SIM offers significantly higher sensitivity and selectivity compared to full scan mode by focusing on specific mass-to-charge (m/z) fragments of the analyte and internal standard.[7] For d2-ethanol, characteristic ions are monitored to distinguish it from endogenous, non-deuterated ethanol.
2.2 Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR, particularly Deuterium (²H or D-NMR) and Proton (¹H-NMR) spectroscopy, is a powerful tool for confirming the position and extent of deuterium incorporation.
-
Causality of Choice : D-NMR is highly effective for studying deuterium-enriched chemicals as it renders proton signals transparent, resulting in a clean spectrum.[8] It can provide quantitative information on deuterium atom percentage under proper experimental settings.[8] ¹H-NMR can also be used, often in conjunction with techniques like adding deuterium oxide (D₂O) to exchange with labile protons (like the -OH proton), which helps in peak identification.[9] While less common for routine quantification in inter-laboratory studies due to lower sensitivity and higher equipment cost compared to GC-MS, NMR is indispensable for the initial characterization of the reference material.
Designing a Robust Inter-Laboratory Comparison Study
A successful inter-laboratory study requires meticulous planning, a well-documented protocol, and clear instructions for all participants.[10] The framework should be designed in accordance with established international standards such as ISO/IEC 17043 and ASTM E691, which provide general requirements for proficiency testing providers and guidance on conducting studies to determine the precision of a test method.[3][11][12][13][14]
The overall workflow can be visualized as follows:
Caption: Workflow for an Inter-Laboratory Comparison Study.
3.1 Preparation of Test Material
The cornerstone of any proficiency test is the test material itself. It must be homogeneous and stable throughout the duration of the study.
-
Protocol for Material Handling :
-
Source High-Purity Standard : Obtain this compound with a certified isotopic enrichment of ≥98%.
-
Prepare Stock Solution : Gravimetrically prepare a concentrated stock solution of d2-ethanol in a suitable matrix (e.g., HPLC-grade water or a certified negative biological matrix).
-
Create Test Samples : Prepare identical test samples by diluting the stock solution to a concentration relevant to typical applications. For example, three concentration levels could be prepared to assess performance across a range.[15]
-
Homogeneity and Stability Testing : Before distribution, the provider must confirm the material's integrity. Analyze a statistically relevant number of samples from the batch to ensure homogeneity.[16] Stability should be assessed under the proposed transport and storage conditions.[17]
-
3.2 Recommended Analytical Protocol (GC-MS)
Providing a detailed, prescriptive protocol is crucial to minimize variability arising from different analytical procedures and focus the comparison on laboratory execution. This protocol is designed to be self-validating by including system suitability and quality control checks.
-
Step 1: Preparation of Calibration Standards and Quality Controls (QCs)
-
Prepare a series of calibration standards by spiking known amounts of the d2-ethanol reference standard into the same matrix as the test sample. A typical range might be 10 µg/mL to 500 µg/mL.
-
Prepare at least three levels of QC samples (low, medium, high) from a separate stock solution to ensure an independent check of accuracy.[18]
-
Prepare an internal standard (ISTD) working solution. A suitable ISTD would be a different deuterated ethanol, such as Ethanol-d6, to mimic the analyte's behavior.[19]
-
-
Step 2: Sample Preparation
-
To 100 µL of each calibrator, QC, and unknown test sample in a headspace vial, add 10 µL of the ISTD working solution.
-
Add 1 mL of a salting-out agent (e.g., saturated sodium chloride solution) to enhance the partitioning of ethanol into the headspace.
-
Immediately cap and vortex each vial.
-
-
Step 3: GC-MS Instrument Setup & System Suitability
-
Rationale for Parameters : The chosen parameters aim to achieve a sharp peak shape and good separation. A polar GC column is selected for its affinity for alcohols. The temperature program is designed for rapid elution while ensuring separation from potential volatile impurities.
-
Instrument Conditions :
-
GC Column : DB-ALC1, 30 m x 0.32 mm, 1.8 µm film thickness (or equivalent)
-
Injector : Split/Splitless, 200°C, Split ratio 10:1
-
Carrier Gas : Helium, constant flow at 1.2 mL/min
-
Oven Program : 40°C hold for 5 min, ramp at 40°C/min to 200°C, hold for 1 min.[5]
-
Headspace Sampler : Oven 60°C, Loop 100°C, Transfer Line 150°C.[5]
-
-
MS Conditions :
-
Ion Source : Electron Ionization (EI) at 70 eV
-
Mode : Selected Ion Monitoring (SIM)
-
Ions to Monitor :
-
This compound: m/z 33 (primary), 47 (qualifier)
-
Ethanol-d6 (ISTD): m/z 36 (primary), 52 (qualifier)
-
-
-
System Suitability Test (SST) : Before analysis, inject a mid-level QC sample five times. The coefficient of variation (%CV) for the peak area ratio must be ≤ 5%. This validates that the instrument is performing consistently.
-
-
Step 4: Analytical Run and Data Processing
-
Analyze a blank matrix sample, followed by the calibration curve standards, QCs, and then the unknown test samples.
-
Generate a calibration curve by plotting the peak area ratio (d2-ethanol/ISTD) against the concentration. A linear regression with a coefficient of determination (R²) ≥ 0.995 is required.[20]
-
The calculated concentrations of the QC samples must be within ±15% of their nominal value.[6][18]
-
Quantify the unknown test samples using the valid calibration curve.
-
Data Analysis and Performance Evaluation
Upon receiving results from all participating laboratories, the study coordinator must perform a rigorous statistical analysis as outlined in standards like ASTM E691 and ISO 13528.[13][17]
4.1 Statistical Analysis
The primary goal is to determine the repeatability and reproducibility of the method.
-
Repeatability (sᵣ) : The variation in measurements taken by a single instrument or person under the same conditions.
-
Reproducibility (sR) : The variation in measurements made by different operators using different equipment.[14]
These statistics are calculated from the reported data and are used to formulate a precision statement for the analytical method.[11]
4.2 Performance Evaluation using Z-Scores
To provide individual feedback to each laboratory, a Z-score is calculated for each reported result. The Z-score indicates how far a laboratory's result is from the assigned value (often the robust mean of all participant results).
The formula for the Z-score is: Z = (x - X) / σ Where:
-
x is the result from the participating laboratory.
-
X is the assigned value (the consensus value).
-
σ is the standard deviation for proficiency assessment (a target value set by the study coordinator).
Performance Interpretation:
-
|Z| ≤ 2.0 : Satisfactory performance.
-
2.0 < |Z| < 3.0 : Questionable performance (warning signal).
-
|Z| ≥ 3.0 : Unsatisfactory performance (action signal).
4.3 Illustrative Data Comparison
The following table shows a simulated dataset from an inter-laboratory comparison for a sample with an assigned value of 150.0 µg/mL.
| Laboratory ID | Reported Value (µg/mL) | Deviation from Assigned Value | Z-Score | Performance |
| Lab A | 152.3 | +2.3 | +0.31 | Satisfactory |
| Lab B | 148.9 | -1.1 | -0.15 | Satisfactory |
| Lab C | 168.5 | +18.5 | +2.47 | Questionable |
| Lab D | 155.1 | +5.1 | +0.68 | Satisfactory |
| Lab E | 139.8 | -10.2 | -1.36 | Satisfactory |
| Lab F | 125.0 | -25.0 | -3.33 | Unsatisfactory |
| Assigned Value | 150.0 | |||
| Std. Dev. (σ) | 7.5 |
This table allows for a clear and objective comparison of each laboratory's performance against the consensus value and the expected precision.
Conclusion
A well-executed inter-laboratory comparison is a vital component of a robust quality assurance program. For the analysis of this compound, where accuracy is critical for its application as an internal standard and metabolic tracer, such studies ensure that analytical methods are not only validated but also consistently performed across different sites. By adhering to established standards, employing self-validating protocols, and utilizing objective performance metrics like Z-scores, organizations can build a foundation of trust and reliability in their analytical data.
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Title: The Five Why's of ISO/IEC 17043 Proficiency Testing Provider Accreditation Source: Perry Johnson Laboratory Accreditation, Inc. (PJLA) URL: [Link]
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Title: 2 H NMR (61.4 MHz) spectra of deuterated ethanol-d5 (10%, v/v) at different gelatin concentrations Source: ResearchGate URL: [Link]
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Title: International interlaboratory study of forensic ethanol standards Source: Royal Society of Chemistry URL: [Link]
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A Senior Application Scientist's Guide to Confirming Reaction Pathways Using Deuterated Ethanol Isotopologues
In the intricate world of chemical synthesis and drug development, elucidating the precise pathway of a reaction is paramount. Understanding the mechanism not only satisfies academic curiosity but also provides the critical knowledge needed to optimize reaction conditions, improve yields, and ensure the desired product is formed with high selectivity. Isotopic labeling, a technique where an atom in a reactant is replaced by one of its isotopes, stands as a powerful and elegant tool for this purpose.[1][2] Among the various isotopically labeled compounds, deuterated ethanol isotopologues offer a versatile and insightful means to probe a wide range of reaction mechanisms.
This guide provides a comprehensive comparison of different deuterated ethanol isotopologues, detailing their specific applications in confirming reaction pathways. We will delve into the causality behind choosing a particular isotopologue, provide supporting experimental data, and outline detailed protocols for their use and analysis.
The Power of Deuterium: Unveiling Reaction Secrets
The substitution of hydrogen (¹H) with its heavier, stable isotope deuterium (²H or D) introduces a subtle yet profound change in the molecule's properties. This mass difference, a doubling of the atomic mass, is the largest among all stable isotopes and leads to a significant kinetic isotope effect (KIE).[3] The KIE is the change in the rate of a chemical reaction when a light isotope in a reactant is replaced by a heavy isotope.[3] By strategically placing deuterium atoms within the ethanol molecule, we can observe how the reaction rate is affected, thereby pinpointing which C-H or O-H bonds are broken in the rate-determining step.
Choosing Your Weapon: A Comparison of Deuterated Ethanol Isotopologues
The choice of which deuterated ethanol isotopologue to use is dictated by the specific mechanistic question you are trying to answer. Each isotopologue provides a unique window into the reaction pathway.
| Isotopologue | Chemical Formula | Key Application | Mechanistic Insight |
| Ethanol-d1 | CH₃CH₂OD | Probing reactions involving the hydroxyl proton | Distinguishing between mechanisms where the O-H bond is cleaved in the rate-determining step, such as in certain oxidation or esterification reactions. |
| Ethanol-1,1-d2 | CH₃CD₂OH | Investigating reactions at the α-carbon | Elucidating mechanisms involving hydride transfer or deprotonation from the carbon bearing the hydroxyl group, common in oxidation reactions. |
| Ethanol-2,2,2-d3 | CD₃CH₂OH | Studying reactions involving the β-carbon | Differentiating mechanisms that involve the methyl group, such as certain elimination or rearrangement reactions. |
| Ethanol-d6 | CD₃CD₂OD | Used as a non-reactive, deuterated solvent or as a fully labeled internal standard in quantitative analysis.[4][5] | Primarily for analytical purposes to avoid solvent interference in ¹H NMR or to accurately quantify reaction products in mass spectrometry.[4][6] |
Experimental Design and Data Interpretation: A Practical Approach
The core of using deuterated ethanol isotopologues lies in a well-designed experiment and the correct interpretation of the resulting data, primarily from Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Workflow for Mechanistic Elucidation
Caption: General workflow for using deuterated ethanol to investigate reaction mechanisms.
Key Experimental Protocols
1. Measuring the Kinetic Isotope Effect (KIE)
The KIE is a powerful tool for determining if a specific C-H or O-H bond is broken in the rate-limiting step of a reaction.[3]
Protocol:
-
Reaction Setup: Prepare two parallel reactions. One with standard ethanol (the "light" isotopologue) and the other with the chosen deuterated ethanol isotopologue (the "heavy" isotopologue). Ensure all other reaction conditions (concentration, temperature, catalyst loading) are identical.
-
Kinetic Monitoring: Monitor the rate of product formation or reactant consumption over time for both reactions. This can be achieved using techniques like gas chromatography (GC), high-performance liquid chromatography (HPLC), or NMR spectroscopy.
-
Data Analysis: Calculate the rate constants for both the light (k_L) and heavy (k_H) reactions. The KIE is the ratio of these rate constants: KIE = k_L / k_H .
Interpretation of KIE Values:
-
Primary KIE (kH/kD > 2): A significant primary KIE is observed when the bond to the deuterium atom is broken in the rate-determining step. The C-H bond vibrates at a higher frequency than the C-D bond, leading to a lower activation energy for C-H bond cleavage.[3]
-
Secondary KIE (0.7 < kH/kD < 1.5): A smaller secondary KIE can occur when the deuterium is not directly involved in bond breaking but is located near the reaction center. This effect arises from changes in hybridization at the carbon atom during the reaction.
-
Inverse KIE (kH/kD < 1): An inverse KIE can be observed in some equilibrium reactions or when a C-H bond becomes stiffer in the transition state.[7]
2. Product Analysis by NMR Spectroscopy
¹H NMR spectroscopy is invaluable for determining the position of deuterium in the reaction products. The absence of a signal where a proton should be is a clear indication of deuterium incorporation.
Protocol:
-
Sample Preparation: After the reaction is complete, isolate and purify the product(s). Dissolve the product in a suitable deuterated solvent (e.g., CDCl₃) to avoid interference from the solvent's proton signals.[6]
-
¹H NMR Analysis: Acquire a ¹H NMR spectrum of the product derived from the reaction with the deuterated ethanol.
-
Spectral Comparison: Compare this spectrum to the ¹H NMR spectrum of the product from the reaction with unlabeled ethanol. The disappearance of a specific proton signal in the deuterated product's spectrum reveals the location of the deuterium atom.[8][9][10]
Example: Differentiating Oxidation Mechanisms of Ethanol
Consider the oxidation of ethanol to acetaldehyde. Two plausible mechanisms are:
-
Mechanism A: Initial cleavage of the O-H bond followed by C-H bond cleavage.
-
Mechanism B: Concerted cleavage of both O-H and C-H bonds.
By using CH₃CH₂OD, if a significant KIE is observed, it suggests that the O-H bond is broken in the rate-determining step, favoring Mechanism A or a concerted mechanism where O-H cleavage is significant. If CH₃CD₂OH is used and a large primary KIE is observed, it points to the C-H bond at the α-carbon being broken in the rate-limiting step, which is consistent with many common oxidation mechanisms.
3. Product Analysis by Mass Spectrometry
Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of ions. The incorporation of deuterium increases the mass of the product by one mass unit for each deuterium atom.
Protocol:
-
Sample Introduction: Introduce the purified product into the mass spectrometer.
-
Mass Spectrum Acquisition: Obtain the mass spectrum of the product from both the labeled and unlabeled reactions.
-
Mass Comparison: Compare the molecular ion peaks (M⁺) of the two products. An increase in the m/z value of the product from the deuterated reaction confirms the incorporation of deuterium. Fragmentation patterns can also provide information on the location of the deuterium atom.[11][12]
Visualizing Reaction Pathways with Isotopologues
The following diagram illustrates how different deuterated ethanol isotopologues can be used to probe a hypothetical elimination reaction.
Caption: Selecting the right isotopologue to answer specific mechanistic questions.
Conclusion: A Self-Validating System for Mechanistic Insight
The strategic use of different deuterated ethanol isotopologues provides a robust and self-validating system for elucidating reaction mechanisms. By combining kinetic studies (KIE) with structural analysis of the products (NMR and MS), researchers can gain unambiguous evidence for bond cleavage events in the rate-determining step and trace the fate of specific hydrogen atoms throughout a reaction. This detailed mechanistic understanding is not merely an academic exercise; it is a cornerstone of rational reaction design and optimization in the pharmaceutical and chemical industries.
References
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Deuterated Ethanol as a Probe for Measuring Equilibrium Isotope Effects for Hydroxyl Exchange - American Chemical Society. (2017). Journal of the American Chemical Society. [Link]
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Deuterium kinetic isotope effects in microsolvated gas-phase E2 reactions: Methanol and ethanol as solvents | Journal of the American Society for Mass Spectrometry - ACS Publications. (n.d.). Journal of the American Society for Mass Spectrometry. [Link]
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Deuterium kinetic isotope effects in microsolvated gas-phase E2 reactions: Methanol and ethanol as solvents - Sci-Hub. (n.d.). [Link]
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The ^1H NMR spectrum of ethanol ( CH_3CH_2OH ) consists of three signals: singlet, triplet, and quartet. - brainly.com. (2023). Brainly.com. [Link]
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Combining Solvent Isotope Effects with Substrate Isotope Effects in Mechanistic Studies of Alcohol and Amine Oxidation by Enzymes - NIH. (n.d.). National Institutes of Health. [Link]
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The Use of Deuterium in ngcontent-ng-c780544980="" _nghost-ng-c3050349977="" class="inline ng-star-inserted">
NMR Spectroscopy - Chemistry LibreTexts. (2014). Chemistry LibreTexts. [Link] -
Structures and Fragmentation Mechanisms of the Ions of Ethanol by Triple Quadrupole Mass Spectrometry. - DTIC. (1982). Defense Technical Information Center. [Link]
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Draw the NMR spectrum expected from ethanol that has been shaken with a drop of D 2 O. - Pearson. (n.d.). Pearson. [Link]
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Kinetic isotope effect - Wikipedia. (n.d.). Wikipedia. [Link]
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Role of Deuterated Solvents in Isotopic Labeling for Chemical Research - SYNMR. (n.d.). SYNMR. [Link]
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Primary deuterium and tritium isotope effects upon V/K in the liver alcohol dehydrogenase reaction with ethanol - PubMed. (n.d.). National Institutes of Health. [Link]
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Solvent Isotope Effect | Chem-Station Int. Ed. (2024). Chem-Station. [Link]
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Isotopic labeling - Wikipedia. (n.d.). Wikipedia. [Link]
-
Deuterated ethanol - Wikipedia. (n.d.). Wikipedia. [Link]
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ethanol low high resolution H-1 proton nmr spectrum of ethanol analysis interpretation of chemical shifts ppm spin spin line splitting for ethyl alcohol doc brown's advanced organic chemistry revision notes. (n.d.). Doc Brown's Chemistry. [Link]
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Structures and Fragmentation Mechanisms of the Ions of Ethanol by Triple Quadrupole Mass Spectrometry. - DTIC. (1982). Defense Technical Information Center. [Link]
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Use of Isotopes for Studying Reaction Mechanisms - Indian Academy of Sciences. (1997). Indian Academy of Sciences. [Link]
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Isotopes and organic reaction mechanisms - INIS-IAEA. (1980). International Atomic Energy Agency. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ethanol-1,1-d2
Welcome, researchers and innovators. In the precise world of drug development and scientific research, the substances we handle are often as unique as the problems we aim to solve. Ethanol-1,1-d2 (CH₃CD₂OH) is a prime example. While its deuterated label is critical for isotopic tracing and NMR studies, its fundamental chemical hazards are identical to its non-deuterated counterpart, ethanol. This guide provides an essential framework for selecting and using Personal Protective Equipment (PPE) when handling this valuable yet hazardous solvent. Our focus is not just on what to wear, but why you wear it, ensuring each step you take is a self-validating system of safety.
Part 1: Hazard Assessment - The Foundation of Safety
Before any container is opened, a thorough understanding of the risks is paramount. This compound, like standard ethanol, presents two primary, immediate hazards.
-
Extreme Flammability: Classified as a GHS Flammable Liquid Category 2, it has a low flash point of approximately 13°C (55.4°F). This means that at typical room temperature, it emits enough vapor to form an ignitable mixture with air.[1] The prevention of fire relies on breaking the "fire triangle": removing the fuel (vapors), the oxidizer (air), or, most practically in a lab setting, the ignition source.[2] All handling must be conducted away from open flames, hot surfaces, sparks from electrical equipment, and static electricity.[3][4]
-
Health Hazards: The compound is a known skin and eye irritant.[3][5] Prolonged or repeated skin contact can cause defatting, leading to dryness and irritation.[6] Vapors can cause respiratory tract irritation, drowsiness, or dizziness.[5]
Therefore, your PPE strategy is designed to create effective barriers against these specific risks. Always consult the manufacturer's Safety Data Sheet (SDS) for the most detailed information before beginning work.[5][7]
Part 2: Core PPE Requirements: Your First Line of Defense
Your PPE is the most direct barrier between you and the chemical. The following recommendations are based on established safety protocols for handling highly flammable and irritant solvents.
Eye and Face Protection: A Non-Negotiable Mandate
Solvent splashes and vapors can cause severe eye irritation or damage.[8]
-
Primary Protection: Chemical splash goggles are mandatory for all handling operations. Unlike standard safety glasses, goggles form a protective seal around the eyes, preventing entry of liquid splashes and concentrated vapors.[8]
-
Secondary Protection: When handling larger volumes (typically >1 liter) or when there is a significant risk of splashing, a face shield should be worn in addition to chemical splash goggles.[8] The face shield provides a secondary layer of protection for the entire face.
Hand Protection: Selecting the Correct Glove
Choosing the right glove material is critical, as not all polymers offer the same level of protection against specific solvents.
-
Recommended Materials: For ethanol, gloves made from Butyl rubber or Nitrile are rated as providing "Very Good" protection.[9] These materials resist permeation and degradation from alcohols, offering a reliable barrier.
-
Inspection is Key: Before every use, visually inspect gloves for any signs of degradation, punctures, or tears.
-
Avoid Inadequate Materials: Some common glove materials may not be suitable. Always consult a glove compatibility chart from the manufacturer or a trusted source to validate your choice.[9]
Body Protection: Shielding Against Spills and Splashes
Your body and clothing need protection from accidental contact.
-
Laboratory Coat: A flame-resistant (FR) or 100% cotton lab coat is essential.[1] Synthetic blends like polyester can melt and fuse to the skin if they ignite, causing severe burns.[1] The lab coat should be buttoned to provide full coverage.
-
Chemical Apron: When transferring large quantities or cleaning up spills, a chemical-resistant apron worn over the lab coat provides an additional layer of protection against splashes.[10]
Respiratory Protection: An Ancillary but Vital Control
The primary method for controlling vapor inhalation is through engineering controls.
-
Primary Control (Engineering): All work with this compound must be performed in a properly functioning chemical fume hood to prevent the accumulation of flammable and harmful vapors in the laboratory.[1][10]
-
Secondary Control (PPE): A respirator is generally not required for routine handling inside a fume hood. However, it may be necessary in situations where engineering controls are insufficient or during a large spill clean-up. If a respirator is needed, a comprehensive respiratory protection program that includes fit testing and training is required by OSHA.
Part 3: The Operational Plan - Integrating PPE into Your Workflow
This section provides a step-by-step protocol for a common laboratory task: transferring this compound from a stock bottle to a smaller container inside a fume hood.
Experimental Protocol: Safe Transfer of this compound
-
Preparation:
-
Confirm the chemical fume hood is operational (check airflow monitor).
-
Clear the fume hood of all unnecessary equipment and potential ignition sources.[4]
-
Gather all necessary equipment: stock bottle, receiving container, funnel, and spill containment tray.
-
Ensure an appropriate fire extinguisher (e.g., CO₂, dry chemical) is nearby and you are trained in its use.
-
-
Donning PPE:
-
Don your 100% cotton or FR lab coat, ensuring it is fully buttoned.
-
Don chemical splash goggles.
-
Don the appropriate nitrile or butyl gloves, pulling the cuffs over the sleeves of your lab coat.
-
-
Grounding and Bonding:
-
Execution:
-
Place the receiving container in a secondary containment tray inside the fume hood.
-
Work with the fume hood sash at the lowest practical height.
-
Carefully uncap the stock bottle and pour the required amount into the receiving container, using a funnel to minimize splashing.
-
Securely cap both containers immediately after the transfer.[1]
-
-
Completion and Doffing PPE:
-
Wipe down any minor drips on the exterior of the containers with a paper towel (which must then be disposed of as hazardous waste).
-
Remove gloves using the proper technique to avoid skin contact with the exterior of the glove.
-
Remove goggles and lab coat.
-
Wash hands thoroughly with soap and water.
-
Part 4: Data Presentation & Visualization
Table 1: Summary of PPE for Handling this compound
| Body Part | Primary PPE | Secondary/Task-Specific PPE | Key Specifications |
| Eyes | Chemical Splash Goggles | Face Shield | Must provide a full seal around the eyes. |
| Hands | Nitrile or Butyl Gloves | N/A | Inspect for tears before use; check manufacturer's compatibility data. |
| Body | 100% Cotton or FR Lab Coat | Chemical-Resistant Apron | Must be buttoned; avoid synthetic blends.[1] |
| Respiratory | N/A (Fume Hood) | Air-Purifying Respirator | Required only if engineering controls fail or for large spills. |
Diagram 1: PPE Selection Workflow for this compound
This diagram outlines the decision-making process for selecting the appropriate level of PPE based on the task at hand.
Caption: PPE selection workflow for this compound.
Part 5: Disposal and Decontamination
Proper disposal is a critical final step in the safe handling workflow.
-
Waste Segregation: All waste contaminated with this compound, including empty containers, used paper towels, and gloves, must be disposed of as flammable hazardous waste.[1][4]
-
Deuterated Waste Stream: To facilitate potential recycling and ensure accurate waste profiling, keep deuterated solvent waste separate from non-deuterated solvent waste.[11][12] Containers must be clearly labeled, tightly sealed, and stored in a designated satellite accumulation area.[12]
-
Decontamination: Reusable PPE, such as face shields and goggles, should be cleaned according to manufacturer instructions. Single-use items like gloves must be disposed of after use or contamination.
By integrating these principles of hazard assessment, correct PPE selection, and safe operational planning, you build a robust culture of safety that protects you, your colleagues, and the integrity of your research.
References
- Cheméo. (n.d.). Chemical Properties of this compound (CAS 1859-09-2).
- Guidechem. (n.d.). This compound 1859-09-2 wiki.
- Sigma-Aldrich. (n.d.). This compound 98 atom % D.
- ECHEMI. (2019, July 15). Ethan-1,1-d2-ol SDS, 1859-09-2 Safety Data Sheets.
- ChemBK. (2024, April 10). Ethyl Alcohol-1,1-d2.
- Cheméo. (n.d.). Chemical Properties of Ethanol-d1 (CAS 1624-36-8).
- University of Washington. (n.d.). Flammable Solvents Standard Operating Procedure.
- Kishida Chemical Co., Ltd. (2024, March 4). Safety Data Sheet - Ethanol (99.5).
- University of Illinois. (2024, June 12). Flammable Liquids. Division of Research Safety.
- MCR Safety. (2025, April 8). Understanding Solvents and PPE for Chemical Safety.
- University of Tennessee, Knoxville. (n.d.). Personal Protective Equipment (PPE) - Appendix E. Environmental Health & Safety.
- AMMRL. (2003, September 2). RE: Disposal of Deuterium solvents-reg.
- Lab Manager. (n.d.). Safe Storage and Use of Flammable Solvents.
- DuPont. (n.d.). Personal protective solutions for Alcohol & Beverage industry applications.
- Chemistry For Everyone. (2025, February 1). How Can You Safely Dispose of Solvents? [Video]. YouTube.
- MIT Plasma Science and Fusion Center. (n.d.). PSFC Flammable Solvent SOP.
- MicroCare. (n.d.). Is Personal Protective Equipment Required When Working with Solvents?.
- Greenfield Global. (2024, January 18). Ethanol - MATERIAL SAFETY DATA SHEET.
- ADCO Services. (2023, December 8). How to Dispose of Solvents: Safe and Responsible Methods.
- CanGardCare. (2021, April 1). What Personal Protective Equipment (PPE) is Required When Working with Ethyl Alcohol?.
- Hazardous Waste Experts. (2014, August 15). 9 Tips for Safely Handling Flammable Solvents.
- Hazardous Waste Experts. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal.
- Sigma-Aldrich. (n.d.). Use and Handling of NMR Solvents.
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Retrosynthesis Analysis
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| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
